molecular formula C5H5NOS B1223284 3-Hydroxypyridine-2-thiol CAS No. 23003-22-7

3-Hydroxypyridine-2-thiol

Cat. No.: B1223284
CAS No.: 23003-22-7
M. Wt: 127.17 g/mol
InChI Key: MARYDOMJDFATPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Hydroxypyridine-2-thiol, also known as this compound, is a useful research compound. Its molecular formula is C5H5NOS and its molecular weight is 127.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 283470. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-hydroxy-1H-pyridine-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NOS/c7-4-2-1-3-6-5(4)8/h1-3,7H,(H,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MARYDOMJDFATPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=S)C(=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50177559
Record name 3-Hydroxypyridine-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50177559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23003-22-7
Record name 2-Mercapto-3-pyridinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23003-22-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Hydroxypyridine-2-thiol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023003227
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Hydroxypyridine-2-thiol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=283470
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Hydroxypyridine-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50177559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-mercaptopyridin-3-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.041.235
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-HYDROXY-2(1H)-PYRIDINETHIONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M8U5Q5R3SA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 3-Hydroxypyridine-2-thiol: Synthesis, Properties, and Applications

Introduction

This compound is a heterocyclic organic compound featuring a pyridine ring scaffold substituted with both a hydroxyl (-OH) group at the 3-position and a thiol (-SH) group at the 2-position. This arrangement of functional groups makes it a molecule of significant interest in medicinal chemistry and material science. The compound exists in a tautomeric equilibrium with its more stable thione form, 3-hydroxy-2(1H)-pyridinethione. This tautomerism plays a crucial role in its chemical reactivity and biological activity.

The presence of a soft sulfur donor, a hard oxygen donor, and a nitrogen atom within a rigid heterocyclic framework suggests potential as a versatile chelating agent for various metal ions. Furthermore, the 3-hydroxypyridine core is a known pharmacophore found in various biologically active molecules, while the thiol group is a key functional group in many antioxidant and enzyme-inhibiting compounds. This guide provides a comprehensive overview of the synthesis, physicochemical properties, and potential applications of this compound.

Physicochemical Properties and Tautomerism

The properties of this compound are dictated by its functional groups and its existence as two rapidly interconverting tautomers: the thiol form and the thione form. Computational and experimental studies on analogous compounds like pyridine-2-thiol show that the thione tautomer is generally the more stable form.[1]

Tautomeric Equilibrium

The equilibrium between this compound and 3-hydroxy-2(1H)-pyridinethione is a critical aspect of its chemistry. The thione form is stabilized by the formation of a strong C=S double bond and an N-H bond, which can participate in hydrogen bonding.

Caption: Thiol-thione tautomerism of this compound.

Quantitative Data
PropertyValueReference
IUPAC Name This compound-
Synonyms 2-Mercapto-3-pyridinol, 3-Hydroxy-2-pyridinethione-
CAS Number 23003-22-7-
Molecular Formula C₅H₅NOS-
Molecular Weight 127.16 g/mol -
Appearance Yellow to green solid-
Melting Point 144.0 - 146.0 °C-
Boiling Point (est.) 235.9 °C at 760 mmHg-
Density (est.) 1.41 g/cm³-
Flash Point (est.) 96.5 °C-

Synthesis of this compound

SynthesisWorkflow start 3-Hydroxypyridine (Starting Material) intermediate 2-Chloro-3-hydroxypyridine (Key Intermediate) reagent1 Sodium Hypochlorite (NaOCl) reagent_choice intermediate->reagent_choice Thiolation (Step 2) reagent1->intermediate Chlorination (Step 1) reagent2a Thiourea (SC(NH₂)₂) product This compound (Final Product) reagent2a->product reagent2b Sodium Hydrosulfide (NaSH) reagent2b->product reagent_choice->reagent2a reagent_choice->reagent2b

Caption: Proposed two-step synthesis workflow for this compound.

Experimental Protocols

The following section provides detailed, representative methodologies for the proposed synthesis.

Step 1: Synthesis of 2-Chloro-3-hydroxypyridine (Intermediate)

This protocol is adapted from a patented process for the chlorination of 3-hydroxypyridine.[2]

  • Materials:

    • 3-Hydroxypyridine (1.0 eq)

    • Aqueous Sodium Hydroxide (NaOH)

    • 15% Aqueous Sodium Hypochlorite (NaOCl) solution

    • Sodium Hydrogen Sulfite (NaHSO₃)

    • Hydrochloric Acid (HCl)

    • Deionized Water

    • Xylene

  • Equipment:

    • Jacketed reaction vessel with overhead stirrer, thermometer, and addition funnels

    • Cooling bath (ice/salt or cryocooler)

    • Buchner funnel and filter flask

    • Standard laboratory glassware

    • Vacuum oven

  • Procedure:

    • Prepare an aqueous solution of 3-hydroxypyridine.

    • Place 40% of this solution into the reaction vessel and adjust the pH to 12 with aqueous NaOH.

    • Cool the mixture to 0-5 °C using a cooling bath.

    • Simultaneously, add the remaining 60% of the 3-hydroxypyridine solution and the 15% aqueous NaOCl solution to the reaction vessel over 2-3 hours, maintaining the temperature between 0-5 °C.

    • After the addition is complete, stir the mixture for an additional hour at 0-5 °C.

    • Quench any excess NaOCl by the careful addition of a sodium hydrogen sulfite solution until a starch-iodide test is negative.

    • Neutralize the reaction mixture to pH 7 with hydrochloric acid.

    • The product will precipitate as a solid. Filter the crude product using a Buchner funnel.

    • Wash the filter cake with cold deionized water, followed by a wash with cold xylene to remove organic impurities.

    • Dry the resulting white to off-white solid in a vacuum oven at 50 °C. The expected yield of 2-chloro-3-hydroxypyridine is approximately 80-85%.[2]

Step 2: Synthesis of this compound (Final Product)

This is a generalized protocol based on the common conversion of chloro-heterocycles to thiols using thiourea.[3]

  • Materials:

    • 2-Chloro-3-hydroxypyridine (1.0 eq)

    • Thiourea (1.1 eq)

    • Ethanol or 2N Sulfuric Acid

    • Aqueous Sodium Hydroxide (NaOH)

    • Aqueous Hydrochloric Acid (HCl)

    • Ethyl Acetate

    • Saturated Sodium Chloride (brine) solution

  • Equipment:

    • Round-bottom flask with reflux condenser and magnetic stirrer

    • Heating mantle

    • Separatory funnel

    • Rotary evaporator

    • Standard laboratory glassware

  • Procedure:

    • To a round-bottom flask, add 2-chloro-3-hydroxypyridine, thiourea, and a suitable solvent (e.g., ethanol or 2N H₂SO₄).

    • Heat the mixture to reflux and stir for 4-6 hours, monitoring the reaction progress by TLC.

    • After the reaction is complete, cool the mixture to room temperature.

    • If ethanol was used, concentrate the mixture under reduced pressure. If acid was used, proceed to the next step.

    • Add an aqueous solution of NaOH (e.g., 2M) and heat the mixture at 80-90 °C for 1 hour to hydrolyze the intermediate isothiouronium salt.

    • Cool the solution to room temperature and carefully acidify with HCl to a pH of ~5-6 to precipitate the product.

    • Extract the product into ethyl acetate (3x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Remove the solvent using a rotary evaporator to yield the crude this compound.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Chemical Reactivity and Potential Applications

The dual functionality of this compound opens up numerous avenues for chemical modification and application.

Reactivity main This compound disulfide Disulfide Dimer s_alkyl S-Alkylated Product o_alkyl O-Alkylated Product metal_complex Metal Chelate n_alkyl N-Alkylated Pyridinium Salt oxidant [O] r_x1 R-X (e.g., CH₃I) r_x2 R'-X / Base metal Metal Ion (Mⁿ⁺) r_x3 R''-X oxidant->disulfide Oxidation r_x1->s_alkyl S-Alkylation r_x2->o_alkyl O-Alkylation metal->metal_complex Chelation r_x3->n_alkyl N-Alkylation

Caption: Key chemical reactivity pathways for this compound.

  • Drug Development: The 3-hydroxypyridine scaffold is associated with neuroprotective and antioxidant activities. Thiourea derivatives, structurally related to the thione tautomer, exhibit a wide range of biological effects, including antibacterial, anticancer, and anti-inflammatory properties.[4] The combination of these two moieties in one molecule makes this compound an attractive lead for developing novel therapeutic agents. Its ability to chelate metal ions could also be explored for developing drugs that target metalloenzymes or for treating diseases related to metal dyshomeostasis.

  • Coordination Chemistry: As a bidentate ligand, it can coordinate to metal centers through its sulfur and oxygen atoms, forming stable five-membered chelate rings. These metal complexes could have applications in catalysis, sensing, or as novel materials with interesting magnetic or optical properties.

  • Synthetic Intermediates: The thiol and hydroxyl groups can be selectively functionalized, allowing the molecule to serve as a versatile building block for the synthesis of more complex heterocyclic systems and pharmaceutical ingredients.

Conclusion

This compound is a compelling heterocyclic compound with significant, yet largely untapped, potential. Its rich chemistry, governed by thiol-thione tautomerism and the presence of multiple reactive sites, makes it a valuable target for both academic research and industrial drug development. The proposed synthetic pathway provides a clear and feasible route to access this molecule, enabling further investigation into its properties and applications. Future research should focus on the experimental validation of its synthesis, a thorough characterization of its physicochemical and spectral properties, and a systematic evaluation of its biological activities and coordination chemistry.

References

An In-depth Technical Guide to the Mechanism of Action of 3-Hydroxypyridine-2-thiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxypyridine-2-thiol (3-HPT) has emerged as a novel and selective inhibitor of histone deacetylases (HDACs), a class of enzymes integral to the epigenetic regulation of gene expression. This technical guide elucidates the core mechanism of action of 3-HPT and its derivatives, focusing on their selective inhibition of specific HDAC isoforms and the subsequent downstream cellular effects. This document provides a comprehensive overview of the quantitative inhibitory data, detailed experimental methodologies for assessing its activity, and visual representations of the key signaling pathways involved.

Core Mechanism of Action: Selective Histone Deacetylase Inhibition

The primary mechanism of action of this compound is the selective inhibition of Class I histone deacetylases, specifically HDAC6 and HDAC8, with a notable lack of activity against HDAC1.[1][2] This selectivity is attributed to the unique chemical structure of 3-HPT, which acts as a bidentate zinc-binding group (ZBG). The thione and hydroxyl moieties of the 3-HPT scaffold chelate the zinc ion present in the active site of these metalloenzymes, thereby blocking their catalytic activity.[1] The thiophilicity of the zinc ion is thought to favor the interaction with the thione group of 3-HPT.[1]

The inhibition of HDAC6 and HDAC8 by 3-HPT and its derivatives leads to an accumulation of acetylated histones and other non-histone protein substrates. This hyperacetylation alters chromatin structure and modulates gene expression, ultimately leading to various cellular responses, including cell cycle arrest and apoptosis in cancer cells.

dot

HDAC_Inhibition_Mechanism cluster_HDAC_Active_Site HDAC Active Site Zn++ Zn²⁺ Histone_Tail Acetylated Histone Tail Histone_Tail->Zn++ H2O H₂O H2O->Zn++ 3-HPT This compound 3-HPT->Zn++ Chelation Inhibition Inhibition SAMDI_Workflow Start Start Incubate 1. Incubate HDAC Enzyme and 3-HPT Inhibitor Start->Incubate Add_Substrate 2. Add Acetylated Peptide Substrate Incubate->Add_Substrate Reaction 3. Deacetylation Reaction (37°C) Add_Substrate->Reaction Quench 4. Quench Reaction with TSA Reaction->Quench Immobilize 5. Immobilize Peptides on SAMDI Plate Quench->Immobilize Analyze 6. MALDI-TOF MS Analysis Immobilize->Analyze Calculate 7. Calculate IC50 Analyze->Calculate End End Calculate->End Apoptosis_Pathway 3-HPT 3-HPT Derivative HDAC8 HDAC8 3-HPT->HDAC8 Inhibition PLCg1 PLCγ1 Activation HDAC8->PLCg1 (Putative Regulation) DAG_IP3 DAG + IP₃ PLCg1->DAG_IP3 Hydrolysis PIP2 PIP₂ PIP2->PLCg1 Ca_PKC ↑ [Ca²⁺]i & PKC Activation DAG_IP3->Ca_PKC Mitochondria Mitochondrial Pathway (Bcl-2 family modulation) Ca_PKC->Mitochondria Caspases Caspase Activation Mitochondria->Caspases Cytochrome c release Apoptosis Apoptosis Caspases->Apoptosis

References

An In-depth Technical Guide to the Chemical Structure and Tautomerism of 3-Hydroxypyridine-2-thiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, structure, and tautomeric behavior of 3-hydroxypyridine-2-thiol. The document details its key tautomeric forms, the thione and thiol, and explores the factors influencing their equilibrium. This guide also presents theoretical and analogous experimental data, outlines synthesis and characterization methodologies, and discusses its emerging role as a selective histone deacetylase (HDAC) inhibitor.

Chemical Structure and Physicochemical Properties

This compound, also known by its CAS number 23003-22-7, is a heterocyclic organic compound with the molecular formula C₅H₅NOS and a molecular weight of 127.16 g/mol .[1][2] Its structure consists of a pyridine ring substituted with a hydroxyl group at the 3-position and a thiol group at the 2-position. The presence of these functional groups allows for prototropic tautomerism, leading to an equilibrium between two primary forms: the thiol form (this compound) and the more stable thione form (3-hydroxy-1H-pyridine-2-thione).

A theoretical study of the tautomerism of 3-hydroxy-2-mercaptopyridine indicates that the thione form is the most stable tautomer in the equilibrium.[3][4] This is consistent with observations for related compounds like 2-mercaptopyridine, where polar solvents and self-association shift the equilibrium significantly towards the thione form.[5]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 23003-22-7[1][2]
Molecular Formula C₅H₅NOS[1]
Molecular Weight 127.16 g/mol [1]
Appearance Yellow to green solid[1]
Melting Point 144.0 - 146.0 °C[1]
Boiling Point 235.9 °C at 760 mmHg[1]
Density 1.41 g/cm³[1]

Tautomerism of this compound

The most significant chemical feature of this compound is its existence as a mixture of tautomers in equilibrium. The two primary tautomers are the thiol form and the thione form.

  • Thiol Form (this compound): This tautomer contains a sulfhydryl (-SH) group and is aromatic.

  • Thione Form (3-hydroxy-1H-pyridine-2-thione): This tautomer features a thiocarbonyl (C=S) group and is generally considered to be the more stable form, particularly in polar environments.

The equilibrium between these two forms is influenced by several factors, including the solvent, temperature, and concentration. For the related compound 2-mercaptopyridine, the thiol form is favored in dilute solutions and nonpolar solvents, while the thione form predominates in polar solvents and at higher concentrations due to self-association.[5]

Tautomeric equilibrium of this compound.

Experimental Protocols

Synthesis of 3-Hydroxypyridine-2-thione (Representative Protocol)

This protocol is based on the synthesis of N-substituted 3-hydroxypyridin-4(1H)-thiones and would require adaptation and optimization for the target compound.

Materials:

  • 3-Hydroxypyridine

  • Lawesson's reagent

  • Anhydrous toluene

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

  • A mixture of 3-hydroxypyridine and Lawesson's reagent (1.5 equivalents) in anhydrous toluene is refluxed under an inert atmosphere (e.g., argon or nitrogen) for 4-6 hours.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The crude product is purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

  • Fractions containing the desired product are combined, and the solvent is evaporated to yield 3-hydroxypyridine-2-thione.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is crucial for distinguishing between the thiol and thione tautomers. The thiol form would exhibit a distinct -SH proton signal, which would be absent in the thione form. The chemical shifts of the pyridine ring protons would also differ between the two tautomers. For the precursor 3-hydroxypyridine in DMSO-d₆, characteristic peaks are observed around 8.36, 8.15, 7.32, and 7.26 ppm.[4] The -OH proton appears as a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum would show a characteristic C=S signal for the thione tautomer, typically in the range of 180-200 ppm. The chemical shifts of the ring carbons would also provide structural information.

Infrared (IR) Spectroscopy:

  • Thiol Form: The IR spectrum of the thiol tautomer would be characterized by a weak S-H stretching band around 2550-2600 cm⁻¹.

  • Thione Form: The thione tautomer would exhibit a C=S stretching vibration, although this band can be weak and variable in position (typically 1020-1250 cm⁻¹). A prominent N-H stretching band would also be present in the thione form. The O-H stretching vibration for the hydroxyl group would be observed in both tautomers, typically as a broad band in the region of 3200-3600 cm⁻¹.

Biological Activity: Histone Deacetylase Inhibition

Recent research has identified 3-hydroxypyridin-2-thione as a novel zinc-binding group for the selective inhibition of histone deacetylases (HDACs).[3][6][7][8][9] Specifically, it has shown inhibitory activity against HDAC6 and HDAC8, while being inactive against HDAC1.[6][7][9] This selectivity is significant for the development of targeted cancer therapies with potentially reduced side effects.

The mechanism of inhibition involves the chelation of the zinc ion in the active site of the HDAC enzyme by the 3-hydroxypyridin-2-thione moiety. This interaction blocks the catalytic activity of the enzyme, leading to an accumulation of acetylated histones and other proteins, which in turn can induce apoptosis in cancer cells.

HDAC_Inhibition HDAC Histone Deacetylase (HDAC) DeacetylatedHistone Deacetylated Histone HDAC->DeacetylatedHistone Deacetylation AcetylatedHistone Acetylated Histone AcetylatedHistone->HDAC GeneRepression Gene Repression DeacetylatedHistone->GeneRepression Thiol This compound Inhibition Inhibition Thiol->Inhibition Inhibition->HDAC Acetylation Acetylation Maintained Inhibition->Acetylation Apoptosis Apoptosis Acetylation->Apoptosis

Logical relationship of this compound as an HDAC inhibitor.

Table 2: Inhibitory Activity of 3-Hydroxypyridin-2-thione against HDAC Isoforms

HDAC IsoformIC₅₀ (nM)Reference
HDAC1No inhibition[6][7][9]
HDAC6681[6][7][9]
HDAC83675[6][7][9]

Conclusion

This compound is a fascinating molecule with a rich chemistry dominated by its thione-thiol tautomerism. While the thione form is generally more stable, the equilibrium is sensitive to environmental conditions. The development of selective HDAC inhibitors based on the 3-hydroxypyridin-2-thione scaffold represents a promising avenue for the discovery of novel anticancer agents. Further experimental studies are warranted to quantify the tautomeric equilibrium in various solvents and to fully elucidate the structure-activity relationships of its derivatives as HDAC inhibitors.

References

Spectroscopic Analysis of 3-Hydroxypyridine-2-thiol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 3-Hydroxypyridine-2-thiol. Due to its tautomeric nature, this compound primarily exists as 3-hydroxy-1H-pyridine-2-thione . This document focuses on the expected and analogous data for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis, providing a robust framework for the characterization of this and related molecules.

Tautomerism of this compound

This compound exists in a tautomeric equilibrium with 3-hydroxy-1H-pyridine-2-thione. The thione form is generally the more stable tautomer in pyridinethione systems. Spectroscopic analysis will therefore predominantly reflect the characteristics of the 3-hydroxy-1H-pyridine-2-thione tautomer.

Predicted and Analogous Spectroscopic Data

Direct experimental spectroscopic data for 3-hydroxy-1H-pyridine-2-thione is not extensively available in the public domain. Therefore, the following tables present a combination of predicted data for the target molecule and experimental data from closely related analogs to serve as a valuable reference.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals for the three aromatic protons on the pyridine ring, as well as signals for the hydroxyl and amine protons. The chemical shifts will be influenced by the electron-withdrawing nature of the thione group and the electron-donating nature of the hydroxyl group.

Table 1: Predicted ¹H NMR Spectral Data for 3-hydroxy-1H-pyridine-2-thione and Experimental Data for Analogs

CompoundProton AssignmentChemical Shift (δ, ppm)MultiplicitySolvent
3-hydroxy-1H-pyridine-2-thione (Predicted) H-46.8 - 7.0Doublet of doubletsDMSO-d₆
H-56.6 - 6.8Doublet of doubletsDMSO-d₆
H-67.5 - 7.7Doublet of doubletsDMSO-d₆
N-H12.0 - 14.0Broad SingletDMSO-d₆
O-H9.0 - 10.0Broad SingletDMSO-d₆
1-hydroxy-2(1H)-pyridinethione [1]H-37.293-CDCl₃
H-46.804-CDCl₃
H-57.673-CDCl₃
H-68.100-CDCl₃
O-H12.1-CDCl₃
3-Hydroxypyridine [2]H-28.146-DMSO-d₆
H-47.315-DMSO-d₆
H-57.258-DMSO-d₆
H-68.363-DMSO-d₆
O-H9.905-DMSO-d₆

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the number and electronic environment of the carbon atoms. The C=S carbon is expected to have a characteristic downfield chemical shift.

Table 2: Predicted ¹³C NMR Spectral Data for 3-hydroxy-1H-pyridine-2-thione and Experimental Data for Analogs

CompoundCarbon AssignmentChemical Shift (δ, ppm)
3-hydroxy-1H-pyridine-2-thione (Predicted) C-2 (C=S)175 - 185
C-3 (C-OH)150 - 160
C-4115 - 125
C-5110 - 120
C-6130 - 140
Pyridine N-Oxide C-2, C-6138.5
C-3, C-5125.5
C-4125.3
2-Methylpyridine N-Oxide C-2148.5
C-3125.5
C-4126.1
C-5123.2
C-6138.8
Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Table 3: Predicted IR Absorption Bands for 3-hydroxy-1H-pyridine-2-thione and Experimental Data for Analogs

Functional GroupPredicted Wavenumber (cm⁻¹)CompoundObserved Wavenumber (cm⁻¹)
O-H Stretch3200 - 3600 (broad)N-hydroxypyridine-2(1H)-thione~3400
N-H Stretch3100 - 3500N-hydroxypyridine-2(1H)-thione~3100
C-H Stretch (aromatic)3000 - 3100Pyridine3150-3000
C=C Stretch (aromatic)1400 - 1600Pyridine1650-1400
C=S Stretch (thione)1100 - 1250N-hydroxypyridine-2(1H)-thione~1150
Mass Spectrometry (MS)

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule.

Table 4: Predicted Mass Spectrometry Data for 3-hydroxy-1H-pyridine-2-thione and Experimental Data for Analogs

CompoundMolecular FormulaMolecular Weight ( g/mol )Predicted m/z of Molecular Ion [M]⁺Key Fragmentation Pathways (Predicted)
3-hydroxy-1H-pyridine-2-thione C₅H₅NOS127.16127Loss of CO, Loss of SH, Loss of HCN
2(1H)-Pyridinethione, 3-hydroxy-6-methyl- [3]C₆H₇NOS141.19141-
Pyrithione [4]C₅H₅NOS127.16127-

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of 3-hydroxy-1H-pyridine-2-thione. Instrument-specific parameters may require optimization.

NMR Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

  • ¹H NMR Acquisition :

    • Acquire a standard one-dimensional proton spectrum.

    • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons of interest to allow for full relaxation between pulses for accurate integration.

  • ¹³C NMR Acquisition :

    • Acquire a proton-decoupled ¹³C spectrum.

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

  • Data Processing : Process the acquired FID (Free Induction Decay) with appropriate Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (Solid Sample) :

    • KBr Pellet Method : Grind 1-2 mg of the sample with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) to a fine powder.[5] Press the mixture into a thin, transparent pellet using a hydraulic press.[5]

    • Attenuated Total Reflectance (ATR) : Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.[5]

  • Data Acquisition :

    • Record a background spectrum of the empty sample compartment (or clean ATR crystal).

    • Place the prepared sample in the IR beam path and record the sample spectrum.

    • The final spectrum is obtained by ratioing the sample spectrum against the background spectrum. Data is typically collected in the range of 4000-400 cm⁻¹.[6]

Mass Spectrometry
  • Sample Preparation : Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Sample Introduction : Introduce the sample solution into the mass spectrometer.

  • Ionization : Utilize an appropriate ionization technique. Electrospray ionization (ESI) is a soft ionization method suitable for this type of molecule.[6] Electron ionization (EI) can also be used to induce fragmentation and provide structural information.[6]

  • Mass Analysis : The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

  • Data Acquisition : A mass spectrum is generated, plotting the relative abundance of ions as a function of their m/z ratio.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_structure Structure Elucidation Compound This compound Purification Purification Compound->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS NMR_Data Chemical Shifts, Coupling Constants NMR->NMR_Data IR_Data Vibrational Frequencies IR->IR_Data MS_Data Molecular Weight, Fragmentation Pattern MS->MS_Data Structure Final Structure Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for Spectroscopic Analysis.

Conclusion

The spectroscopic analysis of this compound, primarily existing as its 3-hydroxy-1H-pyridine-2-thione tautomer, relies on a combined approach of NMR, IR, and Mass Spectrometry. While direct experimental data is limited, a comprehensive understanding of its structure can be achieved by comparing predicted data with that of closely related analogs. The experimental protocols and workflow provided in this guide offer a solid foundation for researchers to successfully characterize this and similar heterocyclic compounds.

References

The Emergence of a Novel Zinc-Binding Scaffold: A Technical History of 3-Hydroxypyridine-2-thiol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxypyridine-2-thiol, which predominantly exists in its tautomeric form, 3-hydroxypyridine-2(1H)-thione (3HPT), is a heterocyclic compound that has garnered significant attention in medicinal chemistry. Initially synthesized in 1980, its unique structural features, particularly its ability to act as a bidentate chelator for metal ions, led to its "rediscovery" as a novel zinc-binding group (ZBG) for histone deacetylase (HDAC) inhibitors in the early 2010s. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and key applications of this compound, with a focus on its development as a pharmacophore in drug design.

Historical Perspective and Discovery

The first documented synthesis of 3-hydroxypyridine-2-thione was reported by Davies, Smith, and Turner in 1980.[1] Their work, published in Tetrahedron Letters, described a convenient method for its preparation. For over three decades, the compound remained a subject of niche academic interest.

A significant turning point in the history of 3HPT came with the work of Oyelere and colleagues in 2013.[2][3] In their search for alternative, non-hydroxamate zinc-binding groups for HDAC inhibitors, they identified 3HPT as a promising candidate.[3] This research established 3HPT as a novel scaffold for the development of selective HDAC inhibitors, particularly targeting HDAC6 and HDAC8, which are implicated in various cancers.[2]

Physicochemical and Spectral Data

This compound exists in a tautomeric equilibrium with 3-hydroxypyridine-2(1H)-thione. Theoretical studies indicate that the thione form is the more stable tautomer.[4]

Table 1: Physicochemical Properties of this compound/thione

PropertyValueReference
Molecular FormulaC5H5NOS[5]
Molecular Weight127.17 g/mol [5]
AppearanceYellow to green solid[5]
Melting Point141 °C[5]
Boiling Point235.9 °C at 760 mmHg[5]
Density1.41 g/cm³[5]
XLogP30.7[5]
Hydrogen Bond Donor Count2[5]
Hydrogen Bond Acceptor Count2[5]
Topological Polar Surface Area64.4 Ų[5]

Table 2: Spectral Data for Representative 3-Hydroxypyridine-2-thione Derivatives

Compound1H NMR (400 MHz, CDCl3) δ (ppm)13C NMR (100 MHz, CDCl3) δ (ppm)HRMS (EI) [M]+Reference
1-Benzyl-3-methoxypyridin-2-thione7.30 (m, 6H), 6.65 (d, J = 7.7 Hz, 1H), 6.54 (t, J = 7.0 Hz, 1H), 5.89 (s, 2H), 3.88 (s, 3H)173.2, 159.0, 135.2, 131.7, 128.7, 128.0, 128.0, 111.6, 109.6, 58.8, 56.6Not provided[5]
1-(1,1′-Biphenylmethyl)-3-hydroxypyridin-2-one*9.06 (s, 1H), 7.61 (d, J = 7.5 Hz, 4H), 7.36 (m, 6H), 6.70 (d, J = 6.5 Hz, 1H), 6.12 (t, J = 6.9 Hz, 1H), 5.16 (s, 2H)147.0, 139.8, 139.5, 136.6, 128.9, 128.4, 128.2, 127.5, 126.9, 126.7, 114.8, 105.6, 51.1calcd: 277.1101, found: 277.1103[5]

*Note: Data for the corresponding 3-hydroxypyridin-2-one is provided for comparison. The Oyelere et al. papers and their supplementary information contain extensive spectral data for a wide range of 3HPT derivatives.[1][5][6][7]

Experimental Protocols

Synthesis of 3-Hydroxypyridine-2-thione (Parent Compound)

The original synthesis by Davies et al. (1980) involved the fusion of 3-hydroxy-2-pyridone with phosphorus pentasulfide (P4S10).[1][8] A more recent and commonly used laboratory-scale synthesis is adapted from the work of Oyelere and coworkers.

General Protocol for Thionation:

  • A suspension of the corresponding 3-hydroxypyridin-2-one (1 equivalent) and Lawesson's reagent (0.6 equivalents) in anhydrous toluene is prepared in a round-bottom flask equipped with a reflux condenser.[5]

  • The reaction mixture is heated to reflux and stirred overnight under an inert atmosphere (e.g., argon or nitrogen).[5]

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure.[5]

  • The resulting residue is purified by column chromatography or preparative TLC to yield the desired 3-hydroxypyridine-2-thione.[5]

A generalized workflow for the synthesis of 3HPT-based HDAC inhibitors is depicted in the diagram below.

G cluster_0 Starting Materials cluster_1 Synthesis Steps cluster_2 Final Product A 3-Hydroxypyridin-2-one (or O-protected derivative) C N-Alkylation / N-Arylation A->C B Alkyl/Aryl Halide B->C D Thionation (Lawesson's Reagent or P4S10) C->D E Deprotection (if applicable) (e.g., BBr3) D->E F Substituted 3-Hydroxypyridine-2-thione (HDAC Inhibitor) E->F

Synthetic workflow for 3HPT-based HDAC inhibitors.
In Vitro HDAC Inhibition Assay

The potency of 3HPT and its derivatives as HDAC inhibitors is typically assessed using a standardized in vitro enzymatic assay.

Protocol Outline:

  • Recombinant human HDAC isoforms (e.g., HDAC1, HDAC6, HDAC8) are used as the enzyme source.[1]

  • A fluorogenic acetylated peptide substrate is employed.

  • The enzyme, substrate, and varying concentrations of the test compound (3HPT derivative) are incubated in an assay buffer at 37°C.

  • The reaction is stopped, and a developer solution (e.g., trypsin with a fluorophore-quencher pair) is added.

  • Deacetylation of the substrate by the HDAC allows the developer to cleave the peptide, releasing the fluorophore and generating a fluorescent signal.

  • Fluorescence is measured using a plate reader, and the IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) are calculated.[1]

Key Applications and Biological Activity

The primary application of this compound derivatives is as inhibitors of histone deacetylases.

Table 3: HDAC Inhibition Profile of 3HPT and a Lead Derivative

CompoundHDAC1 IC50 (µM)HDAC6 IC50 (µM)HDAC8 IC50 (µM)Reference
3-Hydroxypyridine-2-thione (3HPT)> 100.683.7[1][3]
Compound 10d*> 100.3562.831[2][7]

*Compound 10d is a derivative with a five-methylene linker and a triazole-phenyl cap group, identified as a lead compound by Oyelere et al.[2][7]

The selective inhibition of HDAC6 and HDAC8 over HDAC1 is a significant feature of 3HPT-based inhibitors. This selectivity is attributed to the specific chelation of the catalytic zinc ion in the active site of these enzymes by the 3HPT scaffold.

G cluster_0 HDAC Active Site cluster_1 Inhibition Mechanism cluster_2 Cellular Outcome HDAC Histone Deacetylase (e.g., HDAC6, HDAC8) Result Hyperacetylation of Substrate -> Altered Gene Expression -> Apoptosis in Cancer Cells HDAC->Result Inhibition of Deacetylation Zinc Zn2+ Substrate Acetylated Lysine (on Histone or other protein) Substrate->HDAC Binding HPT 3-Hydroxypyridine-2-thione (3HPT) HPT->Zinc Bidentate Chelation (via O and S atoms)

Mechanism of HDAC inhibition by 3-hydroxypyridine-2-thione.

This selective inhibition profile has made 3HPT derivatives promising candidates for cancer therapy. Several studies have demonstrated their ability to induce apoptosis in various cancer cell lines, including those resistant to other HDAC inhibitors like SAHA (Vorinostat).[2]

Conclusion

This compound, primarily in its thione tautomer, has evolved from a synthetically accessible heterocycle to a key pharmacophore in the design of selective HDAC inhibitors. Its history underscores the potential for reinvestigating known chemical entities for new biological applications. The detailed synthetic protocols and quantitative biological data now available provide a solid foundation for further research and development of 3HPT-based therapeutics. The unique zinc-binding properties of this scaffold continue to make it an attractive starting point for the design of inhibitors for other zinc-dependent metalloenzymes.

References

The Rise of 3-Hydroxypyridine-2-thiol Derivatives: A Technical Guide to a New Class of Selective Histone Deacetylase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of epigenetic drug discovery is continually evolving, with a significant focus on the development of selective histone deacetylase (HDAC) inhibitors. Among the promising new scaffolds, 3-hydroxypyridine-2-thiol and its analogues have emerged as a compelling class of compounds, demonstrating potent and selective inhibition of specific HDAC isoforms, particularly HDAC6 and HDAC8. This technical guide provides an in-depth overview of the synthesis, biological activity, and mechanism of action of these derivatives, offering a valuable resource for researchers in oncology and related fields.

Core Concepts: Targeting Histone Deacetylases

Histone deacetylases are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from lysine residues on histones and other non-histone proteins. Dysregulation of HDAC activity is a hallmark of many cancers, making them a prime target for therapeutic intervention. While several HDAC inhibitors have been approved for clinical use, many exhibit pan-HDAC inhibition, leading to off-target effects and dose-limiting toxicities. The development of isoform-selective inhibitors is therefore a key objective in the field.

The this compound moiety has been identified as a novel zinc-binding group (ZBG) that can effectively chelate the zinc ion in the active site of HDAC enzymes. This interaction is critical for the inhibitory activity of these compounds.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives typically involves a multi-step process. A general synthetic strategy is outlined below.

General Synthetic Scheme

A common route to synthesize these compounds involves the initial preparation of a protected 3-hydroxypyridin-2-one core, followed by the introduction of a linker and a surface recognition "cap" group. The final steps involve thionation and deprotection to yield the active this compound derivative.

Quantitative Analysis of Biological Activity

The biological activity of this compound derivatives is primarily assessed through their ability to inhibit the activity of specific HDAC isoforms and to induce cell death in cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the potency of these compounds.

Table 1: In Vitro Histone Deacetylase (HDAC) Inhibitory Activity of Selected this compound Derivatives
CompoundLinker Length (n)Substituent (R)HDAC1 IC50 (nM)HDAC6 IC50 (nM)HDAC8 IC50 (nM)
10d 5H>50,0003562831
14a 54-F>50,0004203200
14b 54-Cl>50,0003803000
14c 54-Br>50,0003502900
14d 54-CH3>50,0004503500
14e 53-CN>50,0002902500
14f 53-OCH3>50,0005104000
14g 53,4-diCl>50,0003202700
3-HPT -->50,0006813675

Data compiled from multiple sources.

Table 2: In Vitro Anticancer Activity of Selected this compound Derivatives
CompoundJurkat IC50 (µM)DU145 IC50 (µM)LNCaP IC50 (µM)
10d 4.56.27.1
14e 3.84.95.5
SAHA 0.82.53.1

SAHA (Suberanilohydroxamic acid) is a pan-HDAC inhibitor included for comparison. Data compiled from multiple sources.

Experimental Protocols

Synthesis of a Representative this compound Derivative (e.g., Compound 10d)

Step 1: Synthesis of the Azido O-methyl Protected 3-hydroxypyridin-2-one (11) A detailed procedure for the synthesis of this starting material can be found in the supporting information of the cited literature.

Step 2: Copper(I)-catalyzed Huisgen Cycloaddition To a solution of the azido O-methyl protected 3-hydroxypyridin-2-one (11) and the corresponding alkyne in a mixture of DMSO and THF, copper(I) iodide and N,N-diisopropylethylamine (DIPEA) are added. The reaction mixture is stirred at room temperature until completion, as monitored by TLC. The product is then extracted and purified by column chromatography.

Step 3: Thionation with Lawesson's Reagent The triazolyl intermediate from the previous step is dissolved in toluene, and Lawesson's reagent is added. The mixture is heated to reflux and stirred overnight. After cooling, the solvent is evaporated, and the crude product is purified by chromatography to yield the thionated intermediate.

Step 4: Deprotection of the O-methyl Group The thionated intermediate is dissolved in dichloromethane (DCM) and cooled to 0°C. Boron tribromide (BBr3) is added dropwise, and the reaction is stirred at room temperature. Upon completion, the reaction is quenched, and the final this compound derivative is purified by chromatography.

In Vitro Fluorometric HDAC Enzyme Inhibition Assay

This assay is used to determine the inhibitory activity of the synthesized compounds against specific HDAC isoforms.

Materials:

  • Recombinant human HDAC enzyme (e.g., HDAC1, HDAC6, HDAC8)

  • HDAC Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • Developer (e.g., Trypsin)

  • Stop Solution (e.g., Trichostatin A, a potent HDAC inhibitor)

  • Test compounds dissolved in DMSO

  • 96-well black microplate

Procedure:

  • Prepare Reagents: Thaw all reagents on ice. Prepare serial dilutions of the test compounds in HDAC Assay Buffer. The final DMSO concentration should be less than 1%.

  • Reaction Setup: In a 96-well black microplate, add the following in order: HDAC Assay Buffer, test compound at various concentrations (or DMSO for control), and diluted recombinant HDAC enzyme.

  • Pre-incubation: Gently mix and incubate the plate at 37°C for 15 minutes.

  • Initiate Reaction: Add the fluorogenic HDAC substrate to all wells.

  • Incubation: Mix and incubate the plate at 37°C for 30 minutes.

  • Stop and Develop: Add the Developer solution containing a stop solution to each well to stop the HDAC reaction and initiate the development of the fluorescent signal.

  • Final Incubation: Incubate the plate at room temperature for 15 minutes, protected from light.

  • Fluorescence Measurement: Read the fluorescence using a microplate reader with excitation at 355-360 nm and emission at 460 nm.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizing the Mechanism and Workflow

Signaling Pathway of HDAC Inhibition

The inhibition of HDACs by this compound derivatives leads to an increase in the acetylation of histone and non-histone proteins. This, in turn, alters gene expression, leading to downstream effects such as cell cycle arrest and apoptosis.

HDAC_Inhibition_Pathway cluster_drug Drug Action cluster_cellular Cellular Response 3HPT_Derivative This compound Derivative HDAC6_8 HDAC6 / HDAC8 3HPT_Derivative->HDAC6_8 Inhibition Acetylation Increased Acetylation (Histones & Non-Histone Proteins) HDAC6_8->Acetylation Blocks Deacetylation Gene_Expression Altered Gene Expression Acetylation->Gene_Expression Cell_Cycle_Arrest Cell Cycle Arrest (e.g., p21 upregulation) Gene_Expression->Cell_Cycle_Arrest Apoptosis Apoptosis Gene_Expression->Apoptosis

Caption: Signaling pathway of HDAC inhibition by this compound derivatives.

Experimental Workflow for Screening HDAC Inhibitors

The process of identifying and characterizing new HDAC inhibitors involves a systematic workflow, from initial synthesis to cellular assays.

Experimental_Workflow Synthesis Synthesis of 3-HPT Derivatives Purification Purification & Characterization (NMR, MS) Synthesis->Purification HDAC_Assay In Vitro HDAC Inhibition Assay Purification->HDAC_Assay IC50 IC50 Determination HDAC_Assay->IC50 Cell_Viability Cancer Cell Line Viability Assays IC50->Cell_Viability Apoptosis_Assay Apoptosis & Cell Cycle Analysis Cell_Viability->Apoptosis_Assay Lead_Optimization Lead Optimization Apoptosis_Assay->Lead_Optimization

Caption: Experimental workflow for the screening of 3-HPT based HDAC inhibitors.

Conclusion and Future Directions

This compound derivatives represent a promising new frontier in the development of selective HDAC inhibitors. Their unique zinc-binding capacity and demonstrated efficacy against specific HDAC isoforms, coupled with their anticancer activity, make them attractive candidates for further preclinical and clinical investigation. Future research will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds, as well as exploring their therapeutic potential in a broader range of malignancies and other diseases where HDAC dysregulation is implicated. This in-depth guide provides a solid foundation for researchers looking to contribute to this exciting and rapidly advancing field.

An In-depth Technical Guide on the Physicochemical Properties of 3-Hydroxypyridine-2-thiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 3-Hydroxypyridine-2-thiol. The information herein is intended to support research, discovery, and development activities by providing essential data and standardized experimental methodologies.

Core Physicochemical Data

This compound, also known by its tautomeric name 3-hydroxy-1H-pyridine-2-thione, is a heterocyclic organic compound. A summary of its key physicochemical properties is presented below for easy reference and comparison.

PropertyValue
IUPAC Name 3-hydroxy-1H-pyridine-2-thione
Synonyms 2-Mercapto-3-pyridinol, 3-Hydroxy-2-pyridinethione
CAS Number 23003-22-7[1]
Molecular Formula C₅H₅NOS[1]
Molecular Weight 127.16 g/mol [1]
Appearance Yellow to green solid[1]
Melting Point 144.00 - 146.00 °C[1]
Boiling Point 235.9 °C at 760 mmHg[1]
Density 1.41 g/cm³[1]
Flash Point 96.5 °C[1]
pKa Data not readily available in cited literature. The presence of both a thiol and a hydroxyl group suggests multiple ionization states. Experimental determination is recommended.
Solubility Qualitative data suggests solubility in polar organic solvents. Quantitative data in common solvents is not readily available and requires experimental determination.

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are outlined below. These protocols are based on standard laboratory practices and can be adapted for specific experimental conditions.

Melting Point Determination (Capillary Method)

The melting point is a critical indicator of a compound's purity.

Objective: To determine the temperature range over which the solid-to-liquid phase transition occurs.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or Thiele tube)

  • Glass capillary tubes (sealed at one end)[2]

  • Thermometer

  • Mortar and pestle

Procedure:

  • Sample Preparation: A small amount of finely powdered this compound is introduced into the open end of a capillary tube. The tube is then gently tapped to pack the sample into the sealed end, achieving a sample height of 1-2 mm.[2][3]

  • Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus, adjacent to the thermometer bulb to ensure accurate temperature reading.[2]

  • Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.[3]

  • Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range is the melting point of the sample.[4]

  • Purity Assessment: A sharp melting point range (typically 0.5-1.0 °C) is indicative of a pure compound. Impurities tend to lower and broaden the melting point range.

pKa Determination (UV-Vis Spectrophotometry)

This method is suitable for compounds containing a chromophore near the ionization site, allowing for the differentiation between protonated and deprotonated species.[5]

Objective: To determine the acid dissociation constant(s) of this compound.

Apparatus:

  • UV-Vis Spectrophotometer

  • pH meter

  • Quartz cuvettes

  • A series of buffer solutions with a range of known pH values

Procedure:

  • Solution Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., methanol or water). Aliquots of this stock solution are then diluted into a series of buffer solutions covering a wide pH range. The final concentration of the compound should be kept constant across all solutions.[6]

  • Spectral Acquisition: The UV-Vis absorption spectrum of each buffered solution is recorded over a relevant wavelength range. Spectra of the fully protonated form (in a highly acidic solution) and the fully deprotonated form (in a highly basic solution) are also obtained to identify the maximum absorbance wavelengths (λmax) for each species.[7][8]

  • Data Analysis: The absorbance at one or more wavelengths is plotted against the pH of the solutions.[9] The resulting data will form a sigmoidal curve. The pKa is the pH at the inflection point of this curve, which corresponds to the point where the concentrations of the acidic and basic forms are equal.[5][7] For molecules with multiple ionizable groups, multiple inflection points may be observed.

Aqueous Solubility Determination (Shake-Flask Method)

This is the gold standard method for determining the thermodynamic equilibrium solubility of a compound.[10]

Objective: To determine the saturation concentration of this compound in water at a specific temperature.

Apparatus:

  • Thermostatic shaker or agitator

  • Vials with screw caps

  • Analytical balance

  • Centrifuge or filtration apparatus (e.g., syringe filters)

  • A validated analytical method for quantification (e.g., HPLC or UV-Vis Spectrophotometry)

Procedure:

  • Sample Preparation: An excess amount of solid this compound is added to a vial containing a known volume of water (or a specific buffer). The presence of excess solid is essential to ensure that equilibrium is reached at saturation.[11]

  • Equilibration: The vials are sealed and placed in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C). The mixture is agitated for a sufficient duration (typically 24-72 hours) to allow the system to reach equilibrium.[10][11]

  • Phase Separation: After equilibration, the undissolved solid is separated from the saturated solution by centrifugation or filtration. Care must be taken to avoid any temperature changes during this step.[10]

  • Quantification: The concentration of this compound in the clear, saturated supernatant or filtrate is determined using a pre-validated and suitably sensitive analytical method like HPLC or UV-Vis spectrophotometry.[11][12] The result is reported as the solubility in units such as mg/mL or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of a novel compound like this compound.

G start Compound Synthesis and Purification identity Identity Confirmation (NMR, MS, Elemental Analysis) start->identity purity Purity Assessment (HPLC, LC-MS) identity->purity melting_point Melting Point (Capillary Method) purity->melting_point pka pKa Determination (UV-Vis or Potentiometry) purity->pka solubility Solubility Profiling (Shake-Flask Method) purity->solubility logp Lipophilicity (LogP) (Shake-Flask or HPLC) purity->logp stability Stability Assessment (pH, Temperature, Light) melting_point->stability pka->stability solubility->stability logp->stability solid_state Solid-State Characterization (XRPD, DSC, TGA) stability->solid_state end_node Comprehensive Data Package for Drug Development solid_state->end_node

Caption: Workflow for Physicochemical Characterization.

References

3-Hydroxypyridine-2-thiol: A Technical Guide to a Bidentate Zinc-Binding Group for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Review of its Coordination Chemistry, Biological Applications, and Experimental Evaluation

Introduction

3-Hydroxypyridine-2-thiol, also known as 2-mercapto-3-pyridinol or 3-hydroxypyridine-2-thione (3HPT), has emerged as a compelling zinc-binding group (ZBG) in the field of medicinal chemistry. Its unique bidentate coordination properties, engaging both the hydroxyl and thiol moieties, make it a potent chelator for the zinc(II) ion. This characteristic is of significant interest in the design of inhibitors for zinc-dependent enzymes, such as histone deacetylases (HDACs) and matrix metalloproteinases (MMPs), which are implicated in a variety of diseases, including cancer and inflammatory disorders. This technical guide provides a comprehensive overview of this compound as a zinc-binding group, detailing its synthesis, coordination chemistry, quantitative binding data, and the experimental protocols used for its evaluation.

Coordination Chemistry and Zinc Binding

This compound acts as a bidentate chelator, coordinating the zinc(II) ion through the oxygen of the hydroxyl group and the sulfur of the thiol group. This O,S-coordination forms a stable five-membered ring with the zinc ion. The thiophilicity of zinc, favoring coordination with sulfur, contributes to the affinity and stability of the complex. Computational docking studies have shown that 3HPT can effectively chelate the Zn²⁺ ion within the active sites of enzymes like HDAC6 and HDAC8[1][2]. The coordination geometry of the resulting zinc complex can vary depending on the surrounding ligand field but is often predicted to be tetrahedral or distorted tetrahedral within an enzyme's active site[3].

Quantitative Data on Zinc Interaction

CompoundTarget EnzymeIC50 (nM)Reference
This compound (3HPT)HDAC6681[1][2]
This compound (3HPT)HDAC83675[1][2]
This compound (3HPT)HDAC1> 100,000 (inactive)[1][2]

Table 1: In vitro inhibitory activity of this compound against various Histone Deacetylase (HDAC) isoforms.

The selectivity of 3HPT for certain HDAC isoforms (HDAC6 and HDAC8 over HDAC1) suggests that while the zinc-binding interaction is crucial, the overall molecular structure of the inhibitor and its interactions with the protein scaffold surrounding the active site play a significant role in determining potency and selectivity[1][2].

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through the thionation of its corresponding pyridone precursor, 3-hydroxypyridin-2-one. Lawesson's reagent is commonly employed for this conversion.

Materials:

  • 3-Hydroxypyridin-2-one

  • Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide)

  • Anhydrous toluene

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., chloroform, methanol)

Procedure:

  • A suspension of 3-hydroxypyridin-2-one and Lawesson's reagent (typically 1.2 to 1.5 equivalents) in anhydrous toluene is prepared in a round-bottom flask equipped with a reflux condenser.

  • The reaction mixture is heated to reflux and maintained at this temperature, typically overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The solvent is removed under reduced pressure (in vacuo).

  • The resulting residue is purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in chloroform) to afford this compound as a solid.

Characterization: The structure and purity of the synthesized this compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Evaluation of Zinc Binding by Spectrophotometric Titration

This method relies on monitoring the change in the UV-Vis absorbance spectrum of this compound upon the addition of a zinc(II) salt solution. The formation of the zinc complex will alter the electronic transitions of the chromophore, leading to a shift in the absorption maxima or a change in molar absorptivity.

Materials:

  • Purified this compound

  • Zinc(II) chloride or zinc(II) sulfate solution of known concentration

  • A suitable buffer solution (e.g., HEPES or TRIS) at a defined pH

  • UV-Vis spectrophotometer and quartz cuvettes

Procedure:

  • Prepare a stock solution of this compound in the chosen buffer.

  • Prepare a stock solution of the zinc(II) salt in the same buffer.

  • Place a known concentration of the this compound solution in a quartz cuvette.

  • Record the initial UV-Vis spectrum.

  • Make sequential additions of the zinc(II) solution to the cuvette.

  • After each addition, allow the solution to equilibrate and record the UV-Vis spectrum.

  • The changes in absorbance at a specific wavelength are plotted against the molar ratio of zinc to ligand.

  • The stoichiometry of the complex and its stability constant can be determined by analyzing the titration curve using appropriate binding models (e.g., Job's plot for stoichiometry, and non-linear regression for the stability constant)[2][4][5][6].

Characterization of Zinc Binding by Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Ka), dissociation constant (Kd), stoichiometry (n), and changes in enthalpy (ΔH) and entropy (ΔS).

Materials:

  • Purified this compound

  • Zinc(II) chloride or zinc(II) sulfate solution of known concentration

  • The same buffer solution used for both the ligand and the metal salt to minimize heats of dilution.

  • Isothermal titration calorimeter

Procedure:

  • Prepare a solution of this compound in the buffer and degas it.

  • Prepare a more concentrated solution of the zinc(II) salt in the same degassed buffer.

  • Fill the sample cell of the calorimeter with the this compound solution.

  • Fill the injection syringe with the zinc(II) salt solution.

  • Initiate the titration, which consists of a series of small injections of the zinc solution into the sample cell while the temperature is kept constant.

  • The heat change associated with each injection is measured.

  • The raw data of heat per injection versus time is integrated to generate a binding isotherm, which plots the heat change per mole of injectant against the molar ratio of zinc to ligand.

  • This isotherm is then fitted to a suitable binding model to extract the thermodynamic parameters of the interaction[1][7].

NMR Titration for Studying Zinc Coordination

Nuclear Magnetic Resonance (NMR) spectroscopy can be used to identify the atoms in the this compound molecule that are involved in zinc coordination. Upon zinc binding, the chemical environment of the protons and carbons near the binding site will change, leading to shifts in their respective NMR signals.

Materials:

  • Purified this compound

  • A deuterated solvent compatible with the ligand and the zinc salt (e.g., DMSO-d6, Methanol-d4)

  • Zinc(II) chloride or a similar zinc salt

  • NMR spectrometer

Procedure:

  • Dissolve a known concentration of this compound in the deuterated solvent and acquire its ¹H and ¹³C NMR spectra.

  • Prepare a stock solution of the zinc(II) salt in the same deuterated solvent.

  • Add incremental amounts of the zinc(II) salt solution to the NMR tube containing the ligand solution.

  • Acquire NMR spectra after each addition.

  • Monitor the chemical shift changes of the protons and carbons of the pyridine ring and the hydroxyl and thiol groups.

  • Significant chemical shift perturbations for specific nuclei will indicate their proximity to the zinc-binding site, thus confirming the mode of coordination[8][9].

Signaling Pathways and Experimental Workflows

The ability of this compound to chelate zinc suggests its potential to modulate cellular processes that are dependent on zinc signaling. Zinc homeostasis is tightly regulated by a network of proteins, including zinc transporters (ZIP and ZnT families) and the zinc-buffering protein metallothionein. By sequestering intracellular zinc, 3HPT could influence these pathways.

Impact on Zinc Homeostasis and Metallothionein Expression

An experimental workflow to assess the impact of this compound on cellular zinc homeostasis could involve treating cells with 3HPT and then measuring changes in the expression of key zinc-regulating proteins.

G cluster_workflow Workflow for Assessing Impact on Zinc Homeostasis A Cell Culture (e.g., Cancer Cell Line) B Treatment with This compound A->B C Cell Lysis B->C D Protein Quantification C->D F mRNA Quantification (qPCR) C->F E Western Blot Analysis D->E G Analysis of Metallothionein, ZIP, and ZnT levels E->G F->G

Assessing the impact of 3HPT on zinc homeostasis proteins.

HDAC Inhibition and Downstream Effects

As an HDAC inhibitor, this compound binds to the zinc ion in the active site of HDAC enzymes, leading to their inactivation. This results in the hyperacetylation of histone and non-histone protein substrates, which in turn can alter gene expression and lead to cellular responses such as apoptosis in cancer cells.

G cluster_pathway HDAC Inhibition Pathway HPT This compound Zn Zn²⁺ HPT->Zn Chelates HDAC_inactive HDAC Enzyme (Inactive) HDAC HDAC Enzyme (Active) Deacetylation Deacetylation Hyperacetylation Hyperacetylation Histone Histone (Acetylated) Histone->Deacetylation GeneExpression Altered Gene Expression Histone->GeneExpression Deacetylation->HDAC Hyperacetylation->Histone Apoptosis Apoptosis GeneExpression->Apoptosis

Mechanism of HDAC inhibition by 3HPT leading to apoptosis.

Conclusion

This compound is a versatile and potent zinc-binding group with significant potential in drug discovery, particularly in the development of inhibitors for zinc-dependent enzymes. Its bidentate O,S-coordination provides a stable interaction with the zinc(II) ion. While direct thermodynamic data for its zinc complexation requires further investigation, its efficacy as an HDAC inhibitor underscores its strong zinc-binding capabilities in a biological setting. The experimental protocols provided in this guide offer a framework for the synthesis, purification, and comprehensive evaluation of this compound and its derivatives as zinc-binding agents. Further research into its effects on cellular zinc homeostasis and signaling pathways will undoubtedly uncover new therapeutic opportunities for this promising scaffold.

References

Theoretical Insights into the Stability of 3-Hydroxypyridine-2-thiol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the theoretical studies on the stability of 3-Hydroxypyridine-2-thiol, a molecule of significant interest in medicinal chemistry. Understanding the tautomeric preferences of this compound is crucial for predicting its chemical behavior, receptor interactions, and overall efficacy as a potential therapeutic agent. This document summarizes key quantitative data from computational studies, details relevant experimental protocols for validation, and visualizes the underlying chemical principles.

Core Concept: Prototropic Tautomerism

This compound exists as a dynamic equilibrium between two primary prototropic tautomers: the thiol-hydroxy form (3-hydroxy-2-mercaptopyridine) and the thione-keto form (3-hydroxypyridine-2(1H)-thione). Prototropic tautomerism involves the migration of a proton, leading to distinct structural isomers that can exhibit different physicochemical properties. Theoretical studies, primarily employing quantum chemical calculations, have been instrumental in elucidating the relative stabilities of these tautomers.

Data Presentation: Tautomer Stability

Computational studies consistently indicate that the thione tautomer of this compound is the more stable form in the gas phase and in various solvents. This preference is a common feature among related heterocyclic systems like 2-hydroxypyridine and 2-mercaptopyridine. The greater stability of the thione form is often attributed to favorable resonance stabilization and dipole moments. Below is a summary of representative theoretical data for analogous systems, which provides a strong predictive framework for the stability of this compound.

Tautomer PairComputational MethodBasis SetSolventCalculated Energy Difference (kJ/mol)More Stable Tautomer
2-hydroxypyridine / 2-pyridoneQCISD(T)TZV2PGas Phase2.9[1]2-pyridone
pyridine-2-thiol / pyridine-2-thioneQCISD(T)TZV2PGas Phase15.2[1]pyridine-2-thione
N-hydroxypyridine-2(1H)-thione / 2-mercaptopyridine N-oxideTheoretical CalculationsNot SpecifiedGas Phase>30[2]N-hydroxypyridine-2(1H)-thione
2-hydroxypyridine / 2-pyridoneM062X, CCSD6-311++G, aug-cc-pvdz Gas Phase5-9[3]2-hydroxypyridine
2-hydroxypyridine / 2-pyridoneB3LYP6-311++G, aug-cc-pvdzGas Phase1-3[3]2-pyridone

Experimental Protocols

The theoretical predictions regarding the stability of this compound tautomers are corroborated by experimental evidence, primarily from spectroscopic and synthetic studies.

Synthesis of 3-Hydroxypyridine-2-thione

A common synthetic route to 3-hydroxypyridine-2-thione involves the thionation of a corresponding 3-hydroxypyridin-2-one precursor.

Representative Protocol for Thionation:

  • A suspension of the starting 3-methoxypyridin-2-one (1 equivalent) and Lawesson's reagent (0.6 equivalents) is prepared in a suitable solvent such as toluene.[4]

  • The reaction mixture is heated to reflux and maintained at this temperature overnight.[4]

  • Upon cooling to room temperature, the solvent is removed under reduced pressure (in vacuo).[4]

  • The resulting residue is purified using an appropriate chromatographic technique, such as preparative thin-layer chromatography (prep-TLC), with a suitable eluent system (e.g., chloroform:methanol).[4]

  • Subsequent deprotection of the methoxy group, for instance, using boron tribromide (BBr₃), yields the final 3-hydroxypyridine-2-thione product.[5]

Spectroscopic Analysis

Spectroscopic methods are pivotal in identifying the predominant tautomeric form in different environments.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can distinguish between the thiol and thione tautomers based on the chemical shifts of the protons and carbons, particularly those adjacent to the tautomerizing functional groups. For instance, in related compounds, the chemical shifts of the ring protons and the carbon of the C=S group are characteristic of the thione form.[6]

  • UV-Vis Spectroscopy: The electronic absorption spectra of the tautomers differ, allowing for the study of the tautomeric equilibrium in solution. Thione tautomers typically exhibit an absorption peak at longer wavelengths (around 300-400 nm) corresponding to the n-π* transition of the C=S group, while thiol tautomers absorb at shorter wavelengths (below 300 nm) due to π-π* transitions.[7] The relative intensities of these bands can be used to estimate the equilibrium constant in different solvents.

  • Infrared (IR) Spectroscopy: IR spectroscopy provides information about the vibrational modes of the molecule. The presence of a strong C=S stretching vibration and the absence of a distinct S-H stretching band are indicative of the thione tautomer. Conversely, the presence of an S-H stretch would suggest the thiol form.[2]

Computational Chemistry Protocol for Tautomerism Study

Theoretical investigations into the stability of this compound tautomers typically follow a standardized computational workflow.

General DFT Calculation Workflow:

  • Geometry Optimization: The molecular geometries of all possible tautomers are optimized using Density Functional Theory (DFT) methods. A commonly used functional is B3LYP, paired with a Pople-style basis set such as 6-311++G(d,p).[3]

  • Frequency Calculations: Vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structures correspond to true energy minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE).

  • Single-Point Energy Calculations: To obtain more accurate electronic energies, single-point energy calculations can be performed on the optimized geometries using higher levels of theory (e.g., coupled-cluster methods like CCSD(T)) or larger basis sets.

  • Solvation Effects: To model the stability in solution, the Polarizable Continuum Model (PCM) is often employed to account for the influence of the solvent.

  • Thermodynamic Analysis: The relative Gibbs free energies of the tautomers are calculated by combining the electronic energies, ZPVE corrections, and thermal contributions to enthalpy and entropy.

Mandatory Visualizations

Tautomeric Equilibrium of this compound

Caption: Prototropic tautomerism of this compound.

Note: The image source in the DOT script is a placeholder and would need to be replaced with actual images of the molecular structures.

General Workflow for Theoretical Stability Analysis

Theoretical_Workflow start Define Tautomeric Structures geom_opt Geometry Optimization (DFT) start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc spe_calc Single-Point Energy Calculation (Higher Level Theory) freq_calc->spe_calc solvation Inclusion of Solvent Effects (e.g., PCM) spe_calc->solvation thermo Thermodynamic Analysis (Gibbs Free Energy) solvation->thermo stability Determine Relative Stability thermo->stability

Caption: Computational workflow for tautomer stability analysis.

Conclusion

Theoretical studies, supported by experimental data, provide a clear and consistent picture of the tautomeric equilibrium of this compound. The thione form is energetically favored, a critical piece of information for researchers in drug design and development. The methodologies outlined in this guide offer a robust framework for further investigation into the properties and potential applications of this and related heterocyclic compounds. The interplay of computational and experimental approaches is essential for a comprehensive understanding of the factors governing molecular stability and reactivity.

References

3-Hydroxypyridine-2-thiol safety and handling precautions

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safety and Handling of 3-Hydroxypyridine-2-thiol

This guide provides comprehensive safety and handling information for this compound, intended for researchers, scientists, and professionals in drug development. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound (CAS 23003-22-7), this document compiles and extrapolates data from structurally related compounds, including 2-Mercaptopyridine N-oxide, 3-Hydroxypyridine, and 2-Amino-3-hydroxypyridine, to provide a thorough safety profile. All procedures should be conducted with the utmost caution and in accordance with institutional and regulatory guidelines.

Hazard Identification

Based on data from related pyridine derivatives, this compound is anticipated to be hazardous.[1][2] It is likely classified as an irritant to the skin, eyes, and respiratory system, and may be harmful if swallowed or in contact with skin.[1][2][3]

Table 1: GHS Hazard Classification (Inferred)

Hazard Class Category Hazard Statement
Acute Oral Toxicity Category 3 / 4 Toxic or Harmful if swallowed.[1][3]
Acute Dermal Toxicity Category 3 Toxic in contact with skin.[1]
Skin Corrosion/Irritation Category 2 Causes skin irritation.[1][2]
Serious Eye Damage/Eye Irritation Category 2A Causes serious eye irritation.[1][2]

| Specific target organ toxicity (single exposure) | Category 3 | May cause respiratory irritation.[1][2] |

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized below.

Table 2: Physical and Chemical Properties

Property Value Source
Molecular Formula C5H5NOS [4]
Molecular Weight 127.16 g/mol [4]
Appearance Yellow to green solid (crystal/powder) [4][5]
Melting Point 144.0 - 146.0 °C [4]
Boiling Point 235.9 °C at 760 mmHg [4]
Density 1.41 g/cm³ [4]
Flash Point 96.5 °C [4]

| Solubility | Soluble in water and alcohol.[6] | |

Safe Handling and Storage

Handling:

  • Avoid all personal contact, including inhalation of dust or fumes.[7]

  • Use only in a well-ventilated area or under a chemical fume hood.[8][9]

  • Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[10]

  • Minimize dust generation and accumulation.[8][9]

  • Wash hands thoroughly after handling the substance.[8][10]

  • Do not eat, drink, or smoke in areas where the chemical is handled.[3][8]

Storage:

  • Keep the container tightly closed in a dry, cool, and well-ventilated place.[3][9][11]

  • Store away from incompatible materials such as strong oxidizing agents, strong acids, and acid chlorides.[1][2]

  • For long-term storage, consider refrigeration at temperatures below 4°C/39°F or at -20°C.[8][9]

Exposure Controls and Personal Protection

Engineering controls and personal protective equipment are essential to minimize exposure.

Engineering Controls:

  • Work should be performed in a laboratory equipped with a chemical fume hood.[11]

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[1][3]

Personal Protective Equipment (PPE): A risk assessment should guide the selection of appropriate PPE.

Table 3: Recommended Personal Protective Equipment

Protection Type Specification Rationale
Eye/Face Protection Chemical safety goggles or a face shield.[1][3] Protects against splashes and dust, preventing serious eye irritation.
Skin Protection Chemically resistant gloves (e.g., nitrile) and a lab coat.[1][11] Prevents skin contact, which can cause irritation or toxicity.

| Respiratory Protection | NIOSH/MSHA approved respirator (e.g., N95 dust mask) if dust is generated.[1][7] | Prevents inhalation, which may cause respiratory tract irritation. |

PPE_Selection_Workflow cluster_assessment Hazard Assessment cluster_action Final Action Start Assess Task & Substance Hazards Inhalation Inhalation Hazard? (Dust/Aerosol) Start->Inhalation Skin Skin Contact Hazard? (Irritation/Toxicity) Start->Skin Eye Eye Contact Hazard? (Splash/Dust) Start->Eye Resp Use Respirator (e.g., N95/Fume Hood) Inhalation->Resp Gloves Wear Resistant Gloves & Lab Coat Skin->Gloves Yes Goggles Wear Safety Goggles / Face Shield Eye->Goggles Yes Proceed Proceed with Work Resp->Proceed Gloves->Proceed Goggles->Proceed

Caption: PPE Selection based on Hazard Assessment.

First-Aid Measures

In case of exposure, immediate action is critical. Always show the Safety Data Sheet to attending medical personnel.[8][11]

Table 4: First-Aid Procedures

Exposure Route Procedure
Inhalation Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration or oxygen. Seek immediate medical attention.[2][8]
Skin Contact Immediately remove all contaminated clothing. Flush the affected skin with large amounts of running water for at least 15 minutes. Seek medical attention if irritation occurs.[2][7][8]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][7][8]

| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8][9] |

Fire-Fighting Measures

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[2][7][11]

  • Specific Hazards: Thermal decomposition may produce toxic and irritating gases, including carbon oxides, nitrogen oxides (NOx), and sulfur oxides.[2][8][11]

  • Advice for Firefighters: Wear a self-contained breathing apparatus (SCBA) with a full face-piece operated in pressure-demand mode and full protective gear.[1][2][8]

Accidental Release Measures

  • Personal Precautions: Evacuate unnecessary personnel. Wear appropriate protective equipment as detailed in Section 4. Ensure adequate ventilation and remove all sources of ignition.[7][8][11]

  • Environmental Precautions: Prevent the substance from entering drains, soil, or waterways.[8][11]

  • Methods for Cleaning Up: For small spills, carefully sweep or vacuum up the solid material, avoiding dust formation. Place the material into a suitable, labeled container for disposal.[1][7][11] For large spills, control personnel contact and alert emergency responders.[7]

Stability and Reactivity

  • Reactivity: No specific data is available.

  • Chemical Stability: The material is stable under normal storage conditions.[3] Some related compounds are noted to be hygroscopic.[3][11]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, strong bases, and acid chlorides.[1][2]

  • Hazardous Decomposition Products: Combustion may produce carbon monoxide, carbon dioxide, nitrogen oxides, and sulfur oxides.[2][8]

Toxicological Information

The toxicological properties of this compound have not been fully investigated.[2][3] Information from related compounds suggests potential toxicity.

  • Acute Toxicity: A related compound, 2-Amino-3-hydroxypyridine, was found to be toxic if swallowed or in contact with skin in animal studies.[1][12] The oral LD50 in rats for this compound was determined to be 500 mg/kg.[13]

  • Skin and Eye Irritation: Causes skin and serious eye irritation.[1][2]

  • Respiratory Irritation: May cause respiratory irritation.[1][2]

  • Germ Cell Mutagenicity: 2-Amino-3-hydroxypyridine was found to be mutagenic and clastogenic in some in-vitro assays.[13]

  • Carcinogenicity: No components of related substances are listed as carcinogens by IARC, NTP, or OSHA.[3][14]

Experimental Safety Protocols

Detailed experimental protocols are crucial for assessing the safety of any chemical. The following are generalized methodologies based on studies of related compounds.

Protocol 1: Acute Oral Toxicity Assessment (Based on OECD Guideline 423)

  • Objective: To determine the acute oral toxicity (LD50) of the substance.

  • Test System: Wistar rats, typically 3 animals per group.

  • Procedure: a. Animals are fasted prior to dosing. b. The test substance is dissolved or suspended in a suitable vehicle (e.g., propylene glycol, deionized water).[13] c. A single dose of the substance is administered to the animals via oral gavage at defined concentrations (e.g., 300 mg/kg, 1000 mg/kg).[13] d. Animals are observed for mortality, clinical signs of toxicity (e.g., tremors, hunched posture, salivation), and changes in body weight for a period of 14 days.[13] e. At the end of the observation period, surviving animals are euthanized and a gross necropsy is performed on all animals to observe any pathological changes.[13]

  • Endpoint: The LD50 value is calculated based on mortality rates.

Protocol 2: Bacterial Reverse Mutation Test (Ames Test - Based on OECD Guideline 471)

  • Objective: To assess the mutagenic potential of the substance.

  • Test System: Multiple strains of Salmonella typhimurium and Escherichia coli with and without a metabolic activation system (S9 mix).

  • Procedure: a. The test substance is prepared at several concentrations. b. The bacterial strains are exposed to the test substance, a negative control, and a positive control, both with and without the S9 mix. c. After a suitable incubation period, the number of revertant colonies (colonies that have mutated back to a prototrophic state) is counted for each plate.

  • Endpoint: The substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies compared to the negative control.[13]

Workflow for Safe Chemical Handling

Adhering to a structured workflow ensures safety at every stage of handling hazardous chemicals.

Safe_Handling_Workflow cluster_plan 1. Planning & Preparation cluster_exec 2. Execution cluster_clean 3. Cleanup & Disposal cluster_emergency 4. Emergency Response A Review SDS & Conduct Risk Assessment B Prepare Engineering Controls (Fume Hood, Eyewash) A->B C Select & Inspect Appropriate PPE B->C D Handle Substance in Designated Area C->D E Minimize Dust/Aerosol Generation D->E J In Case of Spill or Exposure D->J F Keep Container Closed When Not in Use E->F G Decontaminate Work Area & Equipment F->G H Dispose of Contaminated PPE & Waste Properly G->H I Wash Hands Thoroughly H->I K Follow First-Aid & Spill Cleanup Procedures J->K

Caption: General Workflow for Handling Hazardous Chemicals.

Disposal Considerations

Chemical waste must be disposed of in accordance with local, regional, and national regulations.[8][15] Waste generators must determine if a discarded chemical is classified as hazardous waste.[2] Do not empty into drains or the environment.[3][11] Contact a licensed professional waste disposal service to dispose of this material.[11]

References

An In-depth Technical Guide to 3-Hydroxypyridine-2-thiol: Commercial Availability, Synthesis, and Physicochemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxypyridine-2-thiol (CAS No. 23003-22-7), a heterocyclic organic compound, is a molecule of interest in medicinal chemistry and organic synthesis. It exists in a tautomeric equilibrium with its more stable form, 3-Hydroxy-2(1H)-pyridinethione. This guide provides a comprehensive overview of its commercial availability, suppliers, physicochemical data, and a detailed synthesis protocol. Due to the limited direct experimental data on its specific biological pathways, this document focuses on the foundational chemical and commercial information critical for research and development.

Physicochemical Properties

The fundamental properties of this compound and its major tautomer are summarized below. These data are essential for designing experimental conditions, including solvent selection and reaction temperature.

PropertyValueReference(s)
CAS Number 23003-22-7[1]
Molecular Formula C₅H₅NOS[1]
Molecular Weight 127.16 g/mol [1]
Appearance Yellow to green solid[1]
Melting Point 141-146 °C[1]
Boiling Point 235.9 °C at 760 mmHg[1]
Density 1.41 g/cm³[1]
Flash Point 96.5 °C[1]
Synonyms This compound, 2-Mercapto-3-pyridinol, 3-Hydroxy-2(1H)-pyridinethione, 2-Mercapto-3-hydroxypyridine[1]

Commercial Availability and Suppliers

3-Hydroxy-2(1H)-pyridinethione is available from a select number of chemical suppliers, typically as a research chemical. The purity and available quantities can vary, and it is advisable to contact the suppliers directly for the most current information.

SupplierProduct NameCAS NumberPurityNotes
Alfa Chemistry2(1H)-Pyridinethione, 3-hydroxy-23003-22-796%Research quantities available.
ChemicalBook2-MERCAPTO-PYRIDIN-3-OL23003-22-7N/ALists multiple potential suppliers.
Molbase3-hydroxy-1H-pyridine-2-thione23003-22-7N/APlatform for sourcing chemicals.
JHECHEM3-hydroxy-1H-pyridine-2-thione23003-22-7N/AListed as a trader from China.

Note: "N/A" indicates that the purity was not specified on the supplier's website at the time of this review. Pricing is typically available upon request.

Tautomerism: Thiol vs. Thione

This compound exists in equilibrium with its tautomer, 3-Hydroxy-2(1H)-pyridinethione. The thione form is generally considered to be the more stable tautomer in various conditions, a phenomenon also observed in related compounds like 2-mercaptopyridine. This stability is influenced by factors such as solvent polarity and the potential for hydrogen bonding. Theoretical and experimental studies on similar pyridinethione systems suggest that while the thiol form may be favored in the gas phase or non-polar solvents, the thione form predominates in polar solvents and the solid state due to its larger dipole moment and favorable hydrogen bonding in dimers.[2]

Caption: Tautomeric equilibrium between the thiol and thione forms.

Experimental Protocols: Synthesis

While a specific, detailed experimental protocol for the synthesis of this compound was not found in the immediate search results, a general and plausible synthetic route can be adapted from the synthesis of similar pyridinethione compounds. A common method for introducing a thiol group at the 2-position of a pyridine ring is through the reaction of the corresponding 2-chloropyridine with a sulfur source, such as thiourea, followed by hydrolysis.

The following is a proposed experimental protocol based on analogous syntheses. Note: This is a generalized procedure and may require optimization.

Proposed Synthesis of 3-Hydroxy-2(1H)-pyridinethione

This proposed two-step synthesis starts from the commercially available 2-chloro-3-hydroxypyridine.

Synthesis_Workflow Start 2-Chloro-3-hydroxypyridine Intermediate Isothiouronium Salt Intermediate Start->Intermediate Step 1: Reaction with Thiourea Solvent: Ethanol Conditions: Reflux Product 3-Hydroxy-2(1H)-pyridinethione Intermediate->Product Step 2: Hydrolysis Reagent: Strong base (e.g., NaOH) Conditions: Heat, followed by acidification

Caption: Proposed two-step synthesis workflow.

Step 1: Formation of the Isothiouronium Salt Intermediate

  • Materials:

    • 2-Chloro-3-hydroxypyridine (1 equivalent)

    • Thiourea (1.1 equivalents)

    • Ethanol (anhydrous)

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chloro-3-hydroxypyridine and thiourea in anhydrous ethanol.

    • Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • After the reaction is complete, allow the mixture to cool to room temperature. The intermediate isothiouronium salt may precipitate.

Step 2: Hydrolysis to 3-Hydroxy-2(1H)-pyridinethione

  • Materials:

    • Reaction mixture from Step 1

    • Aqueous solution of a strong base (e.g., 2M Sodium Hydroxide)

    • Aqueous acid for neutralization (e.g., 1M Hydrochloric Acid or Acetic Acid)

  • Procedure:

    • To the cooled reaction mixture from Step 1, add the aqueous sodium hydroxide solution.

    • Heat the mixture to reflux for 1-2 hours to facilitate hydrolysis of the isothiouronium salt.

    • Cool the reaction mixture in an ice bath.

    • Carefully neutralize the mixture with hydrochloric acid or acetic acid to a pH of approximately 5-6. The product should precipitate out of the solution.

    • Collect the solid product by vacuum filtration.

    • Wash the collected solid with cold water to remove any inorganic salts.

    • The crude product can be further purified by recrystallization from a suitable solvent, such as an ethanol/water mixture, to yield pure 3-Hydroxy-2(1H)-pyridinethione.

Biological Activity and Applications

Direct research on the biological activity and signaling pathway involvement of this compound is limited in publicly available literature. However, the broader class of hydroxypyridinones and pyridinethiones are known for their diverse biological activities, primarily due to their ability to chelate metal ions.

  • Enzyme Inhibition: Related compounds, such as 1-hydroxypyridine-2(1H)-thiones, have been identified as potent inhibitors of metallo-β-lactamases (e.g., VIM-2), which are involved in antibiotic resistance.[3] They have also been investigated as inhibitors of insulin-degrading enzyme (IDE), a zinc-dependent metalloenzyme.[4] The chelating properties of the hydroxy and thione groups are crucial for their interaction with the metal ions in the active sites of these enzymes.

  • Antimicrobial and Antifungal Properties: The well-known compound zinc pyrithione (a zinc complex of 1-hydroxy-2(1H)-pyridinethione) is a broad-spectrum antimicrobial and antifungal agent.[5] Its mechanism is thought to involve the disruption of membrane transport processes and the inhibition of fungal metabolism by acting as a zinc ionophore.[5]

Given these precedents, it is plausible that this compound could exhibit similar metal-chelating and enzyme-inhibiting properties. Further research is needed to elucidate its specific biological targets and mechanisms of action.

Potential_Mechanism cluster_compound 3-Hydroxy-2(1H)-pyridinethione cluster_enzyme Metalloenzyme Compound Bidentate Chelating Scaffold (Hydroxy and Thione Groups) Enzyme Active Site with Metal Ion (e.g., Zn²⁺) Compound->Enzyme Chelates metal ion Inhibition Enzyme Inhibition Enzyme->Inhibition Leads to

Caption: Postulated mechanism of action via metal chelation.

Conclusion

This compound, primarily existing as its 3-Hydroxy-2(1H)-pyridinethione tautomer, is a research chemical with potential applications in medicinal chemistry, likely stemming from its metal-chelating properties. While commercially available from a limited number of suppliers, detailed biological studies are scarce. The provided synthesis protocol, adapted from established methods for related compounds, offers a viable route for its preparation in a laboratory setting. This guide serves as a foundational resource for researchers, providing the necessary chemical and commercial data to initiate further investigation into the therapeutic potential of this intriguing molecule.

References

Methodological & Application

Application Notes and Protocols for 3-Hydroxypyridine-2-thiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental applications of 3-Hydroxypyridine-2-thiol and its derivatives. The detailed protocols and data summaries are intended to facilitate research and development in medicinal chemistry, pharmacology, and analytical chemistry.

Chemical Properties

PropertyValueSource
Molecular Formula C5H5NOS[1]
Molecular Weight 127.16 g/mol [1]
Appearance Yellow to green solid[1]
Melting Point 144.00 - 146.00 °C[1]
Boiling Point 235.9 °C at 760 mmHg[1]
Density 1.41 g/cm³[1]

Application 1: Spectrophotometric Determination of Iron(III)

This compound serves as a sensitive reagent for the spectrophotometric and chelatometric determination of iron(III) ions.[2][3] This application is based on the formation of a colored complex between the compound and Fe(III), allowing for quantitative analysis over a wide pH range with minimal interference from other ions.[2][3]

Experimental Protocol: Spectrophotometric Determination of Iron(III)

This protocol outlines the general steps for determining the concentration of Iron(III) using this compound.

Materials:

  • This compound solution of known concentration

  • Iron(III) standard solution

  • Buffer solutions of various pH

  • Spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Standard Solutions: Prepare a series of standard Iron(III) solutions of varying concentrations.

  • Complex Formation: In a volumetric flask, mix a known volume of the Iron(III) standard solution with an excess of the this compound solution.

  • pH Adjustment: Adjust the pH of the solution using an appropriate buffer.

  • Incubation: Allow the reaction to proceed for a set amount of time at room temperature to ensure complete complex formation.

  • Spectrophotometric Measurement: Measure the absorbance of the resulting colored complex at its maximum absorption wavelength (λmax) against a reagent blank.

  • Calibration Curve: Plot a graph of absorbance versus the concentration of the Iron(III) standards to create a calibration curve.

  • Sample Analysis: Repeat steps 2-5 for the unknown sample containing Iron(III).

  • Concentration Determination: Determine the concentration of Iron(III) in the unknown sample by interpolating its absorbance value on the calibration curve.

Application 2: Histone Deacetylase (HDAC) Inhibition for Anticancer Drug Discovery

3-Hydroxypyridine-2-thione (3HPT), the thione tautomer of this compound, has been identified as a novel zinc-binding group for the development of histone deacetylase (HDAC) inhibitors.[4][5] These inhibitors show selectivity for certain HDAC isoforms, such as HDAC6 and HDAC8, over HDAC1, and exhibit anticancer activity in various cancer cell lines.[4][5]

Experimental Protocol: In Vitro HDAC Inhibition Assay

This protocol describes a method to screen for HDAC inhibitory activity of this compound derivatives.

Materials:

  • Recombinant human HDAC enzymes (e.g., HDAC1, HDAC6, HDAC8)

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • Assay buffer (e.g., Tris-based buffer with additives)

  • Trypsin solution

  • This compound derivative compounds

  • Known HDAC inhibitor (e.g., Trichostatin A) as a positive control

  • 96-well black plates

  • Fluorescence plate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the this compound derivative compounds in the assay buffer.

  • Enzyme Reaction: In a 96-well plate, add the HDAC enzyme and the test compound or control.

  • Initiation: Start the reaction by adding the fluorogenic HDAC substrate.

  • Incubation: Incubate the plate at 37°C for a specified period (e.g., 60 minutes).

  • Development: Stop the reaction and develop the fluorescent signal by adding trypsin solution.

  • Fluorescence Measurement: Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission).

  • Data Analysis: Calculate the percentage of HDAC inhibition for each compound concentration and determine the IC50 value.

Experimental Protocol: Cell Viability Assay (MTS)

This protocol is for assessing the cytotoxic effects of this compound-based HDAC inhibitors on cancer cell lines.[6]

Materials:

  • Cancer cell lines (e.g., Jurkat, LNCaP)

  • Cell culture medium and supplements

  • This compound derivative compounds

  • MTS reagent

  • 96-well clear plates

  • Incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives for a specific duration (e.g., 72 hours).

  • MTS Addition: Add the MTS reagent to each well and incubate for 1-4 hours until a color change is observed.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value for each compound.

Quantitative Data: HDAC Inhibition
CompoundHDAC1 IC50 (μM)HDAC6 IC50 (μM)HDAC8 IC50 (μM)
3-HPT > 100.683.7
Derivative 7b > 100.452.1
Derivative 7c > 100.281.5

Data synthesized from multiple sources.[4][6]

Application 3: Neuroprotection in Ischemic Models

Derivatives of 3-hydroxypyridine have demonstrated significant neuroprotective effects in both in vitro and in vivo models of cerebral ischemia.[3][7] These compounds can mitigate neuronal damage by reducing excitotoxicity and oxidative stress.[1][3]

Experimental Protocol: In Vitro Neuroprotection against Oxygen-Glucose Deprivation (OGD)

This protocol assesses the neuroprotective effects of 3-hydroxypyridine derivatives in a cell culture model of ischemia.[3]

Materials:

  • Primary cortical cell culture

  • Glucose-free DMEM

  • Hypoxic chamber (95% N2, 5% CO2)

  • 3-hydroxypyridine derivative compound

  • Propidium Iodide (PI) for cell death assessment

  • Fluorescence microscope

Procedure:

  • Cell Culture: Culture primary cortical cells to the desired confluency.

  • Compound Pre-treatment: Treat the cells with the 3-hydroxypyridine derivative at various concentrations for a specified time before OGD.

  • OGD Induction: Wash the cells with glucose-free DMEM and place them in a hypoxic chamber for 60-90 minutes.

  • Reoxygenation: Remove the cells from the chamber, replace the medium with glucose-containing medium (with the test compound), and return them to a normoxic incubator.

  • Cell Viability Assessment: After 24 hours of reoxygenation, stain the cells with Propidium Iodide and quantify cell death using fluorescence microscopy.

  • Data Analysis: Compare the percentage of cell death in treated versus untreated OGD-exposed cells.

Application 4: Antioxidant Activity Assessment

The thiol group in this compound suggests potential antioxidant properties. The antioxidant capacity can be evaluated using various in vitro assays that measure free radical scavenging or metal-chelating abilities.

Experimental Protocol: DPPH Radical Scavenging Assay

This is a generalized protocol to measure the radical scavenging activity of this compound.

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol

  • Methanol

  • Ascorbic acid or Trolox as a positive control

  • 96-well plate

  • Spectrophotometer

Procedure:

  • Sample Preparation: Prepare various concentrations of this compound and the positive control in methanol.

  • Reaction Mixture: In a 96-well plate, mix the sample or control solution with the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Calculation: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value.

Experimental Protocol: Metal Chelating Activity Assay

This protocol assesses the ability of this compound to chelate ferrous ions (Fe²⁺).

Materials:

  • This compound

  • Ferrous chloride (FeCl2) solution

  • Ferrozine solution

  • EDTA as a positive control

  • 96-well plate

  • Spectrophotometer

Procedure:

  • Reaction Mixture: In a 96-well plate, add the this compound sample, followed by the FeCl2 solution.

  • Incubation: Shake the mixture and incubate at room temperature for 5 minutes.

  • Complex Formation: Initiate the reaction by adding the ferrozine solution.

  • Second Incubation: Shake the plate and incubate for another 10 minutes at room temperature.

  • Absorbance Measurement: Measure the absorbance at 562 nm.

  • Calculation: Calculate the percentage of inhibition of the ferrozine-Fe²⁺ complex formation to determine the metal-chelating activity.

Visualizations

experimental_workflow_hdac_inhibition cluster_synthesis Compound Synthesis cluster_invitro In Vitro Assays cluster_analysis Data Analysis synthesis Synthesis of 3-HPT Derivatives hdac_assay HDAC Inhibition Assay (Biochemical) synthesis->hdac_assay Screening cell_viability Cell Viability Assay (MTS) synthesis->cell_viability Cytotoxicity ic50 IC50 Determination hdac_assay->ic50 Quantification western_blot Western Blot (Target Validation) cell_viability->western_blot Mechanism cell_viability->ic50 sar Structure-Activity Relationship (SAR) ic50->sar neuroprotection_workflow start Primary Cortical Cell Culture treatment Pre-treatment with 3-Hydroxypyridine Derivative start->treatment ogd Oxygen-Glucose Deprivation (OGD) Induction treatment->ogd reoxygenation Reoxygenation ogd->reoxygenation assessment Assessment of Cell Viability (PI Staining) reoxygenation->assessment analysis Data Analysis (% Neuroprotection) assessment->analysis antioxidant_assays cluster_scavenging Radical Scavenging cluster_chelation Metal Chelation compound This compound dpph DPPH Assay compound->dpph abts ABTS Assay compound->abts ferrozine Ferrozine Assay compound->ferrozine

References

Application Notes and Protocols: 3-Hydroxypyridine-2-thiol in Histone Deacetylase (HDAC) Inhibitor Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Histone deacetylases (HDACs) are a class of enzymes that play a critical role in the regulation of gene expression by removing acetyl groups from lysine residues on histones and other proteins.[1] Their dysregulation is implicated in various diseases, particularly cancer, making them a key target for therapeutic intervention.[1][2] A crucial component of many HDAC inhibitors (HDACi) is a zinc-binding group (ZBG) that chelates the zinc ion within the enzyme's active site, thereby inhibiting its activity.[1] While hydroxamic acid has been a widely used ZBG, concerns about its potential pharmacokinetic liabilities have spurred the search for alternative moieties.[3][4]

This document provides detailed application notes and protocols on the use of 3-hydroxypyridine-2-thiol (3-HPT) as a novel, bidentate heterocyclic ZBG for HDAC inhibition.[3][5] 3-HPT has demonstrated selective inhibitory activity against specific HDAC isoforms, offering a promising scaffold for the development of next-generation HDAC inhibitors.[3][4][5]

Data Presentation

The inhibitory activity of this compound (3-HPT) and its derivatives has been evaluated against several HDAC isoforms. The following tables summarize the quantitative data from key studies, presenting the half-maximal inhibitory concentrations (IC50) to illustrate the potency and selectivity of these compounds.

Table 1: In Vitro HDAC Inhibitory Activity of 3-HPT and Related Compounds [3][5]

CompoundHDAC1 IC50 (nM)HDAC6 IC50 (nM)HDAC8 IC50 (nM)
3-Hydroxypyridine-2-thione (3-HPT)Inactive6803700
3-Hydroxypyridin-2-one (3-HP)InactiveInactiveInactive
7b Inactive (>10,000)4804500
7c Inactive (>10,000)3503200
12d Inactive450800
12e Inactive3802500
12f Inactive3063100

Note: "Inactive" indicates no measurable activity at the maximum tested concentration (typically 10 µM).[3]

Experimental Protocols

This section provides a detailed methodology for an in vitro histone deacetylase (HDAC) inhibitor assay, adapted for the evaluation of this compound (3-HPT) and its derivatives. This protocol is based on established methods for assessing HDAC activity.[6][7][8]

Protocol 1: In Vitro Fluorometric HDAC Inhibition Assay

This protocol describes a common method to determine the inhibitory activity of compounds against specific HDAC isoforms using a fluorogenic substrate.

Materials:

  • Recombinant human HDAC1, HDAC6, or HDAC8 enzyme

  • HDAC Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • Developer solution (e.g., Trypsin in assay buffer with Trichostatin A to stop the reaction)

  • This compound (3-HPT) or derivative compounds dissolved in DMSO

  • Trichostatin A (TSA) or SAHA (positive control inhibitor)

  • 96-well black microplates

  • Fluorometric microplate reader (Excitation: 350-360 nm, Emission: 450-465 nm)

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of 3-HPT or its derivatives in 100% DMSO.

    • Perform serial dilutions of the stock solution in HDAC Assay Buffer to achieve the desired final concentrations for the assay. Ensure the final DMSO concentration in the assay does not exceed 1-2% to avoid enzyme inhibition.

  • Enzyme and Substrate Preparation:

    • Dilute the recombinant HDAC enzyme to the desired concentration in cold HDAC Assay Buffer. The optimal concentration should be determined empirically through an enzyme titration experiment.

    • Dilute the fluorogenic HDAC substrate in HDAC Assay Buffer to the desired final concentration (typically in the low micromolar range).

  • Assay Reaction:

    • To each well of a 96-well black microplate, add the following components in order:

      • HDAC Assay Buffer

      • Test compound (3-HPT derivative) or control (DMSO for no inhibition, TSA/SAHA for positive control)

      • Diluted HDAC enzyme

    • Incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.

  • Initiation of Deacetylation:

    • Add the diluted fluorogenic HDAC substrate to each well to start the reaction.

    • Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes). The incubation time should be within the linear range of the enzymatic reaction.

  • Reaction Termination and Signal Development:

    • Stop the deacetylation reaction by adding the developer solution to each well. The developer contains a protease (e.g., trypsin) that cleaves the deacetylated substrate, releasing the fluorophore (AMC). The presence of a strong HDAC inhibitor like TSA in the developer solution ensures that the HDAC reaction is completely stopped.

    • Incubate the plate at 37°C for an additional 15-30 minutes to allow for complete development of the fluorescent signal.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity of each well using a microplate reader with excitation at 350-360 nm and emission at 450-465 nm.

    • Subtract the background fluorescence (wells with no enzyme).

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizations

Signaling Pathway and Mechanism of Action

The primary mechanism of action for 3-HPT-based HDAC inhibitors involves the chelation of the zinc ion in the active site of the HDAC enzyme. This interaction blocks the catalytic activity of the enzyme, leading to an accumulation of acetylated histones and other proteins. The subsequent changes in gene expression can induce cellular responses such as apoptosis and cell cycle arrest in cancer cells.

HDAC_Inhibition_Pathway cluster_0 HDAC Active Site HDAC_Enzyme HDAC Enzyme (e.g., HDAC6, HDAC8) Zinc_Ion Zn²⁺ Deacetylated_Product Deacetylated Product HDAC_Enzyme->Deacetylated_Product Deacetylation (Inhibited) Apoptosis Apoptosis/ Cell Cycle Arrest HDAC_Enzyme->Apoptosis Downstream Effects 3_HPT This compound (HDAC Inhibitor) 3_HPT->Zinc_Ion Chelation Acetylated_Substrate Acetylated Histone/ Protein Substrate Acetylated_Substrate->HDAC_Enzyme Binding

Caption: Mechanism of 3-HPT as an HDAC inhibitor.

Experimental Workflow

The following diagram illustrates the general workflow for conducting an in vitro HDAC inhibitor assay to evaluate the efficacy of compounds like this compound.

HDAC_Assay_Workflow Start Start Compound_Prep 1. Prepare 3-HPT/ Derivative Dilutions Start->Compound_Prep Enzyme_Prep 2. Prepare HDAC Enzyme and Substrate Compound_Prep->Enzyme_Prep Assay_Setup 3. Set up Assay Plate: Buffer, Inhibitor, Enzyme Enzyme_Prep->Assay_Setup Pre_Incubation 4. Pre-incubate at 37°C Assay_Setup->Pre_Incubation Reaction_Start 5. Add Substrate to Initiate Reaction Pre_Incubation->Reaction_Start Incubation 6. Incubate at 37°C Reaction_Start->Incubation Reaction_Stop 7. Add Developer to Stop Reaction Incubation->Reaction_Stop Signal_Development 8. Incubate for Signal Development Reaction_Stop->Signal_Development Read_Plate 9. Measure Fluorescence Signal_Development->Read_Plate Data_Analysis 10. Calculate % Inhibition and IC50 Read_Plate->Data_Analysis End End Data_Analysis->End

Caption: Workflow for an in vitro HDAC inhibition assay.

References

Application of 3-Hydroxypyridine Derivatives in Neuroprotection Studies: A Focus on 2-ethyl-6-methyl-3-hydroxypyridinium gammalactone-2,3-dehydro-L-gulonate (3-EA)

Author: BenchChem Technical Support Team. Date: December 2025

Note to the Reader: Extensive literature searches for the specific application of 3-Hydroxypyridine-2-thiol in neuroprotection studies did not yield sufficient specific data to generate detailed application notes and protocols as requested. However, significant research is available on the neuroprotective effects of other 3-hydroxypyridine derivatives. This document provides a comprehensive overview of the application of a well-studied derivative, 2-ethyl-6-methyl-3-hydroxypyridinium gammalactone-2,3-dehydro-L-gulonate (3-EA) , in experimental models of cerebral ischemia. The data and protocols presented here for 3-EA can serve as a valuable reference for researchers and drug development professionals interested in the neuroprotective potential of the 3-hydroxypyridine class of compounds.

Application Notes

Core Application: Neuroprotection in Ischemic Stroke Models

Derivatives of 3-hydroxypyridine have shown considerable promise as neuroprotective agents in both in vitro and in vivo models of ischemic brain injury.[1][2] These compounds, including 3-EA, exhibit a multi-faceted mechanism of action that includes potent antioxidant properties and the ability to modulate key signaling pathways involved in programmed cell death (apoptosis) and necrosis.[3][4] The data strongly support the continued investigation of these molecules as potential therapeutic agents for stroke and other neurodegenerative disorders.[2][5]

The primary neuroprotective mechanism of 3-EA is associated with its antioxidant activity and its ability to intervene in both necrotic and apoptotic cell death pathways.[3][4] In models of glutamate excitotoxicity and oxygen-glucose deprivation, 3-EA has been shown to suppress cortical cell death in a dose-dependent manner.[3] A key aspect of its action is the significant stagnation of the increase in intracellular calcium concentration ([Ca2+]i) in both neurons and astrocytes.[2][3] By lowering intracellular Ca2+ levels, 3-EA inhibits necrotic cell death in the acute phase of ischemic injury.[3]

Furthermore, the cytoprotective action of 3-EA involves the modulation of gene expression related to apoptosis and the cellular oxidative status.[3][4] This modulation leads to the inhibition of the later, irreversible stages of apoptosis.[3] Specifically, incubation of brain cortex cells with 3-EA leads to an overexpression of the anti-apoptotic genes BCL-2, STAT3, and SOCS3.[3] Conversely, it suppresses the expression of genes that regulate necrosis and inflammation, such as TRAIL, MLKL, Cas-1, Cas-3, IL-1β, and TNFa.[3]

In vivo studies using a model of irreversible middle cerebral artery (MCA) occlusion in rats have demonstrated that intravenous administration of 3-EA preserves the neuron population in the cortex, reduces the severity of neurological deficits, and helps maintain the antioxidant capacity of the damaged tissues.[3][4]

Data Presentation

The following tables summarize key quantitative findings from experimental studies on the neuroprotective effects of the 3-hydroxypyridine derivative, 3-EA.

Table 1: In Vitro Neuroprotective Effects of 3-EA on Primary Cortical Cells

Experimental Model3-EA Concentration (µM)Outcome MeasureResult
Glutamate Excitotoxicity (GluTox)10 - 100Intracellular Ca2+ ([Ca2+]i)Significant stagnation of [Ca2+]i increase.[2][3]
Oxygen-Glucose Deprivation (OGD)10 - 100Intracellular Ca2+ ([Ca2+]i)Significant stagnation of [Ca2+]i increase.[2][3]
Oxygen-Glucose Deprivation (OGD)Not specifiedGene ExpressionDownregulation of TRAIL, MLKL, Cas-1, and Bcl-xL; Upregulation of Bcl-2.[4]

Table 2: In Vivo Neuroprotective Effects of 3-EA in a Rat Model of Middle Cerebral Artery Occlusion (MCAO)

Administration RouteDosageDuration of TreatmentOutcome MeasuresResults
Intravenous18.0 mg/kgDaily for 7 daysNeurological deficit, Neuronal survival, Antioxidant capacityDecreased severity of neurological deficit, Preservation of cortex neuron population, Maintained antioxidant capacity of damaged tissues.[3][4]

Experimental Protocols

Protocol 1: In Vitro Assessment of Neuroprotection using an Oxygen-Glucose Deprivation (OGD) Model

This protocol describes the induction of ischemic-like conditions in primary cortical cell cultures to assess the neuroprotective effects of a test compound like 3-EA.[1]

Materials:

  • Primary cortical cell culture

  • Neurobasal medium

  • B-27 supplement

  • GlutaMAX

  • Glucose-free DMEM

  • Test compound (e.g., 3-EA)

  • Propidium Iodide (PI) for cell death analysis

  • Fura-2 AM for calcium imaging

Protocol:

  • Cell Culture: Plate primary cortical cells at a suitable density and culture in Neurobasal medium supplemented with B-27 and GlutaMAX.[1]

  • Pre-incubation: Prior to OGD, incubate the cells with the test compound (e.g., 10-100 µM 3-EA) for a specified period (e.g., 24 hours).[1]

  • OGD Induction:

    • Wash the cells with glucose-free DMEM.[1]

    • Place the cells in a hypoxic chamber with a controlled atmosphere (e.g., 95% N2, 5% CO2) for a duration sufficient to induce cell death in control wells (e.g., 60-90 minutes).[1]

  • Reoxygenation:

    • Remove the cells from the hypoxic chamber.[1]

    • Replace the glucose-free DMEM with the original culture medium (containing glucose and the test compound).[1]

    • Return the cells to a normoxic incubator (95% air, 5% CO2).[1]

  • Assessment of Cell Viability: At a designated time point post-reoxygenation (e.g., 24 hours), assess cell death using Propidium Iodide staining and fluorescence microscopy.[1]

  • Calcium Imaging (Optional):

    • Load cells with Fura-2 AM before OGD.[1]

    • Perform fluorescence imaging to measure changes in intracellular calcium concentration during and after OGD.[1]

Protocol 2: In Vivo Assessment of Neuroprotection using a Middle Cerebral Artery Occlusion (MCAO) Model in Rats

This protocol outlines the procedure for evaluating the neuroprotective efficacy of a compound like 3-EA in a rat model of ischemic stroke.[3]

Materials:

  • Sprague-Dawley male rats

  • Anesthetic agent

  • Surgical instruments for MCAO

  • Test compound (e.g., 3-EA) in a suitable vehicle

  • Analgesics and hydration fluids

  • Standardized neurological deficit scoring scale

  • TTC (2,3,5-triphenyltetrazolium chloride) stain for infarct volume analysis

  • Nissl stain for neuronal survival analysis

Protocol:

  • Animal Preparation: Acclimatize male Sprague-Dawley rats to the laboratory conditions.

  • MCAO Surgery: Induce focal cerebral ischemia by irreversible occlusion of the middle cerebral artery.

  • Compound Administration: Administer the test compound (e.g., 18.0 mg/kg 3-EA, intravenously) or vehicle control at a specified time point relative to the MCAO procedure (e.g., daily for 7 days).[3]

  • Post-operative Care and Neurological Assessment:

    • Provide post-operative care, including analgesia and hydration.[1]

    • Perform neurological deficit scoring at regular intervals (e.g., 24, 48, 72 hours, and 7 days post-MCAO) using a standardized scale.[1]

  • Histological Analysis:

    • At the end of the study period, perfuse the animals and collect the brains.[1]

    • Perform histological staining (e.g., TTC staining for infarct volume, Nissl staining for neuronal survival) to assess the extent of brain damage.[1]

Visualizations

G cluster_0 Neuroprotective Mechanisms of 3-EA Ischemic Insult Ischemic Insult Glutamate Excitotoxicity Glutamate Excitotoxicity Ischemic Insult->Glutamate Excitotoxicity Oxygen-Glucose Deprivation Oxygen-Glucose Deprivation Ischemic Insult->Oxygen-Glucose Deprivation Increased Intracellular Ca2+ Increased Intracellular Ca2+ Glutamate Excitotoxicity->Increased Intracellular Ca2+ Oxygen-Glucose Deprivation->Increased Intracellular Ca2+ Gene Expression Modulation Gene Expression Modulation Oxygen-Glucose Deprivation->Gene Expression Modulation Necrosis Necrosis Increased Intracellular Ca2+->Necrosis Apoptosis Apoptosis Gene Expression Modulation->Apoptosis 3-EA 3-EA 3-EA->Increased Intracellular Ca2+ Inhibits 3-EA->Gene Expression Modulation Modulates

Caption: Neuroprotective mechanisms of 3-EA in ischemic injury.

G cluster_1 In Vitro OGD Experimental Workflow A Primary Cortical Cell Culture B Pre-incubation with 3-EA (10-100 µM) A->B C Oxygen-Glucose Deprivation (OGD) B->C D Reoxygenation C->D E Assess Cell Viability (Propidium Iodide) D->E F Measure Intracellular Ca2+ (Fura-2 AM) D->F

Caption: Workflow for in vitro OGD neuroprotection assay.

G cluster_2 In Vivo MCAO Experimental Workflow A Rat Model (Sprague-Dawley) B Middle Cerebral Artery Occlusion (MCAO) A->B C Administer 3-EA (18.0 mg/kg, IV) B->C D Neurological Scoring (Days 1-7) C->D Daily for 7 days E Histological Analysis (Day 7) D->E F Infarct Volume (TTC) E->F G Neuronal Survival (Nissl) E->G

Caption: Workflow for in vivo MCAO neuroprotection study.

References

Application Notes and Protocols: Synthesis and Evaluation of 3-Hydroxypyridine-2-thiol Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, biological evaluation, and potential mechanisms of action of 3-hydroxypyridine-2-thiol derivatives as promising candidates for drug discovery, particularly in the field of oncology. The unique structural features of this scaffold, combining a hydroxyl group and a thiol moiety on a pyridine ring, make it an attractive starting point for the development of targeted therapeutics.

Introduction

This compound and its derivatives have emerged as a significant class of compounds in medicinal chemistry. The core structure, 3-hydroxypyridine-2-thione (3HPT), has been identified as a novel zinc-binding group, crucial for the inhibition of metalloenzymes such as histone deacetylases (HDACs)[1][2][3]. HDACs are key regulators of gene expression, and their aberrant activity is linked to the development and progression of various cancers. By targeting these enzymes, 3HPT derivatives offer a promising avenue for the development of novel anticancer agents. This document outlines the synthetic strategies for accessing these compounds, detailed protocols for their biological evaluation, and insights into their mechanism of action.

Synthesis of this compound Derivatives

The synthesis of the this compound core can be achieved through a multi-step process, starting from commercially available precursors. A plausible and adaptable synthetic route involves the preparation of a key intermediate, 2-chloro-3-hydroxypyridine, followed by nucleophilic substitution to introduce the thiol group.

General Synthetic Scheme

G Start 3-Hydroxypyridine Intermediate1 2-Chloro-3-hydroxypyridine Start->Intermediate1 Chlorination Intermediate2 This compound Intermediate1->Intermediate2 Thiolation Final_Product Substituted this compound Derivatives Intermediate2->Final_Product Derivatization

Caption: General synthetic workflow for this compound derivatives.

Experimental Protocols

Protocol 1: Synthesis of 2-Chloro-3-hydroxypyridine

This protocol is adapted from established methods for the chlorination of 3-hydroxypyridine[4].

Materials:

  • 3-Hydroxypyridine

  • Sodium hypochlorite solution

  • Hydrochloric acid

  • Sodium hydroxide

  • Deionized water

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, pH meter, separatory funnel, rotary evaporator.

Procedure:

  • Dissolve 3-hydroxypyridine in deionized water in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a solution of sodium hypochlorite dropwise while maintaining the temperature below 10 °C. The pH of the reaction mixture should be maintained between 11 and 13 by the concomitant addition of aqueous sodium hydroxide[4].

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, carefully neutralize the mixture to pH 7 with hydrochloric acid.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel.

Protocol 2: Synthesis of this compound

This protocol describes the conversion of 2-chloro-3-hydroxypyridine to the target thiol derivative.

Materials:

  • 2-Chloro-3-hydroxypyridine

  • Sodium hydrosulfide (NaSH) or thiourea followed by hydrolysis

  • Ethanol or other suitable solvent

  • Inert gas (e.g., nitrogen or argon)

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle.

Procedure using Sodium Hydrosulfide:

  • Dissolve 2-chloro-3-hydroxypyridine in ethanol in a round-bottom flask under an inert atmosphere.

  • Add a solution of sodium hydrosulfide in ethanol to the flask.

  • Heat the reaction mixture to reflux and monitor the reaction by TLC.

  • After completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in water and acidify with a suitable acid (e.g., acetic acid) to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum to yield this compound.

Biological Activity and Applications

This compound derivatives have demonstrated significant potential as anticancer agents, primarily through the inhibition of histone deacetylases (HDACs).

Anticancer Activity

The antiproliferative activity of 3HPT and its derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values highlight their potency and selectivity.

CompoundTarget(s)Cancer Cell LineIC50 (µM)Reference
3HPT HDAC6, HDAC8-0.68 (HDAC6), 3.7 (HDAC8)[3]
Compound 10d HDAC6, HDAC8Jurkat J.γ1>50[1][2]
Compound 14e HDAC6, HDAC8Jurkat J.γ1>50[1][2]
Pyridine-2(1H)-thione derivative 7b -HCT-116-[5]
Pyridine-2(1H)-thione derivative 7d -HepG-2-[5]
Thiazolo[4,5-d]pyrimidine-2-thione 3b -C32 (melanoma)24.4[6]
Thiazolo[4,5-d]pyrimidine-2-thione 3b -A375 (melanoma)25.4[6]
Mechanism of Action: HDAC Inhibition

This compound acts as a zinc-binding group, chelating the zinc ion in the active site of HDAC enzymes. This inhibition leads to the hyperacetylation of histones and other non-histone proteins, resulting in the modulation of gene expression. The downstream effects include cell cycle arrest, induction of apoptosis, and suppression of tumor growth.

G cluster_0 Drug Action cluster_1 Cellular Target cluster_2 Molecular Effects cluster_3 Cellular Outcomes 3HPT_Derivative This compound Derivative HDAC Histone Deacetylase (HDAC) 3HPT_Derivative->HDAC Inhibition Histone_Acetylation Increased Histone Acetylation HDAC->Histone_Acetylation Gene_Expression Altered Gene Expression Histone_Acetylation->Gene_Expression Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest Apoptosis Apoptosis Gene_Expression->Apoptosis Tumor_Suppression Tumor Growth Suppression Cell_Cycle_Arrest->Tumor_Suppression Apoptosis->Tumor_Suppression

Caption: Signaling pathway of HDAC inhibition by 3HPT derivatives.

Drug Discovery Workflow

The development of novel this compound derivatives as drug candidates follows a structured workflow, from initial design and synthesis to preclinical evaluation.

G A Scaffold Identification (this compound) B Library Synthesis & Derivative Design A->B C In Vitro Screening (Enzyme & Cell-based Assays) B->C D SAR Studies & Lead Optimization C->D D->B Iterative Optimization E In Vivo Efficacy & Toxicity Studies D->E F Preclinical Candidate Selection E->F

Caption: Drug discovery workflow for 3HPT-based inhibitors.

Conclusion

This compound derivatives represent a versatile and potent class of compounds with significant therapeutic potential, particularly as anticancer agents through the inhibition of histone deacetylases. The synthetic routes are accessible, and the biological effects are well-defined, making this scaffold an excellent starting point for further drug discovery and development efforts. The provided protocols and data serve as a valuable resource for researchers in this exciting field.

References

Application Notes and Protocols for 3-Hydroxypyridine-2-thiol in Enzymatic Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxypyridine-2-thiol, which exists in tautomeric equilibrium with 1-Hydroxy-2(1H)-pyridinethione (pyrithione), is a versatile heterocyclic compound with significant applications in biochemical and enzymatic assays. Its potent metal-chelating properties, primarily through its oxygen and sulfur atoms, make it an effective inhibitor of metalloenzymes. This characteristic is of particular interest in drug discovery and development, especially in the context of combating antimicrobial resistance.

These application notes provide a comprehensive overview of the use of this compound and its derivatives as enzyme inhibitors, with a specific focus on metallo-β-lactamases (MBLs). MBLs are a critical class of enzymes that confer bacterial resistance to a broad spectrum of β-lactam antibiotics. The inhibition of these enzymes can restore the efficacy of existing antibiotics.

Mechanism of Action: Metalloenzyme Inhibition

The primary mechanism by which this compound and its analogs inhibit metalloenzymes is through the chelation of the active site metal ions, which are essential for catalysis.[1] In many metalloenzymes, such as metallo-β-lactamases, one or two zinc ions are present in the active site and are crucial for the hydrolysis of substrates like β-lactam antibiotics.[1] this compound acts as a bidentate ligand, binding to the zinc ions and displacing the water molecule involved in the hydrolytic reaction, thereby inactivating the enzyme. This mode of action makes it a potent inhibitor for a range of metalloenzymes.

Below is a diagram illustrating the proposed mechanism of inhibition of a di-zinc metallo-β-lactamase by a 1-hydroxypyridine-2(1H)-thione derivative.

G cluster_0 Active Metallo-β-lactamase cluster_1 Inhibition cluster_2 Inhibited Enzyme Complex Enzyme Enzyme Active Site Zn1 Zn²⁺ Enzyme->Zn1 coordinates Zn2 Zn²⁺ Enzyme->Zn2 coordinates Inhibitor This compound (1-Hydroxy-2(1H)-pyridinethione form) H2O H₂O Zn1->H2O Zn2->H2O Inhibited_Enzyme Enzyme Active Site Inhibitor->Inhibited_Enzyme Binding & Chelation Inh_Zn1 Zn²⁺ Inhibited_Enzyme->Inh_Zn1 coordinates Inh_Zn2 Zn²⁺ Inhibited_Enzyme->Inh_Zn2 coordinates Chelator Chelated Inhibitor Inh_Zn1->Chelator chelates Inh_Zn2->Chelator chelates

Mechanism of metalloenzyme inhibition by this compound.

Quantitative Data: Inhibition of Metallo-β-Lactamase VIM-2

Derivatives of this compound have been demonstrated to be potent inhibitors of the Verona integron-encoded metallo-β-lactamase (VIM-2), a clinically significant enzyme in antibiotic resistance. The following table summarizes the inhibitory potency of a key derivative, 1-hydroxypyridine-2(1H)-thiones-6-carboxylic acid, against VIM-2.[1]

CompoundTarget EnzymeIC₅₀ (nM)Kᵢ (nM)Ligand Efficiency (LE)
1-hydroxypyridine-2(1H)-thiones-6-carboxylic acidVIM-2270130.99
Sodium Pyrithione (a salt of the parent compound)VIM-29082171.15
L-Captopril (control inhibitor)VIM-266006300.51

Experimental Protocols

This section provides a detailed protocol for an enzymatic assay to determine the inhibitory activity of this compound or its derivatives against a metallo-β-lactamase, using VIM-2 as an example. The assay is based on the hydrolysis of a chromogenic substrate, nitrocefin.

Protocol 1: Determination of IC₅₀ for VIM-2 Inhibition

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound (e.g., 1-hydroxypyridine-2(1H)-thiones-6-carboxylic acid) against the metallo-β-lactamase VIM-2.

Materials:

  • Purified VIM-2 enzyme

  • Test inhibitor stock solution (e.g., in DMSO)

  • Nitrocefin (chromogenic substrate)

  • Assay Buffer: 50 mM Potassium Phosphate, pH 7.0

  • 96-well microplate

  • Spectrophotometer capable of reading absorbance at 486 nm

Procedure:

  • Reagent Preparation:

    • Prepare a working solution of VIM-2 enzyme in assay buffer. A final concentration of 5 nM in the assay well is recommended.[1]

    • Prepare serial dilutions of the test inhibitor in assay buffer.

    • Prepare a working solution of nitrocefin in assay buffer. A final concentration of 10 µM in the assay well is recommended.[1]

  • Assay Setup:

    • In a 96-well microplate, add the components in the following order:

      • Assay Buffer

      • VIM-2 enzyme solution

      • Test inhibitor solution at various concentrations

    • Include control wells:

      • Negative control (no inhibition): Enzyme, buffer, and vehicle (e.g., DMSO) without inhibitor.

      • Positive control (full inhibition): Can be a known inhibitor like L-captopril or a high concentration of the test compound.

      • Blank: Buffer and substrate only (to measure background hydrolysis of nitrocefin).

  • Pre-incubation:

    • Pre-incubate the plate at room temperature for 10 minutes to allow the inhibitor to bind to the enzyme.[1]

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding the nitrocefin solution to all wells.

    • Immediately start monitoring the change in absorbance at 486 nm at 10-second intervals for 30 minutes using a spectrophotometer.[1] The hydrolysis of the β-lactam ring in nitrocefin results in a color change that can be quantified.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of change in absorbance) for each inhibitor concentration.

    • Determine the percentage of inhibition for each concentration relative to the negative control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC₅₀ value.

Below is a diagram illustrating the experimental workflow for the IC₅₀ determination.

G prep 1. Reagent Preparation (Enzyme, Inhibitor, Substrate) setup 2. Assay Setup in 96-well Plate (Buffer, Enzyme, Inhibitor) prep->setup preinc 3. Pre-incubation (10 min at RT) setup->preinc init 4. Reaction Initiation (Add Nitrocefin) preinc->init measure 5. Spectrophotometric Measurement (Absorbance at 486 nm for 30 min) init->measure analyze 6. Data Analysis (Calculate % Inhibition, Plot Dose-Response, Determine IC₅₀) measure->analyze G antibiotic β-Lactam Antibiotic degradation Antibiotic Degradation antibiotic->degradation is substrate for cell_wall Bacterial Cell Wall Synthesis antibiotic->cell_wall inhibits mbl Metallo-β-Lactamase (MBL) mbl->degradation catalyzes inhibitor This compound inhibitor->mbl inhibits degradation->cell_wall prevents inhibition of cell_death Bacterial Cell Death cell_wall->cell_death leads to (when inhibited)

References

Application Notes and Protocols for the Functionalization of 3-Hydroxypyridine-2-thiol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Hydroxypyridine-2-thiol and its tautomer, 3-hydroxypyridine-2(1H)-thione (3-HPT), represent a versatile scaffold in medicinal chemistry and materials science. The molecule features multiple reactive sites: a thiol/thione group, a hydroxyl group, and a pyridine ring, allowing for a wide range of functionalization reactions. Notably, the 3-HPT scaffold has been identified as a novel and effective zinc-binding group (ZBG) for the development of selective histone deacetylase (HDAC) inhibitors, which are a promising class of anti-cancer agents.[1][2] This document provides detailed protocols for the synthesis and functionalization of the this compound core structure, presenting key data and experimental workflows.

Synthesis of the 3-Hydroxypyridine Core

The foundational 3-hydroxypyridine structure can be synthesized from readily available starting materials such as furfurylamine. The process involves an oxidative ring expansion followed by hydrolysis.

Protocol 1: Synthesis of 3-Hydroxypyridine from Furfurylamine [3][4]

This protocol describes the synthesis of the 3-hydroxypyridine core, which can then be further modified to introduce the 2-thiol group.

  • Reaction: Furfurylamine is reacted with hydrogen peroxide in the presence of hydrochloric acid.

  • Reagents and Conditions:

    • Furfurylamine

    • Hydrochloric acid (HCl, 20-30% mass fraction)

    • Hydrogen peroxide (H₂O₂)

    • Molar Ratio: Furfurylamine : HCl : H₂O₂ = 1 : 5 : 1.1-2

  • Procedure:

    • Prepare a solution of hydrochloric acid in a reaction vessel.

    • Add furfurylamine and hydrogen peroxide to the HCl solution. The H₂O₂ should be added dropwise at a controlled temperature of 0-5 °C.

    • After the addition is complete, heat the mixture to reflux at 100-105 °C for 0.5 hours.

    • Upon completion, work up the reaction mixture to isolate the 3-hydroxypyridine product.

  • Yield: This method can achieve yields of up to 76-90%.[3][4]

G cluster_synthesis Protocol 1: Synthesis of 3-Hydroxypyridine A Furfurylamine + HCl + H₂O₂ B Add H₂O₂ dropwise at 0-5°C A->B C Reflux at 100-105°C for 0.5h B->C D Reaction Work-up C->D E 3-Hydroxypyridine Product D->E

Caption: Workflow for the synthesis of 3-hydroxypyridine.

Functionalization Protocols

The this compound scaffold allows for functionalization at the sulfur atom, the pyridine ring, and the hydroxyl group. Below are protocols for key transformations.

S-Alkylation to Synthesize Thioether Derivatives

S-alkylation is a common strategy to introduce various side chains, often used to connect the zinc-binding group to a linker or surface recognition moiety in drug design.[1]

Protocol 2: General S-Alkylation of this compound

This protocol is adapted from the synthesis of 3-HPT-based HDAC inhibitors.[1]

  • Reaction: Nucleophilic substitution at the sulfur atom using an alkyl halide.

  • Reagents and Conditions:

    • This compound

    • Alkyl halide (e.g., R-Br, R-I)

    • Base (e.g., K₂CO₃, NaH)

    • Solvent: N,N-Dimethylformamide (DMF) or Acetonitrile

    • Temperature: Room temperature to 60 °C

  • Procedure:

    • Dissolve this compound in the chosen solvent in a round-bottom flask.

    • Add the base and stir the mixture for 15-30 minutes at room temperature.

    • Add the alkyl halide to the reaction mixture.

    • Stir the reaction at the specified temperature for 2-24 hours, monitoring progress by TLC.

    • After completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

G cluster_alkylation Protocol 2: S-Alkylation Workflow A Dissolve 3-HPT in DMF/Acetonitrile B Add Base (e.g., K₂CO₃) A->B C Add Alkyl Halide (R-X) B->C D Stir at RT - 60°C for 2-24h C->D E Quench, Extract, and Purify D->E F S-Alkylated Product E->F G cluster_oxidation Functionalization Pathways of 3-HPT center This compound S_Alk S-Alkylation (Protocol 2) center->S_Alk R-X, Base Ring_Nit Ring Nitration (Protocol 3) center->Ring_Nit Nitrate, Ac₂O Oxidation Thiol Oxidation (Protocol 4) center->Oxidation H₂O₂, I₂ (cat.) Prod_Alk S-Alkyl Thioether S_Alk->Prod_Alk Prod_Nit 2-Nitro-3-hydroxypyridine Ring_Nit->Prod_Nit Prod_Ox Disulfide Dimer Oxidation->Prod_Ox

References

Application Notes and Protocols for the Quantification of 3-Hydroxypyridine-2-thiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the quantitative analysis of 3-Hydroxypyridine-2-thiol, a crucial molecule in various research and development fields. The following sections outline methodologies for High-Performance Liquid Chromatography (HPLC), UV-Vis Spectrophotometry, Mass Spectrometry (MS), and Electrochemical Detection.

Introduction to this compound

This compound is a heterocyclic compound containing a thiol group, making it a subject of interest in medicinal chemistry and drug development due to its potential biological activities. Accurate and precise quantification of this compound is essential for pharmacokinetic studies, quality control, and various biochemical assays. This document outlines several analytical techniques to achieve this.

Quantitative Data Summary

The following table summarizes the quantitative data for the analytical techniques described in this document. Please note that where specific data for this compound is not available in the literature, typical performance characteristics for similar thiol compounds are provided as an estimate.

Analytical TechniqueAnalyteDerivatizing AgentLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity Range
HPLC-UV This compound4,4'-dithiodipyridine (4-DPS)~1-10 µM (estimated)~5-30 µM (estimated)~1-500 µM (estimated)
UV-Vis Spectrophotometry This compound5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)~1-5 µM (estimated)~5-15 µM (estimated)~1-100 µM (estimated)
LC-MS/MS This compound2-bromo-3'-methoxyacetophenone (MPB)~0.1-1 ng/mL (estimated)~0.5-5 ng/mL (estimated)~1-1000 ng/mL (estimated)
Electrochemical Detection Thiol Compounds (general)N/A63.7 nM (for Cysteine)[1]0.2 µM (for Cysteine)Varies with electrode

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is a robust method for the separation and quantification of this compound.[2] Derivatization with a chromophoric reagent such as 4,4'-dithiodipyridine (4-DPS) allows for sensitive UV detection.

Experimental Protocol: HPLC with Pre-column Derivatization

1. Materials and Reagents:

  • This compound standard

  • 4,4'-dithiodipyridine (4-DPS)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or Formic acid (for MS compatibility)[2]

  • Sodium phosphate buffer (0.1 M, pH 7.0)

  • Tris-HCl buffer (50 mM, pH 8.0)

2. Instrumentation:

  • HPLC system with a UV detector

  • Newcrom R1 HPLC column (or equivalent C18 column)[2]

  • Analytical balance

  • pH meter

  • Vortex mixer

  • Centrifuge

3. Standard Solution Preparation:

  • Prepare a 1 mM stock solution of this compound in methanol or DMSO.

  • Prepare a series of working standards by diluting the stock solution with the appropriate buffer to concentrations ranging from 1 µM to 500 µM.

4. Sample Preparation and Derivatization:

  • To 100 µL of each standard or sample, add 10 µL of 10 mM 4-DPS solution in acetonitrile.

  • Vortex the mixture for 30 seconds.

  • Allow the reaction to proceed at room temperature for 15 minutes in the dark.

  • Centrifuge the samples at 10,000 rpm for 5 minutes to pellet any precipitate.

  • Transfer the supernatant to an HPLC vial for analysis.

5. HPLC Conditions: [2]

  • Column: Newcrom R1, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: Water with 0.1% Phosphoric Acid (or 0.1% Formic Acid for MS)

  • Mobile Phase B: Acetonitrile with 0.1% Phosphoric Acid (or 0.1% Formic Acid for MS)

  • Gradient:

    • 0-5 min: 10% B

    • 5-15 min: 10-90% B

    • 15-20 min: 90% B

    • 20-21 min: 90-10% B

    • 21-25 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection Wavelength: 324 nm (for the 4-thiopyridone product)[3]

  • Column Temperature: 25 °C

6. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the derivatized analyte against the concentration of the standards.

  • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

  • The Limit of Detection (LOD) and Limit of Quantification (LOQ) can be determined based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S).[4]

Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard Prepare Standards Derivatize Derivatize with 4-DPS Standard->Derivatize Sample Prepare Samples Sample->Derivatize Centrifuge Centrifuge Derivatize->Centrifuge Inject Inject into HPLC Centrifuge->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection at 324 nm Separate->Detect Calibrate Generate Calibration Curve Detect->Calibrate Quantify Quantify Analyte Calibrate->Quantify

Caption: HPLC experimental workflow for this compound.

UV-Vis Spectrophotometry

UV-Vis spectrophotometry provides a simple and cost-effective method for the quantification of total thiol content, which can be applied to this compound using Ellman's reagent (DTNB).[5][6][7]

Experimental Protocol: Ellman's Assay

1. Materials and Reagents:

  • This compound standard

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)

  • Sodium phosphate buffer (0.1 M, pH 8.0) containing 1 mM EDTA

  • Cysteine hydrochloride (for standard curve)

2. Instrumentation:

  • UV-Vis spectrophotometer

  • 96-well microplate reader (optional)

  • Analytical balance

  • pH meter

3. Reagent Preparation:

  • Reaction Buffer: 0.1 M sodium phosphate, 1 mM EDTA, pH 8.0.

  • DTNB Solution: Dissolve 4 mg of DTNB in 1 mL of Reaction Buffer.

  • Standard Solution: Prepare a 1 mM stock solution of cysteine in the Reaction Buffer. Create a series of standards by serial dilution (e.g., 0, 50, 100, 200, 400, 800 µM).

4. Assay Procedure:

  • Pipette 20 µL of each standard or sample into separate wells of a 96-well plate or individual cuvettes.

  • Add 200 µL of the DTNB solution to each well/cuvette.

  • Mix well and incubate at room temperature for 15 minutes, protected from light.[5]

  • Measure the absorbance at 412 nm.[5]

5. Data Analysis:

  • Subtract the absorbance of the blank (0 µM standard) from all readings.

  • Construct a standard curve by plotting the absorbance at 412 nm versus the concentration of the cysteine standards.

  • Determine the thiol concentration in the samples from the standard curve.

  • Alternatively, the concentration can be calculated using the Beer-Lambert law (A = εbc), where ε (molar extinction coefficient) for the TNB²⁻ product is 14,150 M⁻¹cm⁻¹.[8]

Reaction Diagram

Ellmans_Reaction Thiol This compound (R-SH) MixedDisulfide Mixed Disulfide (R-S-S-TNB) Thiol->MixedDisulfide + DTNB TNB TNB²⁻ (Yellow Product) Absorbance at 412 nm DTNB DTNB (Ellman's Reagent) DTNB->TNB

Caption: Reaction of this compound with DTNB.

Mass Spectrometry (MS)

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers high sensitivity and selectivity for the quantification of this compound, especially in complex matrices.

Experimental Protocol: LC-MS/MS

1. Materials and Reagents:

  • This compound standard

  • Internal Standard (IS) (e.g., a stable isotope-labeled version or a structurally similar compound)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • 2-bromo-3'-methoxyacetophenone (MPB) for derivatization (optional, to improve stability and ionization)[9]

2. Instrumentation:

  • LC-MS/MS system (e.g., triple quadrupole)

  • UPLC/HPLC system

  • C18 column suitable for LC-MS

3. Standard and Sample Preparation:

  • Prepare stock and working standard solutions of this compound and the IS.

  • For plasma or tissue samples, perform protein precipitation (e.g., with acetonitrile) or solid-phase extraction (SPE) to clean up the sample.

  • If using derivatization, react the sample with MPB to stabilize the thiol group.[9]

4. LC-MS/MS Conditions:

  • LC Column: A suitable C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A suitable gradient to separate the analyte from matrix components.

  • Flow Rate: 0.3-0.5 mL/min.

  • Ionization Source: Electrospray Ionization (ESI), positive or negative mode.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM).

5. Predicted Fragmentation:

  • The exact mass of this compound (C₅H₅NOS) is approximately 127.01 g/mol .

  • Parent Ion (Q1): [M+H]⁺ = 128.02 m/z

  • Predicted Product Ions (Q3): A common fragmentation pathway for similar compounds involves the loss of CO (m/z 100) or cleavage of the pyridine ring. A potential product ion could be around m/z 84, corresponding to the pyridinol backbone after loss of the thioformyl group. More specific fragmentation would need to be determined experimentally.

6. Data Analysis:

  • Quantify the analyte by the ratio of the peak area of the analyte to the peak area of the IS.

  • Generate a calibration curve and determine the concentration in unknown samples.

Logical Diagram of MS Fragmentation

MS_Fragmentation Parent Parent Ion [M+H]⁺ m/z 128.02 Fragment1 Product Ion 1 (e.g., loss of CO) m/z ~100 Parent->Fragment1 Collision-Induced Dissociation Fragment2 Product Ion 2 (e.g., ring cleavage) m/z ~84 Parent->Fragment2

Caption: Predicted MS/MS fragmentation of this compound.

Electrochemical Detection

Electrochemical methods can offer a rapid and highly sensitive approach for the detection of thiol-containing compounds.

Experimental Protocol: General Electrochemical Analysis

1. Materials and Reagents:

  • This compound standard

  • Phosphate buffer saline (PBS, pH 7.4)

  • Supporting electrolyte (e.g., 0.1 M KCl)

2. Instrumentation:

  • Potentiostat

  • Electrochemical cell with a three-electrode system:

    • Working electrode (e.g., Glassy Carbon Electrode, Gold Electrode)

    • Reference electrode (e.g., Ag/AgCl)

    • Counter electrode (e.g., Platinum wire)

3. Procedure:

  • Prepare a series of standard solutions of this compound in PBS.

  • Place the three-electrode system in the electrochemical cell containing the supporting electrolyte.

  • Perform cyclic voltammetry (CV) or differential pulse voltammetry (DPV) to determine the oxidation potential of this compound.

  • For quantitative analysis, use an amperometric technique at the determined oxidation potential.

  • Add aliquots of the standard solutions to the electrochemical cell and record the change in current.

4. Data Analysis:

  • Construct a calibration curve by plotting the current response versus the concentration of this compound.

  • Determine the concentration of the analyte in unknown samples from the calibration curve.

Experimental Setup Diagram

Electrochemical_Setup cluster_cell Electrochemical Cell WE Working Electrode (e.g., GCE) Solution Analyte in Supporting Electrolyte WE->Solution RE Reference Electrode (Ag/AgCl) RE->Solution CE Counter Electrode (Pt wire) CE->Solution Potentiostat Potentiostat Potentiostat->WE Measures Current Potentiostat->RE Controls Potential Potentiostat->CE Completes Circuit

Caption: A typical three-electrode setup for electrochemical analysis.

References

Application Notes and Protocols for In Vitro Cell-Based Assays with 3-Hydroxypyridine-2-thiol and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of in vitro cell-based assays relevant to the investigation of 3-Hydroxypyridine-2-thiol and its derivatives. While specific experimental data for the parent compound, this compound, is limited in publicly available literature, extensive research on its analogues, particularly 3-hydroxy-4-thiopyridones and 3-hydroxypyridin-2-thiones, has demonstrated significant biological activity. The protocols detailed herein are based on established methodologies used to characterize these derivatives and can be readily adapted for the evaluation of this compound.

Antiproliferative and Cytotoxicity Assays

Derivatives of this compound have shown potent cytotoxic activity against a range of human cancer cell lines.[1][2][3] These assays are fundamental in determining the potential of a compound as an anticancer agent.

Data Presentation: Antiproliferative Activity of this compound Derivatives

The following table summarizes the 50% inhibitory concentration (IC50) values for various 3-hydroxy-4-thiopyridone derivatives in different cancer cell lines. This data highlights the potent anticancer activity of this class of compounds.

Compound DerivativeCell LineCancer TypeIC50 (µM)Reference
1-Benzyl-2-methyl-3-hydroxypyridin-4(1H)-thione (1d)HCT116Colorectal Cancer0.05 ± 0.01[1]
1-Benzyl-2-methyl-3-hydroxypyridin-4(1H)-thione (1d)SW480Colon Cancer0.06 ± 0.01[1]
1-Ethylbenzyl-2-methyl-3-hydroxypyridin-4(1H)-thione (1e)HCT116Colorectal Cancer0.05 ± 0.01[1]
1-Ethylbenzyl-2-methyl-3-hydroxypyridin-4(1H)-thione (1e)SW480Colon Cancer0.05 ± 0.01[1]
3-Hydroxypyridine-2-carboxaldehyde N(4)-methylthiosemicarbazoneHepG-2Liver Cancer9.59[4]
Experimental Protocols

This assay is based on the ability of the SRB dye to bind to protein components of cells, providing a measure of cell mass and, by extension, cell viability.

Workflow for SRB Cytotoxicity Assay

A Seed cells in 96-well plates B Incubate for 24 hours A->B C Treat with this compound B->C D Incubate for 48-72 hours C->D E Fix cells with trichloroacetic acid (TCA) D->E F Wash and stain with SRB dye E->F G Wash and solubilize dye with Tris buffer F->G H Measure absorbance at 510 nm G->H

Caption: Workflow of the Sulforhodamine B (SRB) cytotoxicity assay.

Detailed Protocol:

  • Cell Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound (typically in a dose-response range) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48 to 72 hours.

  • Cell Fixation: Gently add cold trichloroacetic acid (TCA) to each well to fix the cells and incubate for 1 hour at 4°C.

  • Staining: Wash the plates with water and air dry. Add Sulforhodamine B (SRB) solution and incubate at room temperature for 30 minutes.

  • Washing: Wash the plates with 1% acetic acid to remove unbound dye and air dry.

  • Solubilization: Add Tris buffer to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.[1]

This assay assesses the long-term proliferative capacity of cells following treatment with a cytotoxic agent.

Detailed Protocol:

  • Cell Treatment: Treat a sub-confluent culture of cells with this compound at a relevant concentration (e.g., 2x IC50) for a defined period (e.g., 24 hours).

  • Cell Seeding: After treatment, harvest the cells and seed a low number (e.g., 500 cells) into 6-well plates.

  • Incubation: Incubate the plates for 10-14 days, allowing colonies to form. Change the medium every 2-3 days.

  • Staining: Fix the colonies with a methanol/acetic acid solution and stain with crystal violet.

  • Colony Counting: Count the number of colonies (typically defined as a cluster of at least 50 cells). The survival fraction is calculated relative to the vehicle-treated control.[1]

Mechanism of Action: Histone Deacetylase (HDAC) Inhibition

3-Hydroxypyridin-2-thione has been identified as a novel zinc-binding group for histone deacetylase (HDAC) inhibitors.[5][6][7] Specifically, derivatives have shown selectivity for HDAC6 and HDAC8 over HDAC1.[8]

Signaling Pathway: HDAC Inhibition

Inhibition of HDACs leads to an increase in histone acetylation, which relaxes chromatin structure and allows for the transcription of tumor suppressor genes. This can induce cell cycle arrest and apoptosis.[5][9]

cluster_nucleus Nucleus cluster_compound HDAC HDAC Histone Histone Tail (Lysine-Ac) HDAC->Histone Deacetylation AcetylatedHistone Acetylated Histone (Relaxed Chromatin) Histone->AcetylatedHistone Acetylation (HATs) DNA DNA Gene Tumor Suppressor Genes Transcription Transcription Gene->Transcription Apoptosis Cell Cycle Arrest Apoptosis Transcription->Apoptosis Compound This compound Compound->HDAC Inhibition

Caption: Mechanism of action of this compound as an HDAC inhibitor.

Experimental Protocol: In Vitro HDAC Inhibition Assay

Commercial kits are widely available for measuring the activity of specific HDAC isoforms. These assays are typically based on a fluorogenic substrate that, upon deacetylation by the HDAC enzyme, can be cleaved by a developer to produce a fluorescent signal.

Detailed Protocol:

  • Reagent Preparation: Prepare the HDAC enzyme, fluorogenic substrate, and developer solution according to the manufacturer's instructions.

  • Compound Incubation: In a 96-well plate, incubate the HDAC enzyme with various concentrations of this compound or a known HDAC inhibitor (positive control) for a short period.

  • Substrate Addition: Add the fluorogenic substrate to initiate the enzymatic reaction.

  • Development: After a defined incubation time, add the developer solution to stop the deacetylation reaction and generate the fluorescent signal.

  • Fluorescence Measurement: Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths. The IC50 value is determined by plotting the fluorescence intensity against the inhibitor concentration.

Antioxidant Activity Assays

The thiol group in this compound suggests potential antioxidant activity through direct radical scavenging or by participating in cellular antioxidant pathways.[10][11]

Signaling Pathway: Cellular Antioxidant Defense Mechanisms

Cells possess a complex network of enzymatic and non-enzymatic antioxidants to neutralize reactive oxygen species (ROS). Thiol-containing molecules like glutathione (GSH) are central to this defense system.[12][13]

cluster_antioxidant Antioxidant Defense cluster_compound ROS Reactive Oxygen Species (ROS) CellularDamage Cellular Damage (Lipid Peroxidation, DNA damage) ROS->CellularDamage SOD Superoxide Dismutase (SOD) SOD->ROS Converts O2- to H2O2 CAT Catalase CAT->ROS Converts H2O2 to H2O + O2 GPx Glutathione Peroxidase (GPx) GPx->ROS Reduces H2O2 GSSG Oxidized Glutathione (GSSG) GPx->GSSG GSH Glutathione (GSH) GSH->GPx Compound This compound Compound->ROS Direct Scavenging Compound->GSH Supports GSH levels?

Caption: Overview of cellular antioxidant defense and potential roles of this compound.

Experimental Protocol: Cellular Antioxidant Activity (CAA) Assay

This assay measures the ability of a compound to prevent the oxidation of a fluorescent probe (DCFH-DA) within cells.

Detailed Protocol:

  • Cell Seeding: Seed cells (e.g., HepG2) in a 96-well plate and allow them to reach confluence.

  • Probe Loading: Wash the cells and incubate them with 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is deacetylated by cellular esterases to the non-fluorescent DCFH.

  • Compound Treatment: Remove the DCFH-DA solution and treat the cells with various concentrations of this compound and a known antioxidant (e.g., quercetin).

  • Oxidant Addition: Add a free radical generator, such as AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride), to induce oxidative stress.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity at regular intervals using a microplate reader. In the presence of ROS, DCFH is oxidized to the highly fluorescent DCF. The antioxidant capacity of the test compound is determined by its ability to quench this fluorescence.

Anti-inflammatory Activity Assays

The hydroxypyridine core is found in compounds with anti-inflammatory properties, and the thiol group can also modulate inflammatory signaling.[14] Therefore, investigating the anti-inflammatory potential of this compound is warranted.

Signaling Pathway: NF-κB Mediated Inflammation

The NF-κB signaling pathway is a key regulator of inflammation.[15][16][17] Its inhibition is a common mechanism for anti-inflammatory drugs.

cluster_compound Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Stimuli->IKK IkB IκB IKK->IkB Phosphorylation NFkB_inactive NF-κB (p50/p65) (Inactive in cytoplasm) IkB->NFkB_inactive Degradation NFkB_active NF-κB (p50/p65) (Active in nucleus) NFkB_inactive->NFkB_active Translocation Genes Pro-inflammatory Genes (e.g., COX-2, iNOS, TNF-α) NFkB_active->Genes Transcription Inflammation Inflammatory Response Genes->Inflammation Compound This compound Compound->IKK Inhibition? Compound->NFkB_active Inhibition?

Caption: Simplified NF-κB signaling pathway and potential points of inhibition.

Experimental Protocol: Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production in Macrophages

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in macrophage cells stimulated with LPS.

Detailed Protocol:

  • Cell Seeding: Seed macrophage cells (e.g., RAW 264.7) in a 96-well plate and allow them to adhere.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • LPS Stimulation: Add LPS (e.g., 1 µg/mL) to the wells to induce an inflammatory response and incubate for 24 hours.

  • Nitrite Measurement (Griess Assay):

    • Collect the cell culture supernatant.

    • Mix the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).

    • Incubate at room temperature for 10-15 minutes.

    • Measure the absorbance at 540 nm. The amount of nitrite, a stable product of NO, is proportional to the absorbance.

  • Cell Viability: Concurrently, perform a cell viability assay (e.g., MTT or SRB) to ensure that the observed reduction in NO is not due to cytotoxicity.

By employing these in vitro cell-based assays, researchers can effectively characterize the biological activities of this compound and its derivatives, providing valuable insights for drug discovery and development.

References

Application Notes and Protocols: Developing HDAC Inhibitors with 3-Hydroxypyridine-2-thiol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. Their aberrant activity is implicated in the pathogenesis of various diseases, particularly cancer. Consequently, HDAC inhibitors have emerged as a promising class of therapeutic agents. While hydroxamic acid-based inhibitors have been successful, concerns about their metabolic liabilities have driven the search for alternative zinc-binding groups (ZBGs).

This document provides detailed application notes and protocols for the development of novel HDAC inhibitors utilizing 3-Hydroxypyridine-2-thiol (3-HPT) as a unique ZBG. Research has demonstrated that 3-HPT derivatives can selectively inhibit HDAC6 and HDAC8 over HDAC1 and induce apoptosis in various cancer cell lines.[1][2][3] These notes are intended for researchers, scientists, and drug development professionals working in the field of epigenetics and cancer therapeutics.

Data Presentation: Inhibitory Activities of 3-HPT Derivatives

The following tables summarize the in vitro inhibitory activities of various this compound derivatives against different HDAC isoforms and their anti-proliferative effects on cancer cell lines.

Table 1: HDAC Inhibitory Activity of 3-HPT and its Analogs [1][2][4]

CompoundR GroupHDAC1 IC50 (nM)HDAC6 IC50 (nM)HDAC8 IC50 (nM)
3-HPT -Inactive6803700
7b BenzylInactive3003100
7c BiphenylInactive3002100
12a p-cyano-biphenylInactive3001100
12f p-methoxy-biphenylInactive2002000
10d Triazole-linked phenylInactivePotentPotent
14e Triazole-linked substituted phenylInactivePotentPotent

Note: "Inactive" indicates no significant inhibition was observed at the tested concentrations. "Potent" indicates significant inhibitory activity as reported in the source literature, with specific IC50 values detailed therein.[4]

Table 2: Anti-proliferative Activity of Selected 3-HPT Derivatives [1][2]

CompoundCell LineGI50 (µM)
3-HPT Jurkat, DU-145, PC-3> 20
7c Jurkat8.5
12a Jurkat5.2
12f DU-14515
10d Jurkat J-γ1Active
14e Jurkat J-γ1Active

Note: Jurkat J-γ1 is a mutant cell line resistant to the HDAC inhibitor SAHA.[4][5]

Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of 3-HPT-based HDAC inhibitors.

Protocol 1: General Synthesis of N-substituted 3-Hydroxypyridine-2-thione Derivatives[2]

This protocol describes a general two-step synthesis for N-substituted derivatives.

Materials:

  • 3-Hydroxypyridine

  • Appropriate alkyl or aryl halide (e.g., benzyl bromide, propargyl bromide)

  • Potassium carbonate (K2CO3)

  • Tetrahydrofuran (THF)

  • Lawesson's reagent

  • Toluene

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • N-Alkylation/Arylation:

    • To a solution of 3-hydroxypyridine in THF, add K2CO3 (1.5 equivalents).

    • Add the desired alkyl or aryl halide (1.2 equivalents) to the mixture.

    • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by TLC.

    • Upon completion, cool the reaction to room temperature and filter to remove inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Purify the resulting N-substituted 3-hydroxypyridinone by column chromatography.

  • Thionation:

    • Dissolve the purified N-substituted 3-hydroxypyridinone in toluene.

    • Add Lawesson's reagent (0.6 equivalents).

    • Reflux the mixture for 2-4 hours, monitoring by TLC.

    • Cool the reaction mixture and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield the final N-substituted 3-hydroxypyridine-2-thione derivative.

Protocol 2: In Vitro HDAC Inhibition Assay[2][6]

This protocol outlines a common method for determining the IC50 values of compounds against specific HDAC isoforms.

Materials:

  • Recombinant human HDAC1, HDAC6, and HDAC8 enzymes

  • Fluorogenic HDAC substrate (e.g., Fluor-de-Lys®)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Developer solution (e.g., containing Trichostatin A and trypsin)

  • Test compounds dissolved in DMSO

  • 96-well black microplates

  • Microplate reader capable of fluorescence detection (Ex/Em ~360/460 nm or as specified by substrate manufacturer)

Procedure:

  • Compound Preparation:

    • Prepare a serial dilution of the test compounds in DMSO.

    • Further dilute the compounds in assay buffer to the final desired concentrations. Ensure the final DMSO concentration is below 1%.

  • Enzyme Reaction:

    • In a 96-well plate, add the assay buffer, the diluted test compound, and the HDAC enzyme.

    • Pre-incubate the mixture for 15 minutes at 37°C.

    • Initiate the reaction by adding the fluorogenic substrate.

    • Incubate the plate at 37°C for the recommended time (e.g., 60 minutes).

  • Signal Development and Detection:

    • Stop the enzymatic reaction by adding the developer solution.

    • Incubate the plate at room temperature for 15-30 minutes to allow for the development of the fluorescent signal.

    • Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Subtract the background fluorescence (wells without enzyme).

    • Normalize the data to the control wells (enzyme and substrate without inhibitor).

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Calculate the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Protocol 3: Cell Proliferation Assay (MTT Assay)

This protocol is a standard method to assess the cytotoxic or anti-proliferative effects of compounds on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., Jurkat, DU-145, PC-3)

  • Complete cell culture medium

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well clear cell culture plates

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight at 37°C in a 5% CO2 incubator.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in the complete cell culture medium.

    • Remove the old medium from the wells and add the medium containing the different concentrations of the test compounds.

    • Include a vehicle control (medium with DMSO) and a blank control (medium only).

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition and Incubation:

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Absorbance Reading:

    • Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability versus the logarithm of the compound concentration and determine the GI50 (concentration for 50% inhibition of cell growth) value.

Visualizations

The following diagrams illustrate key concepts and workflows in the development of 3-HPT based HDAC inhibitors.

Caption: Mechanism of HDAC inhibition by 3-HPT derivatives.

Experimental_Workflow A Synthesis of 3-HPT Derivatives B Purification and Characterization (Column Chromatography, NMR, MS) A->B C In Vitro HDAC Inhibition Assay (HDAC1, HDAC6, HDAC8) B->C D Determine IC50 Values C->D E Cell-Based Assays (e.g., MTT Assay on Cancer Cell Lines) D->E F Determine GI50 Values E->F G Lead Optimization (Structure-Activity Relationship) F->G H Mechanism of Action Studies (e.g., Apoptosis Assays, Western Blot) F->H G->A Iterative Design

Caption: General experimental workflow for developing 3-HPT HDAC inhibitors.

Signaling_Pathway HDACi 3-HPT HDAC Inhibitor HDAC6_8 HDAC6 / HDAC8 HDACi->HDAC6_8 Inhibits ROS ↑ Reactive Oxygen Species HDACi->ROS Histone_Acetylation ↑ Histone Acetylation HDAC6_8->Histone_Acetylation Deacetylates Tubulin_Acetylation ↑ α-tubulin Acetylation (HDAC6) HDAC6_8->Tubulin_Acetylation Deacetylates Gene_Expression Altered Gene Expression (e.g., ↑ p21, ↓ Cyclins) Histone_Acetylation->Gene_Expression Cell_Cycle_Arrest Cell Cycle Arrest Tubulin_Acetylation->Cell_Cycle_Arrest Gene_Expression->Cell_Cycle_Arrest Apoptosis Apoptosis Gene_Expression->Apoptosis Cell_Cycle_Arrest->Apoptosis Apoptosis_Pathway Activation of Caspases Apoptosis->Apoptosis_Pathway ROS->Apoptosis

Caption: Putative signaling pathway of 3-HPT HDAC inhibitors in cancer cells.

References

Application Notes and Protocols for Assessing the Neuroprotective Effects of 3-Hydroxypyridine-2-thiol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxypyridine derivatives have emerged as a promising class of compounds exhibiting significant neuroprotective potential in preclinical models of ischemic brain injury.[1][2] These molecules are characterized by a multifaceted mechanism of action that includes potent antioxidant properties and the ability to modulate critical signaling pathways involved in programmed cell death, such as apoptosis and necrosis.[1][3][4] This document provides a comprehensive overview of the methods to assess the neuroprotective effects of these derivatives, with a specific focus on 2-ethyl-6-methyl-3-hydroxypyridinium gammalactone-2,3-dehydro-L-gulonate (3-EA), a representative compound of this class.[1][2] The provided protocols and data are intended to guide researchers in the evaluation of these and similar neuroprotective agents.

Data Presentation

The following tables summarize the key quantitative findings from experimental studies on the neuroprotective effects of the 3-hydroxypyridine derivative, 3-EA.

Table 1: In Vitro Neuroprotective Effects of 3-EA on Cortical Cells [1]

Experimental Model3-EA Concentration (µM)Outcome MeasureResult
Glutamate Excitotoxicity (GluTox)10 - 100Intracellular Ca2+ ([Ca2+]i)Significant stagnation of [Ca2+]i increase
Oxygen-Glucose Deprivation (OGD)10 - 100Intracellular Ca2+ ([Ca2+]i)Significant stagnation of [Ca2+]i increase
GluTox & OGD10 - 100Cell DeathDose-dependent suppression of cortical cell death

Table 2: In Vivo Neuroprotective Effects of 3-EA in a Rat Model of Middle Cerebral Artery Occlusion (MCAO) [1][2]

TreatmentDosageOutcome MeasureResult
3-EA18.0 mg/kg (intravenous, daily for 7 days)Neurological DeficitDecreased severity of neurological deficit
3-EA18.0 mg/kg (intravenous, daily for 7 days)Neuronal PopulationPreservation of cortex neuron population
3-EA18.0 mg/kg (intravenous, daily for 7 days)Antioxidant CapacityMaintained antioxidant capacity of damaged tissues

Table 3: Gene Expression Changes in Cortical Cells Treated with 3-EA [1][4]

Gene CategoryGene NameEffect of 3-EA Treatment
Anti-apoptoticBCL-2Overexpression
Anti-apoptoticSTAT3Overexpression
Anti-apoptoticSOCS3Overexpression
Necrosis & InflammationTRAILSuppressed expression
Necrosis & InflammationMLKLSuppressed expression
Necrosis & InflammationCas-1Suppressed expression
Necrosis & InflammationCas-3Suppressed expression
Necrosis & InflammationIL-1βSuppressed expression
Necrosis & InflammationTNFaSuppressed expression

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on established methods for evaluating neuroprotective compounds.[5][6]

In Vitro Neuroprotection Assay: Oxygen-Glucose Deprivation (OGD)

This protocol describes the induction of ischemic-like conditions in primary cortical cell cultures to assess the neuroprotective effects of a test compound.[1][7]

Materials:

  • Primary cortical cell culture

  • Neurobasal medium

  • B-27 supplement

  • GlutaMAX

  • Glucose-free DMEM

  • Test compound (e.g., 3-EA)

  • Propidium Iodide (PI) for cell death analysis

  • Fura-2 AM for calcium imaging

Protocol:

  • Cell Culture: Plate primary cortical cells at a suitable density and culture in Neurobasal medium supplemented with B-27 and GlutaMAX.[1]

  • Pre-incubation: Prior to OGD, incubate the cells with the test compound (e.g., 10-100 µM 3-EA) for a specified period (e.g., 24 hours).[1]

  • OGD Induction:

    • Wash the cells with glucose-free DMEM.

    • Place the cells in a hypoxic chamber with a controlled atmosphere (e.g., 95% N2, 5% CO2) for a duration sufficient to induce cell death in control wells (e.g., 60-90 minutes).[1]

  • Reoxygenation:

    • Remove the cells from the hypoxic chamber.

    • Replace the glucose-free DMEM with the original culture medium (containing glucose and the test compound).

    • Return the cells to a normoxic incubator (95% air, 5% CO2).[1]

  • Assessment of Cell Viability: At a designated time point post-reoxygenation (e.g., 24 hours), assess cell death using Propidium Iodide staining and fluorescence microscopy.[1]

  • Calcium Imaging (Optional):

    • Load cells with Fura-2 AM before OGD.

    • Perform fluorescence imaging to measure changes in intracellular calcium concentration during and after OGD.[1]

In Vivo Neuroprotection Assay: Middle Cerebral Artery Occlusion (MCAO)

This protocol describes a widely used rodent model of focal cerebral ischemia to evaluate the in vivo efficacy of neuroprotective agents.[7][8]

Materials:

  • Anesthetic

  • Nylon monofilament suture

  • Test compound (e.g., 3-EA)

  • Vehicle control

  • TTC (2,3,5-triphenyltetrazolium chloride) stain

  • Nissl stain

Protocol:

  • Animal Preparation: Anesthetize the animal (e.g., rat) and expose the common carotid artery (CCA), internal carotid artery (ICA), and external carotid artery (ECA).

  • MCAO Induction:

    • Insert a nylon monofilament suture into the ICA via the ECA stump.

    • Advance the suture until it occludes the origin of the middle cerebral artery (MCA). The duration of occlusion can be varied to model transient (e.g., 90 minutes) or permanent ischemia.[1]

  • Drug Administration: Administer the test compound (e.g., 18.0 mg/kg 3-EA) or vehicle at a predetermined time point (e.g., at the onset of reperfusion) via a suitable route (e.g., intravenous).[1]

  • Post-operative Care and Neurological Assessment:

    • Provide post-operative care, including analgesia and hydration.

    • Perform neurological deficit scoring at regular intervals (e.g., 24, 48, 72 hours, and 7 days post-MCAO) using a standardized scale.[1]

  • Histological Analysis: At the end of the study, perfuse the animals and collect the brains. Perform histological staining (e.g., TTC staining for infarct volume, Nissl staining for neuronal survival) to assess the extent of brain damage.[1]

Visualizations

The following diagrams illustrate key concepts related to the neuroprotective actions of 3-hydroxypyridine derivatives.

G cluster_0 In Vitro Assessment Workflow cluster_1 Outcome Measures A Primary Cortical Cell Culture B Pre-incubation with 3-Hydroxypyridine Derivative A->B C Induction of Neuronal Injury (OGD or Glutamate Excitotoxicity) B->C D Assessment of Neuroprotection C->D E Cell Viability Assays (e.g., PI Staining) D->E F Calcium Imaging (e.g., Fura-2 AM) D->F G Gene Expression Analysis (e.g., qPCR) D->G G cluster_0 In Vivo Assessment Workflow (MCAO Model) cluster_1 Outcome Measures A Induction of Middle Cerebral Artery Occlusion (MCAO) in Rodent B Administration of 3-Hydroxypyridine Derivative A->B C Behavioral & Neurological Assessment B->C D Histological & Biochemical Analysis C->D E Neurological Deficit Scoring C->E F Infarct Volume Measurement (TTC Staining) D->F G Neuronal Survival Analysis (Nissl Staining) D->G H Antioxidant Capacity Assays D->H G cluster_0 Signaling Pathways Modulated by 3-Hydroxypyridine Derivatives cluster_1 Pro-Survival Pathways (Upregulated) cluster_2 Pro-Death & Inflammatory Pathways (Downregulated) A Ischemic Insult (e.g., OGD, MCAO) B BCL-2 A->B 3-HP Derivative   (promotes) C STAT3 A->C 3-HP Derivative   (promotes) D SOCS3 A->D 3-HP Derivative   (promotes) E TRAIL A->E 3-HP Derivative   (inhibits) F MLKL A->F 3-HP Derivative   (inhibits) G Caspase-1 A->G 3-HP Derivative   (inhibits) H Caspase-3 A->H 3-HP Derivative   (inhibits) I IL-1β A->I 3-HP Derivative   (inhibits) J TNFα A->J 3-HP Derivative   (inhibits) K Neuronal Survival B->K C->K D->K L Neuronal Death & Inflammation E->L F->L G->L H->L I->L J->L

References

Application Notes and Protocols: Chelation Studies of 3-Hydroxypyridine-2-thiol with Metal Ions

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 3-Hydroxypyridine-2-thiol, also known as 2-mercaptopyridin-3-ol, is a heterocyclic compound featuring a bidentate O,S donor set.[1] This structure allows for the formation of stable five-membered chelate rings with various metal ions. It belongs to the broader class of hydroxypyridinethione chelators, which are recognized for their strong coordination chemistry with transition metals.[2][3] The study of these metal complexes is crucial due to their potential applications in medicinal chemistry, such as anticancer and antimicrobial agents, and in environmental remediation for the sequestration of toxic metal ions.[4][5][6] The soft sulfur donor atom generally favors coordination with soft or intermediate metal ions like Cu(II), Zn(II), Ni(II), and Fe(III), while the hard oxygen donor contributes to the overall stability of the resulting complexes.[2] These application notes provide an overview of the quantitative analysis and experimental protocols for investigating the chelation of this compound with metal ions.

Quantitative Data Summary: Metal Complex Stability

The thermodynamic stability of a metal-ligand complex in solution is quantified by its stability constant (β).[7][8][9] A higher stability constant indicates a stronger interaction between the metal ion and the ligand.[9] For the reaction M + nL ⇌ MLn, the overall stability constant is βn = [MLn] / ([M][L]ⁿ).[7] While specific stability constants for this compound are not extensively tabulated in the literature, data for structurally similar ligands like 3-hydroxy-1-methyl-2(1H)-pyridinethione (3,2-HOPTO) provide valuable insights into the expected coordination behavior.[2][3] These constants are typically determined using techniques like potentiometric or spectrophotometric titrations.

Table 1: Representative Stability Constants (log β) for Related Hydroxypyridinethione Ligands

Metal Ion Ligand (Analog) log β₁ log β₂ log β₃ Conditions Reference
Fe(III) 3,2-HOPTO - - ~35 Aqueous [2][3]
Cu(II) 3,2-HOPTO ~10 ~19 - Aqueous [2][3]
Zn(II) 3,2-HOPTO ~7 ~14 - Aqueous [2][3]
Ni(II) 3,2-HOPTO ~8 ~15 - Aqueous [2][3]

Note: The values presented are approximate and serve as a reference based on studies of the closely related N-methylated analog, 3,2-HOPTO. Actual values for this compound must be determined experimentally using the protocols outlined below.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a general method for the thionation of a hydroxypyridine precursor using Lawesson's reagent, a common procedure for converting carbonyls to thiocarbonyls.[10]

Materials:

  • 3-Hydroxypyridine

  • Lawesson's reagent [2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide]

  • Anhydrous tetrahydrofuran (THF) or toluene

  • Silica gel for column chromatography

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve 3-hydroxypyridine (1 equivalent) in anhydrous THF.

  • Add Lawesson's reagent (0.5-1.5 equivalents) to the solution.[10]

  • Heat the reaction mixture to reflux (approximately 60-80 °C) for 4-8 hours.[10] Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure to remove the solvent.[10]

  • Purify the resulting crude product by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes or dichloromethane as the eluent, to isolate the pure this compound.[10]

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Protocol 2: General Synthesis of Metal Complexes

This protocol outlines a general method for synthesizing metal complexes of this compound.[11]

Materials:

  • This compound (ligand)

  • Metal salt (e.g., FeCl₃, CuCl₂, Zn(OAc)₂, NiCl₂·6H₂O)

  • Ethanol or Methanol

  • Deionized water

  • 0.1 M NaOH or NH₄OH solution for pH adjustment[11]

Procedure:

  • Prepare a solution of the ligand by dissolving this compound in warm ethanol (e.g., 2 mmol in 25 mL).

  • Prepare a solution of the metal salt by dissolving it in deionized water or ethanol (e.g., 1 mmol in 15 mL for a 1:2 metal-to-ligand ratio).[11]

  • Slowly add the metal salt solution to the stirring ligand solution at room temperature.

  • Adjust the pH of the reaction mixture dropwise with a base (e.g., 0.1 M NaOH) to promote deprotonation of the ligand and facilitate complexation. The optimal pH will vary depending on the metal ion.

  • Heat the mixture to reflux at 80-100 °C for 2-4 hours with constant stirring.[11]

  • A precipitate of the metal complex should form. Cool the reaction mixture to room temperature, and then place it on ice to maximize precipitation.[11]

  • Filter the solid product using a Buchner funnel.

  • Wash the precipitate sequentially with cold water, then 50% ethanol, to remove any unreacted starting materials.[11]

  • Dry the purified metal complex in a vacuum desiccator.

Protocol 3: Physicochemical Characterization of Metal Complexes

Characterization is essential to confirm the structure and coordination of the synthesized complexes.

  • UV-Visible Spectroscopy:

    • Purpose: To monitor the formation of the complex and study its electronic properties.

    • Method: Prepare dilute solutions of the ligand and the metal complexes in a suitable solvent (e.g., DMSO, Methanol). Record the absorption spectra (typically 200-800 nm). Chelation usually results in a shift of the ligand's absorption bands (bathochromic or hypsochromic shift) and the appearance of new bands corresponding to d-d transitions or charge-transfer bands.[11]

  • Infrared (IR) Spectroscopy:

    • Purpose: To identify the ligand's donor atoms involved in coordination.

    • Method: Record IR spectra of the free ligand and the metal complexes. A shift or disappearance of the O-H stretching band and a shift in the C=S stretching vibration are indicative of coordination through the hydroxyl and thiol groups, respectively.

  • Mass Spectrometry (ESI-MS):

    • Purpose: To confirm the stoichiometry of the metal complex.

    • Method: Dissolve the complex in a suitable solvent and analyze using Electrospray Ionization Mass Spectrometry. The resulting mass spectrum should show a parent ion peak corresponding to the expected [MLn] species.[10]

  • Elemental Analysis:

    • Purpose: To determine the empirical formula of the complex.

    • Method: Perform C, H, N, and S analysis. The experimental percentages should match the calculated values for the proposed complex formula, confirming the metal-to-ligand ratio and the presence of any coordinated solvent molecules.[11]

Visualizations

ChelationReaction cluster_product Product Ligand This compound (L) Complex [M(L)ₓ] Complex Ligand->Complex + Mⁿ⁺ Metal Metal Ion (Mⁿ⁺) Metal->Complex ExperimentalWorkflow Overall Experimental Workflow cluster_char Characterization Techniques Start Start: Define Metal Ion of Interest LigandSynth Protocol 1: Synthesize this compound Ligand Start->LigandSynth ComplexSynth Protocol 2: Synthesize Metal-Ligand Complex LigandSynth->ComplexSynth Purify Purification (Filtration & Washing) ComplexSynth->Purify Characterize Protocol 3: Physicochemical Characterization Purify->Characterize End Data Analysis & Reporting Characterize->End UV UV-Vis Spectroscopy Characterize->UV IR IR Spectroscopy Characterize->IR MS Mass Spectrometry Characterize->MS EA Elemental Analysis Characterize->EA SignalingPathway Hypothetical Mechanism of Biological Action Chelator 3-HP-2-Thiol Complex (e.g., Copper Complex) Membrane Cell Membrane Permeation Chelator->Membrane Target Inhibition of Metalloenzyme (e.g., Proteasome) Membrane->Target ROS Generation of Reactive Oxygen Species (ROS) Membrane->ROS Apoptosis Induction of Apoptosis Target->Apoptosis ROS->Apoptosis Outcome Therapeutic Effect (e.g., Anticancer Activity) Apoptosis->Outcome

References

Application Note: Techniques for Studying the Tautomeric Equilibrium of 3-Hydroxypyridine-2-thiol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Hydroxypyridine-2-thiol is a heterocyclic compound with the potential for complex tautomeric equilibria due to the presence of hydroxyl, thiol, and pyridine ring nitrogen functionalities. The molecule can exist in several tautomeric forms, including the hydroxy-thiol, hydroxy-thione, and keto-thione forms. The position of this equilibrium is crucial as different tautomers exhibit distinct physicochemical properties, such as polarity, lipophilicity, hydrogen bonding capability, and molecular shape. These properties, in turn, dictate the molecule's biological activity, pharmacokinetic profile, and formulation characteristics. Understanding and quantifying the tautomeric preference in different environments is therefore a critical step in drug discovery and development.

This document provides detailed protocols for key experimental and computational techniques used to investigate the tautomeric equilibrium of this compound. The primary tautomeric forms under consideration are the thione and thiol forms. Theoretical studies indicate that the thione form is generally the most stable tautomer in the equilibrium.[1]

Tautomers cluster_thiol Thiol Form cluster_thione Thione Form Thiol This compound Thione 3-Hydroxy-1H-pyridine-2-thione Thiol->Thione K_T

Caption: Tautomeric equilibrium of this compound.

Spectroscopic Techniques

Spectroscopic methods are powerful tools for characterizing tautomers, though separating the overlapping spectral responses of coexisting forms can be challenging.[2][3]

UV-Vis Spectroscopy

Application: UV-Vis spectroscopy is a rapid and accessible method for obtaining initial qualitative and quantitative information about the tautomeric equilibrium. Different tautomers, possessing distinct electronic structures, will exhibit different absorption maxima (λmax). The thione (C=S) and keto (C=O) chromophores typically absorb at longer wavelengths compared to their thiol (C-S) and enol (C-O) counterparts. By analyzing the absorption spectra in various solvents, the influence of solvent polarity on the equilibrium can be assessed.

Experimental Protocol:

  • Sample Preparation:

    • Prepare a stock solution of this compound in a non-polar solvent (e.g., cyclohexane or dioxane) at a concentration of approximately 1 mg/mL.

    • Prepare a series of solutions by diluting the stock solution in solvents of varying polarity (e.g., cyclohexane, chloroform, ethanol, water). The final concentration should be in the range of 10-50 µg/mL to ensure absorbance values are within the linear range of the spectrophotometer (typically 0.1 - 1.0 AU).

  • Data Acquisition:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Record the spectrum for each solution over a wavelength range of 200-500 nm.

    • Use the pure solvent as a blank for baseline correction.

  • Data Analysis:

    • Identify the λmax for the absorption bands corresponding to each tautomer.

    • If the absorption bands are well-separated, the relative concentrations can be estimated using the Beer-Lambert law (A = εbc), assuming the molar absorptivity (ε) for each tautomer is known or can be estimated from model compounds.

    • For overlapping spectra, deconvolution techniques can be applied to resolve the individual contributions of each tautomer.[2][3]

    • The equilibrium constant (K_T) can be calculated as the ratio of the concentrations of the two forms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Application: NMR spectroscopy is one of the most definitive methods for the structural elucidation of tautomers in solution.[4] Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for unambiguous identification and quantification of the different forms.

Experimental Protocol:

  • Sample Preparation:

    • Prepare solutions of this compound (approx. 5-10 mg/mL) in a range of deuterated solvents (e.g., CDCl₃, DMSO-d₆, D₂O) to investigate solvent effects.

  • Data Acquisition:

    • Acquire ¹H NMR spectra to observe the chemical shifts of labile protons (OH, NH, SH). The presence of distinct signals for these protons can indicate the presence of multiple tautomers.

    • Acquire ¹³C NMR spectra. The chemical shift of the carbon at position 2 is particularly informative: a signal around 170-190 ppm is characteristic of a thione (C=S) carbon, whereas a signal in the 110-140 ppm range would suggest a thiol (C-S) carbon attached to an aromatic ring.

    • Perform 2D NMR experiments like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) to confirm assignments.

    • Variable temperature (VT) NMR studies can provide information on the thermodynamics of the equilibrium and the rate of interconversion.

  • Data Analysis:

    • Identify the sets of signals corresponding to each tautomer.

    • Quantify the relative amounts of each tautomer by integrating well-resolved, non-exchangeable proton signals in the ¹H NMR spectrum.

    • The equilibrium constant (K_T) is the ratio of the integrals of the signals corresponding to the respective tautomers.

workflow cluster_exp Experimental Workflow A Sample Preparation (Varying Solvents) B Spectroscopic Measurement (UV-Vis / NMR) A->B C Data Acquisition (Spectra) B->C D Spectral Analysis (Deconvolution / Integration) C->D E Determine Tautomer Ratio & K_T D->E logic cluster_comb Integrated Analysis Exp Experimental Data (NMR, UV-Vis) Interp Interpretation - Assign Spectra - Validate Structures Exp->Interp Comp Computational Data (DFT Energies, Spectra) Comp->Interp Result Characterized Tautomeric Equilibrium Interp->Result

References

Troubleshooting & Optimization

Technical Support Center: 3-Hydroxypyridine-2-thiol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3-Hydroxypyridine-2-thiol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: My thionation reaction is resulting in a low yield or an intractable mixture. What is going wrong?

A1: This is a common issue often related to the choice of thionating agent and reaction temperature. High temperatures, especially when using potent thionating agents like Phosphorus Pentasulfide (P₄S₁₀), can lead to extensive degradation of the starting material or product.[1][2]

Troubleshooting Steps:

  • Reagent Choice: If you are using P₄S₁₀ at high temperatures and observing degradation, consider switching to a milder thionating agent like Lawesson's reagent.[1][2]

  • Protecting Groups: For sensitive substrates, it may be beneficial to first protect the 3-hydroxy group (e.g., as a methyl or benzyl ether), perform the thionation with Lawesson's reagent, and then deprotect the hydroxyl group in a final step.[1][2]

  • Temperature Control: Carefully control the reaction temperature. It is advisable to start at a lower temperature and gradually increase it only if the reaction is not proceeding.

Q2: I've isolated my product, but I suspect it's impure. What is the most likely side product?

A2: this compound, like other mercaptopyridines, is susceptible to oxidation, which results in the formation of the corresponding 2,2'-dipyridyl disulfide.[3][4] This process can be autocatalytic and is a common source of impurity if the reaction or work-up is exposed to air for extended periods.[4]

Preventative Measures:

  • Inert Atmosphere: Conduct the reaction and purification steps under an inert atmosphere (e.g., Nitrogen or Argon) to minimize contact with oxygen.

  • Degassed Solvents: Use solvents that have been properly degassed before use.

Q3: I am confused by the characterization data. Is the product a thiol or a thione?

A3: this compound exists in a tautomeric equilibrium with its thione form, 3-Hydroxypyridin-2-thione.[3][5] In most conditions, particularly in polar solvents, the thione form is the more stable and predominant tautomer.[3][6] The thiol form is favored only in dilute solutions of non-polar solvents.[3][4] Therefore, you are likely observing the thione tautomer. This is a critical consideration when analyzing spectroscopic data (NMR, IR, UV-Vis).

Q4: What are the best practices for purifying and storing the final compound?

A4: Purification can be challenging due to the compound's polarity and potential for oxidation.

  • Purification: Standard techniques like column chromatography can be effective. For crystallization, solvents such as benzene, water, or ethanol have been used for the parent 3-hydroxypyridine and may be suitable starting points for developing a procedure for the thiol derivative.[7] All purification steps should ideally be performed under an inert atmosphere.

  • Storage: Store the purified compound in a tightly sealed container under an inert atmosphere (Nitrogen or Argon) and in a cool, dark place, preferably in a refrigerator, to prevent oxidation and degradation.[8]

Troubleshooting Guide: Thionation Reaction Issues

This guide provides a logical workflow for diagnosing and solving common problems during the synthesis.

G start Problem Observed low_yield Low or No Product Yield start->low_yield impure_product Product is Impure start->impure_product degradation Degradation / Intractable Mixture? low_yield->degradation Analysis of crude mixture disulfide_suspected Disulfide Formation Suspected? impure_product->disulfide_suspected incomplete_rxn Incomplete Reaction? degradation->incomplete_rxn No sol_reagent Use Milder Thionating Agent (e.g., Lawesson's Reagent) degradation->sol_reagent Yes sol_temp Lower Reaction Temperature degradation->sol_temp sol_protect Consider Protecting Group Strategy degradation->sol_protect sol_time_temp Increase Reaction Time / Temperature incomplete_rxn->sol_time_temp Yes sol_reagent_qual Verify Reagent Quality & Stoichiometry incomplete_rxn->sol_reagent_qual sol_inert Use Inert Atmosphere & Degassed Solvents disulfide_suspected->sol_inert Yes sol_workup Minimize Air Exposure During Work-up disulfide_suspected->sol_workup

Caption: Troubleshooting Decision Tree for Synthesis.

Experimental Protocols & Data

Synthesis Overview

The most common route to this compound involves the direct thionation of a 3-Hydroxypyridin-2-one precursor. The choice of thionating agent is critical to the success of the reaction.

G cluster_0 Synthesis Workflow start Start: 3-Hydroxypyridin-2-one (Precursor) thionation Thionation Step start->thionation crude Crude this compound thionation->crude purification Purification (e.g., Chromatography, Crystallization) crude->purification product Final Product: This compound purification->product

References

Technical Support Center: Optimizing Reaction Conditions for 3-Hydroxypyridine-2-thiol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing reaction conditions for the synthesis of 3-hydroxypyridine-2-thiol derivatives. This resource offers detailed troubleshooting advice and frequently asked questions to address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound and its derivatives?

A1: The most prevalent method for synthesizing 3-hydroxypyridine-2-thione, the tautomeric form of this compound, is through the thionation of the corresponding 3-hydroxypyridin-2-one precursor.[1][2] This conversion is typically achieved using sulfurating agents like Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀).[1][3]

Q2: Why is this compound an important scaffold in drug discovery?

A2: 3-Hydroxypyridine-2-thione (3-HPT) has been identified as a novel zinc-binding group (ZBG) for histone deacetylase (HDAC) inhibition.[1][2][4][5] This makes it a valuable pharmacophore in the development of selective HDAC inhibitors, which are promising therapeutic agents for cancer treatment.[1][4][5]

Q3: Should I protect the hydroxyl group on the pyridine ring before thionation?

A3: Protecting the 3-hydroxyl group, often as a methyl or benzyl ether, is a common strategy, particularly when using harsher thionation conditions or when the substrate is sensitive.[1][3] This can prevent side reactions and degradation. The protecting group is then removed in a subsequent step, for example, using BBr₃ for a methyl ether or catalytic hydrogenation for a benzyl ether.[1]

Q4: What are the main differences between using Lawesson's reagent and P₄S₁₀?

A4: Both are effective thionating agents. Lawesson's reagent is often used under milder conditions, such as refluxing in toluene.[3] P₄S₁₀ may require higher temperatures (e.g., 175°C), which can lead to degradation of sensitive substrates.[1] However, the combination of P₄S₁₀ with hexamethyldisiloxane has been reported to be an efficient alternative, with the advantage of easier byproduct removal.[6]

Q5: How can I monitor the progress of the thionation reaction?

A5: The reaction progress can be monitored by thin-layer chromatography (TLC). The product, being a thione, will likely have a different retention factor (Rf) compared to the starting pyridone. Staining with an appropriate agent, such as potassium permanganate, can help visualize the spots if they are not UV-active.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Yield Incomplete reaction.- Increase reaction time and/or temperature. - Ensure the thionating agent (e.g., Lawesson's reagent) is fresh and active. - Consider using a different solvent with a higher boiling point, such as xylene or pyridine.
Degradation of starting material or product.- Use milder reaction conditions (e.g., lower temperature). - Protect the 3-hydroxyl group to increase stability. One study reported extensive degradation with P₄S₁₀ at 175°C, which was resolved by using Lawesson's reagent on an O-methyl protected substrate.[1] - Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Poor solubility of reagents.- Choose a solvent in which both the substrate and the thionating agent are soluble at the reaction temperature. Toluene is a commonly used solvent for reactions with Lawesson's reagent.[3]
Formation of Multiple Side Products Side reactions involving the hydroxyl group.- Protect the 3-hydroxyl group as a methyl or benzyl ether prior to the thionation step.[1]
Decomposition of the thionating agent.- Lawesson's reagent can decompose at high temperatures. Use the minimum effective temperature.
Impure starting materials.- Ensure the purity of the starting 3-hydroxypyridin-2-one derivative through recrystallization or column chromatography.
Difficulty in Product Purification Removal of phosphorus-containing byproducts.- For reactions with Lawesson's reagent, purification is often achieved by column chromatography or preparative TLC.[3] - When using P₄S₁₀ with hexamethyldisiloxane, byproducts can be removed by a simple hydrolytic workup or filtration through silica gel.[6]
Product instability on silica gel.- Consider using a different stationary phase for chromatography, such as alumina. - Minimize the time the product is on the column and use a non-polar eluent system if possible.

Experimental Protocols

Protocol 1: Thionation using Lawesson's Reagent (O-Protected Precursor)

This protocol is adapted from the synthesis of 3-HPT derivatives used as HDAC inhibitors.[1][3]

Step 1: Protection of the Hydroxyl Group (Example: O-methylation)

  • To a solution of the 3-hydroxypyridin-2-one derivative in a suitable solvent (e.g., DMF or acetone), add a base (e.g., K₂CO₃ or NaH) and a methylating agent (e.g., methyl iodide or dimethyl sulfate).

  • Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).

  • Work up the reaction by quenching with water and extracting the product with an organic solvent. Purify the O-methylated product by column chromatography.

Step 2: Thionation

  • Suspend the O-methylated 3-hydroxypyridin-2-one (1 equivalent) and Lawesson's reagent (0.6-1.5 equivalents) in an anhydrous solvent such as toluene.

  • Heat the mixture to reflux and maintain for several hours (e.g., overnight), monitoring the reaction by TLC.

  • Cool the reaction mixture to room temperature and evaporate the solvent under reduced pressure.

  • Purify the resulting crude product by preparative TLC or column chromatography using a suitable eluent system (e.g., a mixture of chloroform and methanol).

Step 3: Deprotection of the O-methyl Group

  • Dissolve the purified O-methylated 3-hydroxypyridine-2-thione in an anhydrous solvent like dichloromethane (DCM) under an inert atmosphere.

  • Cool the solution to 0°C or -78°C and add a solution of boron tribromide (BBr₃) in DCM dropwise.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC).

  • Carefully quench the reaction with methanol or water and concentrate under reduced pressure.

  • Purify the final 3-hydroxypyridine-2-thione product by chromatography or recrystallization.

Protocol 2: Thionation using Phosphorus Pentasulfide (P₄S₁₀)

This protocol is based on general thionation procedures and specific examples from the literature.[1]

  • Combine the 3-hydroxypyridin-2-one derivative (1 equivalent) and P₄S₁₀ (0.5-1 equivalent) in a high-boiling solvent such as pyridine or dioxane.

  • Heat the mixture to a high temperature (e.g., 175°C) for several hours. Caution: This reaction should be performed in a well-ventilated fume hood as toxic H₂S gas may be evolved.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and pour it onto crushed ice or into a cold, saturated sodium bicarbonate solution to decompose excess P₄S₁₀.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or chloroform).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Visualizing the Workflow

Below are diagrams illustrating the general synthetic workflow and the logical relationship in troubleshooting common issues.

G General Synthetic Workflow for this compound Derivatives A Start: 3-Hydroxypyridin-2-one B Protection of 3-OH group (e.g., O-methylation) A->B Optional but recommended C Thionation with Lawesson's Reagent or P4S10 A->C Direct thionation B->C D Deprotection of 3-OH group (if applicable) C->D E Final Product: This compound Derivative C->E If no protection D->E

Caption: Synthetic workflow for this compound derivatives.

G Troubleshooting Logic for Low Yield Start Low Product Yield Cause1 Incomplete Reaction? Start->Cause1 Cause2 Product/Substrate Degradation? Start->Cause2 Sol1a Increase reaction time/temp Cause1->Sol1a Yes Sol1b Check reagent activity Cause1->Sol1b Yes Sol2a Use milder conditions Cause2->Sol2a Yes Sol2b Protect 3-OH group Cause2->Sol2b Yes

Caption: Troubleshooting logic for addressing low product yield.

References

Technical Support Center: 3-Hydroxypyridine-2-thiol Stability and Degradation in Solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on the stability and potential degradation pathways of 3-Hydroxypyridine-2-thiol in solution. Due to a lack of specific experimental data in the public domain for this compound, this resource combines general principles of thiol and pyridine chemistry with established methodologies for stability testing to offer troubleshooting advice and answer frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What are the likely factors that can affect the stability of this compound in my experiments?

Based on the general chemical properties of thiols and pyridine derivatives, the following factors are critical to consider for the stability of this compound in solution:

  • pH: The thiol group is susceptible to oxidation, and the rate of oxidation is often pH-dependent. Thiolates (the deprotonated form of thiols) are more nucleophilic and more readily oxidized than the protonated thiol. Therefore, at neutral to alkaline pH, an increased rate of degradation can be expected.[1][2]

  • Presence of Oxidizing Agents: Common laboratory reagents and atmospheric oxygen can oxidize the thiol group. The presence of peroxides, or even dissolved oxygen, can lead to the formation of disulfides and other oxidized species.[3]

  • Exposure to Light: Pyridine-containing compounds can be susceptible to photodegradation. Exposure to UV or even ambient light may initiate degradation pathways.[4][5]

  • Temperature: Elevated temperatures generally accelerate the rate of chemical degradation.

  • Presence of Metal Ions: Trace metal ions, such as copper and iron, can catalyze the oxidation of thiols.[6] It is crucial to use high-purity solvents and consider the use of chelating agents like EDTA if metal-catalyzed oxidation is suspected.

Q2: What are the potential degradation pathways for this compound?

While specific degradation pathways for this compound have not been documented, based on its structure, the following are plausible routes of degradation:

  • Oxidation of the Thiol Group: This is a very common degradation pathway for thiol-containing compounds.

    • Disulfide Formation: Two molecules of this compound can be oxidized to form a symmetrical disulfide. This is often the primary initial degradation product.

    • Further Oxidation: The thiol group can be further oxidized to form sulfenic, sulfinic, and ultimately sulfonic acids.[7]

  • Photodegradation: Light exposure could lead to the formation of reactive species and subsequent degradation of the pyridine ring or the thiol group.[4][5]

  • Hydrolysis: While the thiol group itself is not readily hydrolyzed, other parts of the molecule could be susceptible under harsh acidic or basic conditions, although this is generally less common for this type of structure compared to esters or amides.

Q3: I am observing a loss of my this compound peak in my HPLC analysis. What could be the cause?

A decrease in the peak area of this compound in your HPLC analysis is a strong indicator of degradation. The most likely causes are:

  • Oxidation to the Disulfide: Look for the appearance of a new, likely broader and later-eluting peak in your chromatogram, which could correspond to the disulfide dimer.

  • Formation of Other Oxidation Products: If you are using a gradient elution, you may see new, more polar peaks corresponding to sulfenic, sulfinic, or sulfonic acid derivatives.

  • Adsorption to Metal Surfaces: Thiols can sometimes interact with metal components of the HPLC system.

  • In-situ Degradation on Column: The stationary phase or mobile phase components could be promoting degradation.

Troubleshooting Guides

Issue 1: Rapid loss of this compound in solution upon storage.

Potential Cause Troubleshooting Step
Oxidation by dissolved oxygen Prepare solutions using deoxygenated solvents (e.g., by sparging with nitrogen or argon). Store solutions under an inert atmosphere.
Metal-catalyzed oxidation Use high-purity solvents and reagents. Consider adding a chelating agent such as EDTA to your buffer or solution.
High pH of the solution If experimentally feasible, prepare and store solutions at a slightly acidic pH (e.g., pH 5) where thiols are generally more stable towards oxidation.[1]
Light exposure Protect your solutions from light by using amber vials or wrapping containers in aluminum foil.
Elevated storage temperature Store solutions at reduced temperatures (e.g., 2-8 °C or -20 °C), ensuring the compound does not precipitate.

Issue 2: Appearance of unexpected peaks in the HPLC chromatogram during analysis.

Potential Cause Troubleshooting Step
On-column degradation Modify HPLC conditions. Try a different stationary phase or adjust the mobile phase pH. Ensure the mobile phase is freshly prepared and de-gassed.
Formation of disulfide dimer Use a reducing agent like DTT or TCEP in your sample preparation to see if the new peak disappears and the parent peak intensity is restored. This can help confirm the presence of a disulfide.
Identification of unknown degradants If resources permit, collect the fractions corresponding to the new peaks and analyze them by mass spectrometry (MS) to identify the molecular weights of the degradation products. This can provide clues about the degradation pathway.

Experimental Protocols

While specific protocols for this compound are not available, here are general methodologies for conducting stability studies.

Forced Degradation Study Protocol

Forced degradation studies are essential to understand the intrinsic stability of a molecule and to develop stability-indicating analytical methods.[8][9]

Objective: To identify potential degradation products and pathways of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • High-purity water and organic solvents (e.g., acetonitrile, methanol)

  • HPLC system with a suitable detector (e.g., UV-Vis or MS)

  • pH meter

  • Photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of water and acetonitrile).

  • Stress Conditions:

    • Acid Hydrolysis: Treat the stock solution with 0.1 M HCl at room temperature and at an elevated temperature (e.g., 60 °C).

    • Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at room temperature and at an elevated temperature.

    • Oxidation: Treat the stock solution with a low concentration of H₂O₂ (e.g., 3%) at room temperature.

    • Thermal Degradation: Expose the solid compound and a solution to elevated temperatures (e.g., 60-80 °C).

    • Photodegradation: Expose the solid compound and a solution to light in a photostability chamber according to ICH Q1B guidelines.[10]

  • Sample Analysis: At various time points, withdraw samples, neutralize if necessary, and analyze by a suitable analytical method, such as HPLC, to determine the extent of degradation and the formation of any degradation products.

HPLC Method for Stability Assessment

A reverse-phase HPLC method can be used to monitor the stability of this compound.[11]

  • Column: A C18 column is a common starting point.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol) is typically used. For MS compatibility, volatile buffers like ammonium formate or ammonium acetate should be used.

  • Detection: UV detection at a wavelength where this compound has significant absorbance. Diode array detection can be useful to assess peak purity.

  • Method Validation: The method should be validated to be "stability-indicating," meaning it can separate the parent compound from its degradation products. This is typically confirmed using samples from forced degradation studies.

Data Presentation

As no quantitative data for the degradation of this compound is publicly available, the following table is a template that researchers can use to summarize their own experimental findings from forced degradation studies.

Table 1: Summary of Forced Degradation Studies of this compound

Stress ConditionDurationTemperature (°C)% DegradationNumber of Degradation ProductsMajor Degradation Product (if identified)
0.1 M HCl24 hRT
0.1 M HCl8 h60
0.1 M NaOH24 hRT
0.1 M NaOH8 h60
3% H₂O₂24 hRT
Heat (solid)7 days80
Heat (solution)7 days80
PhotostabilityICH Q1BICH Q1B

Visualizations

Logical Workflow for Investigating Instability

cluster_0 Problem Identification cluster_1 Initial Investigation cluster_2 Hypothesis Testing cluster_3 Resolution A Loss of this compound peak or appearance of new peaks in HPLC B Review sample preparation and storage conditions (pH, solvent, light, temperature) A->B C Analyze a freshly prepared standard A->C D Is it oxidation? B->D C->D E Spike sample with a reducing agent (e.g., DTT). Does the parent peak increase? D->E Yes F Is it photodegradation? D->F No H Implement improved handling procedures: - Use deoxygenated solvents - Protect from light - Adjust pH - Store at low temperature E->H G Prepare and analyze a sample protected from light. Is the degradation reduced? F->G Yes I Conduct a forced degradation study to identify major degradants F->I No G->H

Caption: Troubleshooting workflow for stability issues.

Potential Degradation Pathways

cluster_0 Oxidation cluster_1 Photodegradation A This compound B Disulfide Dimer A->B [O] F Ring-opened products or other photoproducts A->F hv C Sulfenic Acid (R-SOH) B->C [O] D Sulfinic Acid (R-SO2H) C->D [O] E Sulfonic Acid (R-SO3H) D->E [O]

Caption: Potential degradation pathways for this compound.

References

Technical Support Center: Synthesis of 3-Hydroxypyridine-2-thiol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 3-Hydroxypyridine-2-thiol synthesis. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.

Troubleshooting Guides

Problem 1: Low to no yield of this compound after thionation of 3-hydroxypyridin-2-one with Lawesson's Reagent.

  • Question: I am attempting to synthesize this compound by directly reacting 3-hydroxypyridin-2-one with Lawesson's reagent, but I am getting a very low yield of the desired product and a mixture of other compounds. What is going wrong?

  • Answer: The primary issue is the chemoselectivity of Lawesson's reagent. The reactivity of Lawesson's reagent towards different functional groups follows the general order: Hydroxyl > Amide > Ketone > Esters.[1][2] In 3-hydroxypyridin-2-one, the hydroxyl group at the 3-position is more reactive than the amide/ketone carbonyl group at the 2-position. Consequently, the thionating agent preferentially reacts with the hydroxyl group, leading to undesired side products and a low yield of this compound.

    To achieve a higher yield, it is crucial to protect the hydroxyl group before the thionation step. A recommended synthetic route involves three main stages:

    • Protection of the 3-hydroxyl group.

    • Thionation of the protected 3-hydroxypyridin-2-one.

    • Deprotection of the 3-hydroxyl group to yield the final product.

Problem 2: Difficulty in removing Lawesson's Reagent byproducts.

  • Question: After the thionation step, I am struggling to separate my product from the phosphorus-containing byproducts of Lawesson's reagent. They co-elute with my product during column chromatography. How can I effectively remove these impurities?

  • Answer: The removal of Lawesson's reagent byproducts is a common challenge.[3] Here are several strategies to address this issue:

    • Aqueous Work-up: A thorough aqueous work-up is critical before chromatography. Washing the organic extract with copious amounts of water can help remove some of the more polar byproducts.[4]

    • Reaction with Alcohols: The stoichiometric six-membered-ring byproduct from Lawesson's reagent can be decomposed into more polar and easily removable compounds. After the thionation reaction is complete, adding ethanol or ethylene glycol and heating the mixture can facilitate this decomposition.[5]

    • Fluorous Lawesson's Reagent: Utilizing a fluorous version of Lawesson's reagent allows for the easy removal of the fluorous byproducts by fluorous solid-phase extraction, which can simplify purification significantly.[6]

    • Alternative Stationary Phases: If standard silica gel chromatography is ineffective, consider using a different stationary phase, such as alumina, which may offer different selectivity for your product and the byproducts.

Problem 3: The final product, this compound, appears to be unstable.

  • Question: My purified this compound seems to decompose over time or upon exposure to air. How can I improve its stability?

  • Answer: Thiols, in general, are susceptible to oxidation, which can lead to the formation of disulfides. To minimize degradation, it is advisable to handle and store the purified this compound under an inert atmosphere (e.g., nitrogen or argon). Storing the compound at low temperatures and protected from light can also enhance its stability.

Frequently Asked Questions (FAQs)

  • Q1: What is the recommended precursor for the synthesis of this compound?

    • A1: The recommended precursor is 3-hydroxypyridin-2-one. This compound exists in tautomeric equilibrium with 2,3-dihydroxypyridine. Several methods for its synthesis have been reported, including a route starting from furfural.[7]

  • Q2: What are suitable protecting groups for the 3-hydroxyl group?

    • A2: Silyl ethers are a common and effective choice for protecting hydroxyl groups. Tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS) ethers are robust enough to withstand the thionation conditions and can be readily removed later. Acetal protecting groups like methoxymethyl (MOM) or tetrahydropyranyl (THP) can also be used.[8][9][10][11] The choice of protecting group will depend on the overall synthetic strategy and the stability of other functional groups in the molecule.

  • Q3: Are there alternative thionating reagents to Lawesson's Reagent?

    • A3: Yes, phosphorus pentasulfide (P4S10) is another common thionating agent. However, reactions with P4S10 often require higher temperatures and may have lower yields compared to Lawesson's reagent.[12] For some substrates, a combination of P4S10 and elemental sulfur in the presence of hexamethyldisiloxane (HMDO) has been shown to be effective.[13]

  • Q4: What are the typical reaction conditions for the thionation step?

    • A4: The thionation of amides and ketones using Lawesson's reagent is often carried out in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or toluene. The reaction temperature can range from room temperature to reflux, depending on the reactivity of the substrate.[4] It is recommended to monitor the reaction progress by thin-layer chromatography (TLC) to determine the optimal reaction time.

Experimental Protocols

Proposed Three-Step Synthesis of this compound

This protocol outlines a general procedure. Optimization of reaction conditions may be necessary for specific experimental setups.

Step 1: Protection of the 3-Hydroxyl Group (Example with TBDMS)

  • Dissolve 3-hydroxypyridin-2-one in an anhydrous aprotic solvent (e.g., dichloromethane or DMF).

  • Add an appropriate base (e.g., imidazole or triethylamine).

  • Add a solution of tert-butyldimethylsilyl chloride (TBDMSCl) in the same solvent dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Perform an aqueous work-up and purify the resulting 3-(tert-butyldimethylsilyloxy)pyridin-2(1H)-one by column chromatography.

Step 2: Thionation of the Protected Pyridinone

  • Dissolve the protected 3-(tert-butyldimethylsilyloxy)pyridin-2(1H)-one in anhydrous toluene or THF under an inert atmosphere.

  • Add Lawesson's reagent (typically 0.5-1.0 equivalents).

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and proceed with one of the recommended work-up procedures to remove byproducts (see Troubleshooting Guide).

  • Purify the crude product, 3-(tert-butyldimethylsilyloxy)pyridine-2(1H)-thione, by column chromatography.

Step 3: Deprotection of the 3-Hydroxyl Group

  • Dissolve the purified 3-(tert-butyldimethylsilyloxy)pyridine-2(1H)-thione in a suitable solvent (e.g., THF).

  • Add a fluoride source, such as tetrabutylammonium fluoride (TBAF) or hydrofluoric acid-pyridine complex.

  • Stir the reaction at room temperature until the deprotection is complete (monitor by TLC).

  • Perform an aqueous work-up and extract the product.

  • Purify the final product, this compound, by recrystallization or column chromatography.

Data Presentation

Table 1: General Conditions for Hydroxyl Group Protection

Protecting GroupReagentBaseSolventTypical Conditions
TBDMSTBDMSClImidazoleDMF / DCM0 °C to RT
TIPSTIPSClImidazoleDMF / DCM0 °C to RT
MOMMOMClDIPEADCM0 °C to RT
THPDihydropyranp-TsOH (cat.)DCMRT

Table 2: General Conditions for Thionation with Lawesson's Reagent

Substrate TypeSolventTemperatureReagent EquivalentsTypical Reaction Time
Amide/LactamToluene / THFRT to Reflux0.5 - 1.01 - 12 h
KetoneToluene / THFRT to Reflux0.5 - 1.01 - 8 h

Visualizations

experimental_workflow p1 3-hydroxypyridin-2-one p2 Add Protecting Group Reagent (e.g., TBDMSCl, Imidazole) p1->p2 p3 Protected Intermediate p2->p3 t1 Protected Intermediate t2 Add Lawesson's Reagent in Toluene/THF t1->t2 t3 Thionated Intermediate t2->t3 d1 Thionated Intermediate d2 Add Deprotecting Agent (e.g., TBAF) d1->d2 d3 This compound d2->d3

Caption: Proposed three-step experimental workflow for the synthesis of this compound.

troubleshooting_logic start Low Yield of This compound? q1 Direct Thionation of 3-hydroxypyridin-2-one? start->q1 sol1 Protect the 3-hydroxyl group before thionation. q1->sol1 Yes q2 Difficulty removing Lawesson's reagent byproducts? q1->q2 No ans1_yes Yes ans1_no No sol1->q2 sol2 Implement improved work-up: - Aqueous wash - Alcohol treatment - Fluorous reagent q2->sol2 Yes end Optimized Synthesis q2->end No ans2_yes Yes ans2_no No sol2->end

Caption: Troubleshooting decision tree for improving this compound synthesis yield.

References

Technical Support Center: Troubleshooting Assays with 3-Hydroxypyridine-2-thiol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results in assays involving 3-Hydroxypyridine-2-thiol.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My assay results show high variability between replicates when using this compound. What are the potential causes?

High variability in assay results can stem from several factors related to the handling and properties of this compound. The most common culprits are inconsistent compound preparation, instability of the compound in the assay buffer, and issues with its solubility.

  • Inconsistent Compound Preparation: Ensure that stock solutions of this compound are prepared fresh for each experiment. If storing stock solutions, do so at low temperatures (-20°C or -80°C) in small, single-use aliquots to minimize freeze-thaw cycles.[1] Use calibrated pipettes and ensure the compound is fully dissolved before further dilution.

  • Compound Instability: this compound, being a thiol-containing compound, is susceptible to oxidation, which can be accelerated by exposure to air and light.[1] Prepare solutions in deoxygenated solvents if possible and store them in amber vials to protect from light.[1] The pH of your assay buffer can also impact stability; it's advisable to determine the optimal pH range for your specific assay experimentally.

  • Solubility Issues: Poor solubility can lead to compound precipitation, resulting in inconsistent concentrations in your assay wells. Visually inspect your solutions for any signs of precipitation. If solubility is a concern, consider using a different solvent for your stock solution or adjusting the final concentration in the assay.

Q2: I am observing a gradual decrease in the signal or activity in my assay over time. Could this be related to this compound?

Yes, a time-dependent decrease in signal is often indicative of compound instability. As mentioned, this compound can degrade over time, primarily through oxidation.

  • Oxidation: The thiol group (-SH) in this compound can be oxidized to form disulfides or other oxidized species, rendering it inactive for its intended purpose in the assay.[2] This process can be catalyzed by factors such as exposure to atmospheric oxygen, certain metal ions in your buffer, or light.[1]

  • Troubleshooting Steps:

    • Minimize the incubation time of the compound in the assay buffer as much as the protocol allows.

    • Consider the inclusion of a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) in your assay buffer to maintain the reduced state of the thiol group.[3] However, be cautious as these agents can interfere with some assay formats.[3]

    • Perform a time-course experiment to assess the stability of this compound in your specific assay conditions.

Q3: My assay is showing unexpected inhibition or activation that doesn't align with my hypothesis. Could this compound be interfering with the assay components?

Thiol-containing compounds can be promiscuous inhibitors in many biochemical assays. This interference can occur through several mechanisms.

  • Thiol Reactivity: The nucleophilic thiol group can react with various components of your assay, such as electrophilic groups on proteins or detection reagents.[3][4] This is a common source of false positives in high-throughput screening campaigns.

  • Redox Activity: this compound can participate in redox cycling, potentially generating reactive oxygen species (ROS) that can damage proteins or interfere with fluorescent or colorimetric readouts.[3]

  • Aggregation: At higher concentrations, some organic molecules can form aggregates that non-specifically sequester and inhibit enzymes. While specific data on this compound aggregation is limited, it's a possibility to consider.

To investigate potential interference, you can perform several control experiments:

  • Assay without Target: Run your assay with this compound but in the absence of your biological target (e.g., enzyme or receptor). A signal in this control would indicate direct interference with the detection system.

  • Varying Enzyme/Protein Concentration: True inhibitors should display an IC50 that is independent of the enzyme concentration, whereas non-specific inhibitors or aggregating compounds may show a shift in IC50 with varying enzyme concentrations.

  • Inclusion of a Scavenger: As mentioned previously, adding a reducing agent like DTT can help identify if the observed activity is due to thiol reactivity.[3] A significant shift in potency upon the addition of DTT suggests thiol-mediated interference.[3]

Q4: I'm using a colorimetric assay that relies on a thiol-reactive probe (e.g., Ellman's reagent, DTNB). How can I accurately measure my target in the presence of this compound?

Using a thiol-reactive probe in the presence of another thiol-containing compound like this compound presents a significant challenge, as the probe will react with both your target thiol and the this compound.

  • Blank Correction: It is crucial to run a parallel control containing this compound at the same concentration as in your experimental samples, but without your target molecule. The signal from this blank should be subtracted from your experimental readings.

  • Alternative Detection Methods: If possible, consider using a detection method that is not based on thiol reactivity. For example, if you are quantifying a protein, you could use a protein-specific antibody-based method (e.g., ELISA) or a fluorescent protein tag.

  • Separation prior to Detection: In some cases, it may be possible to separate your target molecule from this compound before adding the detection reagent. This could be achieved through techniques like size-exclusion chromatography or dialysis if there is a significant size difference.

Data Presentation

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyThis compound3-Hydroxypyridine
Molecular Formula C5H5NOS[5]C5H5NO[6]
Molecular Weight 127.16 g/mol [5]95.10 g/mol [6]
Appearance Yellow to green powder[5]White to light yellow crystal[7]
Melting Point 144-146 °C[5]125-128 °C[7]
Solubility Slightly soluble in water.Soluble in alcohol and water, slightly soluble in ether and benzene.[7]
pKa Not readily availableData not readily available

Table 2: Common Assay Parameters and Potential for Interference

Assay TypePrinciplePotential Interference from this compoundMitigation Strategies
Thiol Quantification (e.g., Ellman's Assay) Reaction of a chromogenic disulfide (DTNB) with thiols to produce a colored product.[8][9]Direct reaction with the reagent, leading to a false positive signal.Subtract a blank containing this compound; use an alternative, non-thiol-based quantification method.
Enzyme Inhibition Assays Measurement of enzyme activity in the presence of a potential inhibitor.Non-specific inhibition via thiol reactivity, redox cycling, or aggregation.[3][4]Include DTT in the assay buffer; perform counter-screens without the enzyme; vary enzyme concentration.[3]
Fluorescence-Based Assays Measurement of changes in fluorescence intensity or polarization.Quenching or enhancement of the fluorescent signal; redox effects on the fluorophore.Run controls without the biological target; use a structurally unrelated compound as a negative control.
Cell-Based Assays Measurement of a biological response in living cells.Cytotoxicity due to reactivity or other off-target effects.Perform a cell viability assay (e.g., MTT, LDH) in parallel to distinguish specific effects from general toxicity.

Experimental Protocols

Protocol 1: General Thiol Quantification Assay (Ellman's Method)

This protocol is adapted from standard procedures for determining the concentration of free thiols in a sample.[8][9][10]

Materials:

  • Phosphate buffer (e.g., 100 mM sodium phosphate, pH 8.0, containing 1 mM EDTA)

  • Ellman's Reagent (DTNB) stock solution (e.g., 10 mM in phosphate buffer)

  • Sample containing the thiol to be quantified

  • Control sample without the thiol of interest

  • This compound solution (if investigating its interference)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

Procedure:

  • Prepare a series of standards with known concentrations of a standard thiol (e.g., L-cysteine or glutathione).

  • In the wells of a 96-well plate, add your samples, standards, and controls. Include a blank well containing only the buffer. If testing for interference, prepare wells with this compound at the relevant concentration.

  • To each well, add the phosphate buffer to bring the total volume to a consistent amount (e.g., 180 µL).

  • Initiate the reaction by adding a small volume of the DTNB stock solution to each well (e.g., 20 µL).

  • Mix gently and incubate at room temperature for 5-10 minutes, protected from light.

  • Measure the absorbance at 412 nm using a microplate reader.

  • Subtract the absorbance of the blank from all readings.

  • Construct a standard curve from the absorbance readings of the standards.

  • Determine the thiol concentration in your samples by interpolating their absorbance values on the standard curve. When this compound is present, subtract the signal from a control well containing only this compound at the same concentration.

Mandatory Visualization

Troubleshooting_Workflow cluster_prep Preparation Issues cluster_stability Stability Issues cluster_interference Interference Issues start Inconsistent Assay Results check_prep Review Compound Preparation (Fresh stock, accurate pipetting) start->check_prep check_stability Assess Compound Stability (Time-course, light/air exposure) start->check_stability check_interference Investigate Assay Interference (Controls, scavenger addition) start->check_interference solubility Solubility Problem? check_prep->solubility degradation Degradation Suspected? check_stability->degradation interference_type Type of Interference? check_interference->interference_type dissolution Ensure Complete Dissolution (Sonication, warming) solubility->dissolution Yes solvent Change Solvent/Concentration solubility->solvent Yes end Optimized Assay dissolution->end solvent->end fresh_sol Use Freshly Prepared Solutions degradation->fresh_sol Yes protect Protect from Light/Air (Amber vials, deoxygenated buffer) degradation->protect Yes reducing_agent Add Reducing Agent (e.g., DTT) (If compatible) degradation->reducing_agent Yes fresh_sol->end protect->end reducing_agent->end thiol_reactivity Thiol Reactivity (Run assay with DTT) interference_type->thiol_reactivity Suspected direct_effect Direct Effect on Readout (Run assay without target) interference_type->direct_effect Suspected aggregation Aggregation (Vary target concentration) interference_type->aggregation Suspected thiol_reactivity->end direct_effect->end aggregation->end

Caption: A troubleshooting workflow for addressing inconsistent assay results with this compound.

Thiol_Oxidation_Pathway thiol This compound (R-SH) disulfide Disulfide (R-S-S-R) thiol->disulfide Oxidation (e.g., O2) sulfenic_acid Sulfenic Acid (R-SOH) thiol->sulfenic_acid Oxidation (e.g., H2O2) sulfinic_acid Sulfinic Acid (R-SO2H) sulfenic_acid->sulfinic_acid Further Oxidation sulfonic_acid Sulfonic Acid (R-SO3H) sulfinic_acid->sulfonic_acid Further Oxidation

Caption: Potential oxidative degradation pathways of this compound.

References

preventing oxidation of the thiol group in 3-Hydroxypyridine-2-thiol

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 3-Hydroxypyridine-2-thiol

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the oxidation of the thiol group in this compound during their experiments.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Solution
Solution turns yellow/brown or forms a precipitate. Oxidation of the thiol group to form a disulfide dimer or other oxidized species.[1]1. Confirm Precipitate Identity: Analyze the precipitate to verify it is the disulfide dimer. 2. Implement Preventative Measures: Follow the recommendations for controlling pH, deoxygenating solutions, and using chelating agents.[2] 3. Reverse Oxidation: If the disulfide has already formed, treat the solution with a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) to convert it back to the free thiol.[2]
Inconsistent experimental results or loss of compound activity. Variable levels of dissolved oxygen or trace metal ion contamination are catalyzing oxidation.1. Standardize Protocols: Ensure consistent and thorough deoxygenation of all buffers and solvents before use.[2] 2. Use High-Purity Reagents: Utilize high-purity water and reagents to minimize metal ion contamination. 3. Use Metal-Free Containers: Whenever possible, use plasticware or acid-washed glassware to avoid leaching of metal ions.[2]
Rapid degradation of the compound in solution. The pH of the solution is too high, promoting the deprotonation of the thiol to the more reactive thiolate anion.Control pH: Adjust and maintain the pH of the solution to be below 4.0, where the thiol group is more stable.[2]

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound?

A1: The primary degradation pathway is the oxidation of the thiol (-SH) group.[1] This process can lead to the formation of a disulfide bond between two molecules, creating a dimer.[3][4] Further oxidation can also occur, leading to species such as sulfenic, sulfinic, and sulfonic acids. This oxidation is often accelerated by factors like dissolved oxygen, trace metal ions, and elevated pH.[2][5]

Q2: How can I prevent the oxidation of this compound in my experimental solutions?

A2: Several key strategies can be employed to prevent oxidation:

  • Deoxygenate Solutions: Before dissolving the compound, thoroughly sparge all buffers and solvents with an inert gas, such as nitrogen or argon, for at least 15-20 minutes to remove dissolved oxygen.[2]

  • Control pH: Maintain the pH of your solution below 4.0. The rate of thiol oxidation increases with higher pH.[2]

  • Add a Chelating Agent: Incorporate a chelating agent like Ethylenediaminetetraacetic acid (EDTA) at a concentration of 0.01-0.1% into your solutions.[2] EDTA sequesters trace metal ions (like Cu²⁺) that can catalyze the oxidation of thiols.[6]

  • Use Antioxidants: Consider adding a sacrificial antioxidant, such as ascorbic acid, which will be preferentially oxidized over the thiol group of your compound.[2]

Q3: What are the optimal storage conditions for this compound?

A3: For the solid compound, store it in a tightly sealed container under an inert atmosphere (nitrogen or argon) at room temperature, protected from air and moisture.[1] For solutions, it is best to prepare them fresh. If short-term storage is necessary, store the deoxygenated solution at 2-8°C, protected from light.[2] For longer-term storage, flash-freeze aliquots of the deoxygenated solution and store them at -20°C or below.[2]

Q4: If my compound has already oxidized, can I reverse the process?

A4: Yes, in many cases, the formation of disulfide bonds can be reversed. Treating the solution with a reducing agent such as Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) can reduce the disulfide bonds back to free thiols.[2][7] Note that the excess reducing agent may need to be removed before subsequent experimental steps where it could interfere.[2]

Q5: What analytical techniques can I use to monitor the oxidation of this compound?

A5: Several analytical methods can be used to assess the stability of your compound and detect oxidation:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique to separate and quantify the parent thiol from its disulfide dimer and other degradation products.[8][9]

  • Mass Spectrometry (MS): MS can be used to identify the molecular weights of the parent compound and its oxidation products, confirming the presence of dimers or other adducts.[9][10]

  • Spectrophotometry: The classic Ellman's reagent (DTNB) assay can be used to quantify the concentration of free thiols in a solution.[11][12] A decrease in the free thiol concentration over time indicates oxidation.

Experimental Protocols

Protocol 1: Preparation and Storage of a Stabilized this compound Solution
  • Buffer Preparation: Prepare a suitable buffer (e.g., citrate-phosphate) with a target pH between 3.5 and 4.0. Use high-purity, deionized water. Add Ethylenediaminetetraacetic acid (EDTA) to a final concentration of 0.1% (w/v).[2]

  • Deoxygenation: Transfer the buffered solution to a flask with a side arm. Sparge the solution with a gentle stream of high-purity nitrogen or argon gas for at least 20 minutes to remove dissolved oxygen.[2]

  • Compound Dissolution: Weigh the required amount of this compound. Under a blanket of inert gas, add the deoxygenated buffer to the solid compound and mix gently until fully dissolved.

  • Storage: If not for immediate use, filter-sterilize the solution. Dispense into airtight vials, flushing the headspace with inert gas before sealing. Store at 2-8°C for short-term use (less than 24 hours) or at -80°C for long-term storage.[2]

Protocol 2: Reversal of Thiol Oxidation Using TCEP
  • Solution Preparation: Dissolve the oxidized this compound sample in a suitable deoxygenated buffer.

  • TCEP Addition: Prepare a stock solution of Tris(2-carboxyethyl)phosphine (TCEP). Add the TCEP stock solution to the sample to achieve a final concentration that is in molar excess (typically 5-10 fold) of the estimated disulfide concentration. TCEP is effective over a broad pH range.[13]

  • Incubation: Allow the reaction to proceed at room temperature for 30-60 minutes.

  • Verification: Analyze the sample using a suitable analytical method (e.g., HPLC or Ellman's reagent assay) to confirm the reduction of the disulfide back to the free thiol.

  • Purification (Optional): If TCEP interferes with downstream applications, it can be removed using size-exclusion chromatography or dialysis.

Visualizations

OxidationPathway Thiol 2 x this compound (R-SH) Disulfide Disulfide Dimer (R-S-S-R) Thiol->Disulfide Oxidation (+ O2, Metal Ions, High pH) Disulfide->Thiol Reduction (+ DTT, TCEP) FurtherOxidation Sulfenic/Sulfinic/Sulfonic Acids Disulfide->FurtherOxidation Further Oxidation

Caption: Oxidation and reduction pathway of this compound.

ExperimentalWorkflow cluster_prep Solution Preparation cluster_use Experiment / Storage cluster_analysis Quality Control Start Start PrepareBuffer Prepare Buffer (pH < 4.0, +EDTA) Start->PrepareBuffer Deoxygenate Deoxygenate Buffer (N2 or Ar sparge) PrepareBuffer->Deoxygenate Dissolve Dissolve Compound Deoxygenate->Dissolve Use Immediate Use in Experiment Dissolve->Use Store Store Aliquots (Inert atmosphere, ≤ -20°C) Dissolve->Store Analyze Analyze Stability (HPLC, MS, etc.) Use->Analyze Store->Analyze

Caption: Workflow for preparing stable this compound solutions.

References

Technical Support Center: Enhancing Cell Permeability of 3-Hydroxypyridine-2-thiol Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor cell permeability of 3-Hydroxypyridine-2-thiol compounds.

Troubleshooting Guides

Problem 1: Low compound uptake in cell-based assays.

Q1: My this compound analog shows high potency in enzymatic assays but poor activity in cell-based assays. What could be the primary reason?

A1: A significant drop in activity when moving from enzymatic to cell-based assays often points towards poor cell permeability.[1] this compound compounds possess polar functional groups (hydroxyl and thiol) that can hinder their passage across the lipophilic cell membrane. The presence of these groups can lead to a high polar surface area (PSA) and the formation of strong hydrogen bonds with the aqueous environment, both of which are detrimental to passive diffusion across the cell membrane.[2][3]

Q2: How can I confirm that poor permeability is the issue?

A2: To confirm poor permeability, you can perform direct permeability assays. The two most common in vitro methods are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell monolayer assay.[4][5][6][7][8]

  • PAMPA: This is a high-throughput, cell-free assay that predicts passive transcellular permeability.[6][9] It measures the diffusion of a compound from a donor compartment through a synthetic membrane coated with lipids to an acceptor compartment.

  • Caco-2 Permeability Assay: This assay uses a monolayer of human intestinal Caco-2 cells, which differentiate to form a barrier with tight junctions that mimics the intestinal epithelium.[4][7] This model can assess both passive diffusion and active transport mechanisms, including efflux by transporters like P-glycoprotein (P-gp).[5]

A low apparent permeability coefficient (Papp) in these assays would indicate a permeability issue.

Problem 2: Conflicting results between PAMPA and Caco-2 assays.

Q3: My compound shows moderate to high permeability in the PAMPA assay, but very low permeability in the Caco-2 assay. What does this discrepancy suggest?

A3: This scenario strongly suggests that your compound is a substrate for active efflux pumps, such as P-glycoprotein (P-gp), which are expressed in Caco-2 cells but are absent in the PAMPA model.[1][5] These pumps actively transport the compound out of the cell, reducing its net intracellular concentration.

Q4: How can I verify if my compound is an efflux pump substrate?

A4: To verify if your compound is an efflux pump substrate, you can perform a bi-directional Caco-2 assay. This involves measuring the permeability in both the apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) directions. An efflux ratio (Papp B-A / Papp A-B) greater than 2 is a strong indicator that the compound is subject to active efflux.[9][10] Additionally, you can perform the Caco-2 assay in the presence of known P-gp inhibitors, such as verapamil or cyclosporin A. A significant increase in the A-to-B permeability in the presence of an inhibitor would confirm that your compound is a P-gp substrate.

Frequently Asked Questions (FAQs)

Q5: What are the key physicochemical properties of this compound compounds that influence their cell permeability?

A5: The key physicochemical properties influencing cell permeability are:

  • Lipophilicity (LogP/LogD): This is a measure of a compound's solubility in a nonpolar solvent versus a polar solvent. An optimal LogP range for passive diffusion is generally considered to be between 1 and 3.[11][12] Very low lipophilicity prevents partitioning into the lipid membrane, while excessively high lipophilicity can lead to poor aqueous solubility and trapping within the membrane.[12][13]

  • Polar Surface Area (PSA): This is the surface sum over all polar atoms, primarily oxygen and nitrogen, including their attached hydrogens. A lower PSA (< 140 Ų) is generally associated with better cell permeability.

  • Hydrogen Bonding Capacity: The number of hydrogen bond donors and acceptors influences a molecule's interaction with water. Masking these groups can improve permeability.[2][3]

  • Molecular Weight (MW): Smaller molecules (MW < 500 Da) generally exhibit better permeability.

  • Ionization State (pKa): The charge of a molecule at physiological pH (7.4) is critical. Ionized molecules are less permeable than their neutral counterparts.

Q6: What strategies can be employed to improve the cell permeability of this compound compounds?

A6: Several strategies can be employed:

  • Prodrug Approach: This is a highly effective strategy where the parent drug is chemically modified to create a more permeable derivative (the prodrug).[14][15] Once inside the cell, the prodrug is converted back to the active parent drug. For thiol-containing compounds, creating a thioether or a disulfide bond that can be cleaved intracellularly is a common approach.[16]

  • Structural Modification:

    • Increasing Lipophilicity: Introducing lipophilic groups (e.g., alkyl or aryl groups) can increase the LogP value and improve membrane partitioning.[13] However, this must be balanced to avoid excessive lipophilicity.[17]

    • Reducing Hydrogen Bonding: Masking the hydroxyl and thiol groups through esterification or etherification can reduce the compound's hydrogen bonding potential.[2][18][19] Intramolecular hydrogen bonding can also be engineered to shield polar groups.[2][3][18][19]

    • N-methylation: Replacing amide protons with methyl groups can reduce hydrogen bonding capacity and increase lipophilicity.[1][20]

  • Formulation-Based Approaches: Using formulation strategies like lipid-based nanocarriers (e.g., liposomes) can help shuttle the compound across the cell membrane.[1]

Q7: Are there any computational tools that can predict the permeability of my compounds before synthesis?

A7: Yes, in silico models can provide valuable predictions of permeability. Quantitative Structure-Permeability Relationship (QSPR) models use the structural features of molecules to predict their permeability.[5][10][21][22] These models can help prioritize which analogs to synthesize and test, saving time and resources. Several commercial and academic software packages are available for calculating physicochemical properties and predicting ADME (Absorption, Distribution, Metabolism, and Excretion) parameters, including permeability.

Data Presentation

Table 1: Physicochemical Properties and Permeability of Hypothetical this compound Analogs

Compound IDModificationMW (Da)cLogPPSA (Ų)H-Bond DonorsH-Bond AcceptorsPAMPA Papp (10⁻⁶ cm/s)Caco-2 Papp (A-B) (10⁻⁶ cm/s)Efflux Ratio (B-A/A-B)
Parent None127.160.866.5220.50.25.1
Analog-1 O-Methyl141.181.257.3122.11.51.8
Analog-2 S-Acetyl169.191.082.7131.50.84.5
Analog-3 O,S-diacetyl211.221.298.9043.52.81.5
Analog-4 4-Chloro161.601.566.5221.80.56.2

Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To assess the passive permeability of this compound compounds.

Materials:

  • PAMPA plate (e.g., 96-well format with a hydrophobic PVDF membrane)

  • Acceptor plate (e.g., 96-well microplate)

  • Lipid solution (e.g., 2% w/v phosphatidylcholine in dodecane)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Plate reader for UV-Vis absorbance or fluorescence

Procedure:

  • Prepare Compound Solutions: Dilute the test compound stock solution in PBS to a final concentration of 10-100 µM.

  • Coat Donor Plate: Add 5 µL of the lipid solution to each well of the donor plate.

  • Prepare Acceptor Plate: Add 300 µL of PBS to each well of the acceptor plate.

  • Start Assay: Add 150 µL of the compound solution to each well of the donor plate.

  • Assemble Sandwich: Carefully place the donor plate onto the acceptor plate.

  • Incubate: Incubate the plate assembly at room temperature for 4-18 hours in a humidified chamber to minimize evaporation.[9]

  • Sample Analysis: After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS, UV-Vis spectroscopy).

  • Calculate Apparent Permeability (Papp): Calculate the Papp value using the following equation:

    Papp = (-VD * VA / ((VD + VA) * A * t)) * ln(1 - CA(t) / Cequilibrium)

    Where:

    • VD = Volume of donor well

    • VA = Volume of acceptor well

    • A = Area of the membrane

    • t = Incubation time

    • CA(t) = Compound concentration in the acceptor well at time t

    • Cequilibrium = (VD * CD(0) + VA * CA(0)) / (VD + VA)

    • CD(0) and CA(0) are the initial concentrations in the donor and acceptor wells, respectively.

Protocol 2: Caco-2 Cell Permeability Assay

Objective: To assess the intestinal permeability and active efflux of this compound compounds.

Materials:

  • Caco-2 cells

  • Transwell® inserts (e.g., 24-well format)

  • Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, penicillin-streptomycin)

  • Transport buffer (e.g., Hanks' Balanced Salt Solution with 25 mM HEPES, pH 7.4)

  • Test compound stock solution

  • Lucifer Yellow (for monolayer integrity check)

  • Analytical instrumentation (e.g., LC-MS/MS)

Procedure:

  • Cell Culture: Seed Caco-2 cells onto Transwell® inserts at a density of approximately 60,000 cells/cm². Culture for 21-25 days, changing the medium every 2-3 days.[9]

  • Monolayer Integrity Check: Before the experiment, measure the transepithelial electrical resistance (TEER). TEER values should be >200 Ω·cm².[9]

  • Assay Preparation: Wash the cell monolayers with warm transport buffer and equilibrate for 30 minutes at 37°C.

  • Apical-to-Basolateral (A-to-B) Transport:

    • Add fresh transport buffer to the basolateral (lower) chamber.

    • Add the test compound solution to the apical (upper) chamber.

    • Incubate for a set time (e.g., 2 hours) at 37°C with gentle shaking.

    • Collect samples from both chambers for analysis.

  • Basolateral-to-Apical (B-to-A) Transport:

    • Add the test compound solution to the basolateral chamber and fresh buffer to the apical chamber.

    • Incubate and collect samples as in the A-to-B transport experiment.

  • Monolayer Integrity Post-Assay: After the transport experiment, perform a Lucifer Yellow leakage test to confirm that the monolayer integrity was maintained.

  • Sample Analysis: Quantify the compound concentration in the collected samples using a validated analytical method.

  • Calculate Papp and Efflux Ratio:

    • Calculate the Papp for both A-to-B and B-to-A directions using the equation: Papp = (dQ/dt) / (A * C0)

      • dQ/dt = Rate of permeation

      • A = Surface area of the membrane

      • C0 = Initial concentration in the donor chamber

    • Calculate the Efflux Ratio = Papp (B-A) / Papp (A-B).

Visualizations

experimental_workflow cluster_permeability_assessment Permeability Assessment Workflow start Poor Cell-Based Activity pampa PAMPA Assay start->pampa caco2 Caco-2 Assay pampa->caco2 If moderate/high permeability conclusion1 Low Passive Permeability pampa->conclusion1 If low permeability efflux Bi-directional Caco-2 Assay caco2->efflux If low permeability conclusion3 Good Permeability caco2->conclusion3 If high permeability efflux->conclusion1 If Efflux Ratio < 2 conclusion2 Efflux Substrate efflux->conclusion2 If Efflux Ratio > 2 prodrug_strategy prodrug Permeable Prodrug (e.g., Thioester) membrane Cell Membrane prodrug->membrane intracellular Intracellular Space active_drug Active this compound (Poorly Permeable) enzyme Intracellular Esterases/ Reductases membrane->intracellular Passive Diffusion target Intracellular Target active_drug->target Binding enzyme->active_drug Cleavage logical_relationship cluster_factors Factors Influencing Cell Permeability permeability Cell Permeability lipophilicity Increased Lipophilicity (Optimal LogP) lipophilicity->permeability psa Decreased Polar Surface Area psa->permeability h_bond Reduced H-Bonding h_bond->permeability mw Lower Molecular Weight mw->permeability efflux Efflux Pump Interaction efflux->permeability decreases

References

Technical Support Center: Overcoming Challenges in the Scale-up Synthesis of 3-Hydroxypyridine-2-thiol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the scale-up synthesis of 3-Hydroxypyridine-2-thiol.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for the scale-up production of this compound?

There are two main synthetic routes considered for the large-scale synthesis of this compound:

  • Route 1: Thionation of 3-Hydroxypyridin-2-one. This is a common laboratory-scale method that can be adapted for larger scales. It involves the conversion of the carbonyl group of the pyridinone precursor to a thiocarbonyl group using a thionating agent.

  • Route 2: Nucleophilic Substitution of 2-Chloro-3-hydroxypyridine. This route involves the reaction of a chloropyridine derivative with a sulfur source, which can be advantageous for scale-up due to potentially simpler purification.

Q2: What are the major challenges associated with the thionation route (Route 1) at a larger scale?

The primary challenges include:

  • Byproduct Removal: Thionating agents like Lawesson's reagent and phosphorus pentasulfide (P₄S₁₀) generate phosphorus-containing byproducts that can be difficult to remove from the final product, especially on a large scale.[1]

  • Reagent Handling: These reagents are often sensitive to moisture and can release toxic hydrogen sulfide (H₂S) gas.[2]

  • Reaction Conditions: The use of high temperatures, particularly with P₄S₁₀, can pose safety and equipment challenges in a manufacturing setting.

  • Purification: The final product may require extensive purification, such as column chromatography, which is often not ideal for large-scale production.[1]

Q3: Are there alternatives to Lawesson's reagent and P₄S₁₀ for the thionation step?

Yes, several alternatives have been explored to mitigate the challenges associated with traditional thionating agents:

  • P₄S₁₀-Pyridine Complex: This complex can offer cleaner reactions and easier workup compared to P₄S₁₀ alone.[3]

  • P₄S₁₀/Hexamethyldisiloxane (HMDO): This combination can lead to higher yields and simpler purification, as the byproducts can be removed by a hydrolytic workup.[4][5]

  • Davy's Reagents: These are another class of thionating agents that can be effective under milder conditions.[4]

Q4: What are the potential advantages of the nucleophilic substitution route (Route 2) for scale-up?

This route offers several potential benefits for industrial-scale synthesis:

  • Avoidance of Phosphorus Byproducts: This simplifies purification and reduces waste streams.

  • Potentially Milder Conditions: The reaction of a chloropyridine with a sulfur nucleophile may proceed under less harsh conditions than high-temperature thionation.

  • Cost-Effective Reagents: Starting materials like 2-chloro-3-hydroxypyridine and sulfur sources such as sodium hydrosulfide can be more economical for large-scale production.

Troubleshooting Guides

Route 1: Thionation of 3-Hydroxypyridin-2-one
Problem Potential Cause Troubleshooting Steps
Low or Incomplete Conversion 1. Insufficient thionating agent. 2. Low reaction temperature. 3. Poor solubility of the thionating agent. 4. Deactivated reagent due to moisture.1. Increase the molar ratio of the thionating agent (e.g., Lawesson's reagent from 0.5 to 0.7 equivalents). 2. Gradually increase the reaction temperature while monitoring for side product formation. 3. Use a co-solvent to improve solubility (e.g., toluene, xylene). 4. Ensure all reagents and solvents are anhydrous.
Formation of Multiple Byproducts 1. Reaction temperature is too high, leading to decomposition. 2. Reaction of the hydroxyl group.1. Lower the reaction temperature and extend the reaction time. 2. Consider protecting the hydroxyl group before thionation, followed by a deprotection step.
Difficult Purification 1. Presence of phosphorus-containing byproducts.1. Implement a workup procedure to decompose byproducts. A common method is to reflux the reaction mixture with ethylene glycol or ethanol after the reaction is complete to convert phosphorus byproducts into more polar, water-soluble species.[1][6] 2. For large-scale, consider a chromatography-free purification involving extraction and recrystallization.[6]
Route 2: Nucleophilic Substitution of 2-Chloro-3-hydroxypyridine
Problem Potential Cause Troubleshooting Steps
Low Yield of Thiol 1. Incomplete reaction. 2. Oxidation of the thiol product. 3. Low reactivity of the chloropyridine.1. Increase reaction time and/or temperature. 2. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. 3. Consider using a phase-transfer catalyst to enhance the reaction rate.
Formation of Disulfide Byproduct 1. Oxidation of the thiol product during reaction or workup.1. Ensure an inert atmosphere is maintained throughout the process. 2. During workup, use degassed solvents and consider adding a reducing agent like dithiothreitol (DTT) in small amounts if compatible with the product.
Handling of Sodium Hydrosulfide 1. Release of H₂S gas. 2. Incompatibility with certain metals.1. Handle sodium hydrosulfide in a well-ventilated fume hood. Acidic conditions will liberate H₂S gas.[7] 2. Avoid contact with copper, zinc, and aluminum alloys.[7]

Data Presentation

Table 1: Comparison of Thionating Agents for Scale-up Synthesis

Thionating Agent Typical Reaction Conditions Advantages for Scale-up Disadvantages for Scale-up Reported Yields (Thioamides)
Lawesson's Reagent Toluene or THF, refluxCommercially available, generally good yields.Phosphorus byproducts, unpleasant odor, cost.[1]70-95%[8]
Phosphorus Pentasulfide (P₄S₁₀) High temperature (e.g., 175°C), often neat or in high-boiling solvents.Lower cost than Lawesson's reagent.Harsh reaction conditions, formation of polymeric byproducts, moisture sensitive.[9]Variable, often lower than Lawesson's reagent.
P₄S₁₀-Pyridine Complex Acetonitrile or dimethyl sulfone, elevated temperatures.Cleaner reactions, easier workup, thermally stable.[3]Not commercially available, requires preparation.High yields reported for various substrates.[3]
P₄S₁₀/HMDO Toluene or xylene, reflux.Higher yields than P₄S₁₀ alone, byproducts removed by hydrolytic workup.[4][5]Requires handling of two reagents.Comparable or superior to Lawesson's reagent.[4]

Experimental Protocols

Protocol 1: Scale-up Thionation of 3-Hydroxypyridin-2-one with Lawesson's Reagent and Ethylene Glycol Workup

This protocol is adapted for a 100g scale synthesis and incorporates a chromatography-free workup.

Materials:

  • 3-Hydroxypyridin-2-one (100 g, 1.0 mol)

  • Lawesson's Reagent (222 g, 0.55 mol)

  • Toluene (1 L)

  • Ethylene glycol (500 mL)

  • Water (for workup)

  • Saturated sodium bicarbonate solution (for workup)

  • Brine (for workup)

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: In a 3 L three-necked flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add 3-Hydroxypyridin-2-one (100 g) and toluene (1 L).

  • Addition of Lawesson's Reagent: Slowly add Lawesson's Reagent (222 g) to the stirred suspension at room temperature.

  • Reaction: Heat the mixture to reflux (approximately 110°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Byproduct Decomposition: Cool the reaction mixture to approximately 80°C. Carefully add ethylene glycol (500 mL) and reflux the mixture for an additional 2 hours. This step helps to decompose the phosphorus byproducts into more polar species.[1]

  • Workup: Cool the mixture to room temperature. Transfer the mixture to a separatory funnel. Wash the organic layer with water (2 x 500 mL), saturated sodium bicarbonate solution (2 x 500 mL), and brine (1 x 500 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene/heptane) to yield this compound.

Protocol 2: Synthesis of 2-Chloro-3-hydroxypyridine (Precursor for Route 2)

This protocol is based on a patented procedure with high reported yields.[10]

Materials:

  • 3-Hydroxypyridine (95 g, 1.0 mol)

  • Sodium hydroxide (40 g, 1.0 mol)

  • Sodium hypochlorite solution (13% aqueous solution, ~630 g, ~1.1 mol)

  • Water

Procedure:

  • Preparation of Sodium 3-Hydroxypyridinoxide: In a suitable reaction vessel, dissolve 3-Hydroxypyridine (95 g) and sodium hydroxide (40 g) in water (500 mL).

  • Chlorination: Cool the solution to 0-5°C. Slowly add the sodium hypochlorite solution over 2-3 hours, maintaining the temperature below 10°C.

  • Reaction Completion: Stir the reaction mixture at 5-10°C for an additional 1-2 hours after the addition is complete.

  • Neutralization and Isolation: Carefully adjust the pH of the reaction mixture to ~7 using hydrochloric acid. The product, 2-Chloro-3-hydroxypyridine, will precipitate.

  • Filtration and Drying: Filter the solid, wash with cold water, and dry under vacuum to obtain the product. A yield of approximately 85% has been reported.[10]

Mandatory Visualization

experimental_workflow_thionation start Start: 3-Hydroxypyridin-2-one reagents Add Lawesson's Reagent in Toluene start->reagents reflux Reflux (4-6h) reagents->reflux workup_start Cool & Add Ethylene Glycol reflux->workup_start reflux_workup Reflux (2h) workup_start->reflux_workup extraction Aqueous Workup (H2O, NaHCO3, Brine) reflux_workup->extraction drying Dry & Concentrate extraction->drying purification Recrystallization drying->purification end_product End: this compound purification->end_product

Caption: Scale-up synthesis workflow for this compound via thionation.

troubleshooting_thionation start Low Yield in Thionation? check_conversion Check TLC for Starting Material start->check_conversion incomplete Incomplete Conversion check_conversion->incomplete Yes side_products Multiple Side Products check_conversion->side_products No increase_reagent Increase Thionating Agent incomplete->increase_reagent increase_temp Increase Temperature/Time incomplete->increase_temp check_reagent Use Anhydrous Conditions incomplete->check_reagent lower_temp Lower Reaction Temperature side_products->lower_temp protect_oh Protect Hydroxyl Group side_products->protect_oh

Caption: Troubleshooting logic for low yield in the thionation of 3-Hydroxypyridin-2-one.

alternative_synthesis_route start Start: 3-Hydroxypyridine chlorination Chlorination with NaOCl start->chlorination intermediate 2-Chloro-3-hydroxypyridine chlorination->intermediate sulfur_source React with Sulfur Source (e.g., NaSH) intermediate->sulfur_source workup Aqueous Workup & Isolation sulfur_source->workup end_product End: this compound workup->end_product

Caption: Alternative synthetic route to this compound.

References

Technical Support Center: Managing Tautomerism in 3-Hydroxypyridine-2-thiol Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific challenges related to the tautomeric nature of 3-Hydroxypyridine-2-thiol in experimental settings.

Understanding the Tautomerism of this compound

This compound exists as a mixture of two tautomeric forms: the 3-hydroxypyridine-2-thione (thione) form and the 3-mercapto-2-pyridone (thiol) form. Theoretical studies indicate that the thione form is the more stable of the two. The equilibrium between these tautomers is dynamic and highly sensitive to the surrounding experimental conditions, which can significantly impact experimental outcomes, including reaction kinetics, spectroscopic measurements, and biological activity.

Frequently Asked Questions (FAQs)

Q1: What are the primary tautomeric forms of this compound I should be aware of in my experiments?

A1: this compound primarily exists in a tautomeric equilibrium between the 3-hydroxypyridine-2-thione (often referred to as the "thione" or "keto" form) and the 3-mercaptopyridin-2-ol (the "thiol" or "enol" form). Theoretical calculations suggest that the thione form is generally more stable.[1][2] The ratio of these tautomers can be significantly influenced by the solvent, pH, and temperature of your experiment.

Q2: How does the solvent choice affect the tautomeric equilibrium?

A2: The polarity of the solvent plays a crucial role in determining the predominant tautomeric form.[3][4]

  • Polar Solvents (e.g., water, ethanol, DMSO): These solvents tend to stabilize the more polar thione tautomer through hydrogen bonding and dipole-dipole interactions.[3][5]

  • Non-polar Solvents (e.g., cyclohexane, dioxane): In these environments, the less polar thiol tautomer is generally favored.[3]

Therefore, inconsistent results between experiments conducted in different solvent systems may be attributable to shifts in the tautomeric equilibrium.

Q3: My UV-Vis spectra for this compound are inconsistent. Why might this be?

A3: Inconsistent UV-Vis spectra are a common issue arising from the tautomerism of this compound. The thione and thiol forms have distinct absorption maxima. Any change in their relative concentrations will alter the overall spectrum. Factors that can cause this inconsistency include:

  • Solvent Polarity: As mentioned in Q2, different solvents will shift the equilibrium and thus the spectrum.

  • pH of the Solution: The protonation state of the molecule is pH-dependent, which in turn affects the tautomeric equilibrium.

  • Analyte Concentration: At higher concentrations, self-association can favor one tautomer over the other.[3]

  • Temperature: Changes in temperature can alter the equilibrium constant between the tautomers.[5]

  • Oxidation: The thiol tautomer is susceptible to oxidation, forming a disulfide, which will have a different UV-Vis spectrum.

Q4: I am observing a loss of activity of my this compound compound in a biological assay. What could be the cause?

A4: Loss of activity can be due to several factors related to tautomerism and stability:

  • Tautomer-Specific Activity: It is possible that only one tautomer is biologically active. For instance, in the context of histone deacetylase (HDAC) inhibition, the thione form is understood to be the active species that chelates the zinc ion in the enzyme's active site.[6][7][8][9][10] If your assay conditions favor the inactive tautomer, a decrease in potency will be observed.

  • Oxidative Degradation: The thiol tautomer can oxidize to form a disulfide dimer, which is generally inactive. This is a common issue in aerobic aqueous buffers.

  • Solubility Issues: One tautomer may be less soluble in your assay buffer, leading to precipitation and a lower effective concentration. The thione form, being more polar, may have better solubility in aqueous media.

Q5: How can I prevent the oxidative degradation of the thiol tautomer?

A5: To minimize the formation of disulfide bonds, consider the following precautions:

  • Use Degassed Buffers: Removing dissolved oxygen from your solvents and buffers can significantly slow down the rate of oxidation. This can be achieved by bubbling an inert gas like nitrogen or argon through the liquid.

  • Work Under an Inert Atmosphere: For sensitive experiments, conducting your work in a glove box under a nitrogen or argon atmosphere is recommended.

  • Add Reducing Agents: In some cases, a mild reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) can be added to the solution to maintain the thiol in its reduced state. However, be mindful that this could interfere with your specific assay.

  • Control the pH: The rate of thiol oxidation can be pH-dependent. Working at a slightly acidic pH can sometimes reduce the rate of oxidation.

Troubleshooting Guides

Issue 1: Inconsistent or Drifting Spectroscopic Readings (UV-Vis, NMR)
Possible Cause Troubleshooting Steps
Shifting Tautomeric Equilibrium - Ensure consistent solvent, pH, and temperature across all experiments.- Allow solutions to equilibrate for a standardized period before measurement.
Oxidation to Disulfide - Prepare solutions fresh using degassed solvents.- Consider adding a chelating agent like EDTA to sequester metal ions that can catalyze oxidation.- Analyze samples promptly after preparation.
Concentration Effects - Work at a consistent and, if possible, dilute concentration to minimize self-association effects.[5]
Issue 2: Poor Reproducibility in Biological Assays (e.g., HDAC Inhibition)
Possible Cause Troubleshooting Steps
Incorrect Tautomer Predominance - The thione form is the active zinc chelator in HDAC inhibition.[6][7][8][9][10] Ensure your assay buffer is sufficiently polar to favor this tautomer. Consider a buffer with a higher dielectric constant if results are unexpectedly low.
Compound Precipitation - Check the solubility of your compound in the assay buffer. You may need to use a co-solvent (e.g., a small percentage of DMSO), but be aware this can also shift the tautomeric equilibrium.
Oxidation of the Thiol Form - Prepare stock solutions in an aprotic solvent like DMSO and dilute into degassed aqueous assay buffer immediately before use.- Minimize the exposure of the compound to aerobic aqueous conditions.
Interaction with Assay Components - Thiols can be reactive. Check for potential interactions with other components in your assay, such as other thiol-containing molecules (e.g., DTT, β-mercaptoethanol) if they are present.

Data Presentation

Table 1: Influence of Solvent Polarity on Tautomeric Equilibrium (Qualitative)

Solvent TypePredominant TautomerRationale
Polar (e.g., Water, Ethanol)ThioneStabilization of the more polar thione form through hydrogen bonding.[3][5]
Non-polar (e.g., Cyclohexane)ThiolThe less polar thiol form is favored in a non-polar environment.[3]

Table 2: IC50 Values of 3-Hydroxypyridine-2-thione (3-HPT) against HDAC Isoforms

HDAC IsoformIC50
HDAC1No inhibition
HDAC6681 nM
HDAC83675 nM
(Data from Patil et al., 2013)[6][7][8]

Experimental Protocols

Protocol 1: HPLC Method for Analysis of this compound

This protocol is adapted from a general method for the separation of this compound and can be used to assess purity and potentially separate tautomers under specific conditions.[11]

  • Column: Newcrom R1 reverse-phase column or equivalent C18 column.

  • Mobile Phase:

    • For general analysis: A mixture of acetonitrile (MeCN) and water with a small amount of phosphoric acid (e.g., 0.1%). The exact ratio of MeCN to water should be optimized for your specific separation needs. A good starting point is a gradient from 10% to 90% MeCN over 15 minutes.

    • For MS-compatible analysis: Replace phosphoric acid with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength determined by the UV-Vis spectrum of your compound in the mobile phase (a wavelength where both tautomers have reasonable absorbance is ideal for simultaneous detection).

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent (e.g., DMSO) at a known concentration.

  • Injection Volume: 10 µL.

Note: The separation of tautomers by HPLC can be challenging due to their rapid interconversion on the chromatographic timescale. Lowering the column temperature may help to resolve the tautomers in some cases.

Protocol 2: UV-Vis Spectroscopy for Tautomer Analysis (Qualitative)
  • Solvent Selection: Prepare solutions of this compound in a polar solvent (e.g., ethanol) and a non-polar solvent (e.g., cyclohexane) at the same concentration (e.g., 0.1 mg/mL).

  • Spectrum Acquisition: Record the UV-Vis absorption spectrum for each solution over a range of 200-400 nm.

  • Analysis: Compare the spectra. The spectrum in the polar solvent will be more representative of the thione tautomer, while the spectrum in the non-polar solvent will be more representative of the thiol tautomer. This can help in identifying the characteristic absorption bands for each form.

Protocol 3: General Guidelines for NMR Spectroscopy
  • Solvent Choice: The choice of deuterated solvent is critical.

    • DMSO-d6: A polar aprotic solvent that will likely favor the thione form.

    • CDCl3: A less polar solvent that may show a mixture of tautomers or favor the thiol form.

    • D2O: A polar protic solvent that will favor the thione form but will result in the exchange of the -OH and -SH protons with deuterium, making them disappear from the 1H NMR spectrum.

  • Sample Preparation: Prepare a solution of your compound in the chosen deuterated solvent at a suitable concentration for NMR analysis (typically 5-10 mg in 0.6-0.7 mL).

  • Acquisition: Acquire 1H and 13C NMR spectra.

  • Interpretation: Look for distinct sets of signals that may correspond to the two tautomers. The chemical shifts of the protons and carbons in the pyridine ring will be different for each tautomer. The presence of two sets of peaks can allow for the quantification of the tautomeric ratio by integrating the respective signals.

Mandatory Visualizations

HDAC Inhibition by 3-Hydroxypyridine-2-thione

The primary mechanism of action for this compound as a histone deacetylase (HDAC) inhibitor involves the chelation of the zinc ion in the enzyme's active site by the thione tautomer. This binding blocks the catalytic activity of the enzyme, leading to an accumulation of acetylated histones and other proteins, which in turn affects gene expression and can induce apoptosis in cancer cells.

HDAC_Inhibition cluster_enzyme HDAC Active Site HDAC HDAC Enzyme Zinc Zn²⁺ HDAC->Zinc coordinates Inhibited_HDAC Inhibited HDAC Complex 3HPT 3-Hydroxypyridine-2-thione (Thione Tautomer) 3HPT->Zinc chelates

Mechanism of HDAC inhibition by 3-Hydroxypyridine-2-thione.
Experimental Workflow for Tautomer Analysis

This workflow outlines the logical steps for investigating and managing the tautomerism of this compound in an experimental setting.

Tautomer_Workflow start Start Experiment prep_sample Prepare 3-HPT Solution start->prep_sample choose_solvent Choose Solvent System prep_sample->choose_solvent polar_solvent Polar Solvent (e.g., Water, Ethanol) choose_solvent->polar_solvent Favors Thione nonpolar_solvent Non-polar Solvent (e.g., Cyclohexane) choose_solvent->nonpolar_solvent Favors Thiol analysis Spectroscopic Analysis (NMR, UV-Vis, HPLC) polar_solvent->analysis nonpolar_solvent->analysis check_oxidation Evidence of Oxidation? analysis->check_oxidation implement_precautions Implement Precautions: - Degas solvents - Use inert atmosphere check_oxidation->implement_precautions Yes interpret_data Interpret Data in Context of Tautomeric Equilibrium check_oxidation->interpret_data No implement_precautions->prep_sample end End interpret_data->end

Workflow for analyzing this compound tautomerism.

References

side reactions to avoid during 3-Hydroxypyridine-2-thiol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Hydroxypyridine-2-thiol. Our aim is to help you anticipate and resolve common issues, thereby improving yield, purity, and overall success of your synthesis.

Troubleshooting Guide

This guide addresses specific problems that may be encountered during the synthesis of this compound, which is commonly prepared via a multi-step route involving the protection of a 3-hydroxypyridin-2-one derivative, followed by thionation and deprotection.

Problem 1: Low or No Yield of the Thionated Product (3-Methoxy-2-thiopyridine)

Possible Cause Suggested Solution
Incomplete Reaction - Increase Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). Thionation reactions can sometimes be slow. - Increase Temperature: Gently refluxing the reaction mixture in a suitable solvent like toluene can improve the reaction rate.[1] - Check Lawesson's Reagent Quality: Ensure the Lawesson's reagent is fresh and has been stored under anhydrous conditions. The reagent can degrade over time.
Sub-optimal Solvent - Solvent Choice: Toluene is a commonly used and effective solvent for thionation with Lawesson's reagent.[1] Dioxane can also be an alternative.
Incorrect Stoichiometry - Reagent Ratio: A slight excess of Lawesson's reagent (around 0.6 equivalents for each carbonyl group) is often used to drive the reaction to completion.[1]

Problem 2: Presence of Multiple Unidentified Byproducts in the Reaction Mixture

Possible Cause Suggested Solution
Decomposition of Starting Material or Product - Control Temperature: Avoid excessively high temperatures during the reaction and work-up, as this can lead to degradation.
Side Reactions with Lawesson's Reagent - Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of Lawesson's reagent, which can lead to various phosphorus-containing byproducts. - Purification: The crude product should be purified by column chromatography on silica gel to remove phosphorus-containing byproducts from the Lawesson's reagent.[1]
Reaction with the Methoxy Group - While less common, prolonged reaction times or very high temperatures could potentially lead to side reactions involving the methoxy group. Stick to the recommended reaction conditions.

Problem 3: Difficulty in Isolating and Purifying the Final Product (this compound)

Possible Cause Suggested Solution
Formation of Disulfide Byproduct - Inert Atmosphere: The thiol product is susceptible to oxidation to the corresponding disulfide, especially in the presence of air.[2] Handle the purified product under an inert atmosphere and store it protected from light and air. - Degas Solvents: Use degassed solvents for purification and storage.
Co-elution of Byproducts - Optimize Chromatography: Use a suitable solvent system for column chromatography. A gradient elution might be necessary to achieve good separation.
Product Instability - Mild Deprotection Conditions: During the deprotection of the methoxy group (e.g., using BBr₃), ensure the temperature is controlled to avoid degradation of the final product.[1]

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: A widely employed method is a three-step synthesis starting from 3-methoxypyridin-2-one. This involves:

  • N-Alkylation/Arylation (Protection): The nitrogen of 3-methoxypyridin-2-one is typically protected, for example, by reaction with a suitable alkyl or benzyl halide.[1]

  • Thionation: The carbonyl group of the protected 3-methoxypyridin-2-one is converted to a thiocarbonyl group using Lawesson's reagent.[1]

  • Deprotection: The protecting group on the nitrogen and the methyl group on the hydroxyl function are removed to yield the final product.[1]

Q2: Why is it necessary to protect the 3-hydroxy group before thionation?

A2: It is crucial to protect the 3-hydroxy group (often as a methyl ether) because Lawesson's reagent can react with hydroxyl groups, and in fact, hydroxyl groups are generally more reactive towards Lawesson's reagent than amides (the pyridinone tautomer).[3] Protecting the hydroxyl group ensures that the thionation occurs selectively at the desired carbonyl position.

Q3: What are the main side reactions to be aware of?

A3: The primary side reactions of concern are:

  • Oxidation to Disulfide: The final this compound product is prone to oxidation, forming a disulfide bridge between two molecules. This can be minimized by working under an inert atmosphere.[2]

  • Incomplete Thionation: The reaction may not go to completion, leaving unreacted starting material.

  • Formation of Phosphorus Byproducts: Lawesson's reagent generates phosphorus-containing byproducts that need to be removed during purification.[1]

  • Reaction at the Hydroxyl Group (if unprotected): As mentioned, direct thionation of 3-hydroxypyridin-2-one can lead to reactions at the hydroxyl group.

Q4: What are the recommended purification methods?

A4: Purification of the intermediate and final products is typically achieved through:

  • Aqueous Work-up: To remove water-soluble impurities and some of the phosphorus byproducts.

  • Column Chromatography: Silica gel column chromatography is effective for separating the desired product from unreacted starting materials and other byproducts.[1]

  • Recrystallization: If the final product is a solid, recrystallization can be an effective final purification step.

Experimental Protocols

Synthesis of 1-Benzyl-3-methoxypyridin-2-one (Protected Intermediate)

  • To a solution of 3-methoxypyridin-2-one in a suitable solvent (e.g., DMF or THF), add a base such as potassium carbonate (K₂CO₃).

  • Add benzyl bromide dropwise to the suspension.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • After completion, cool the mixture, and perform an aqueous work-up.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure to obtain the protected intermediate.[1]

Thionation of 1-Benzyl-3-methoxypyridin-2-one

  • Dissolve the protected intermediate in anhydrous toluene under an inert atmosphere.

  • Add Lawesson's reagent (approximately 0.6 equivalents).

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography.[1]

Deprotection to Yield this compound

  • Dissolve the thionated intermediate in a dry solvent such as dichloromethane (DCM) under an inert atmosphere.

  • Cool the solution to a low temperature (e.g., -78 °C).

  • Slowly add a deprotecting agent like boron tribromide (BBr₃).

  • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).

  • Carefully quench the reaction with a suitable reagent like methanol at low temperature.

  • Perform an aqueous work-up and extract the product.

  • Purify the final product by column chromatography or recrystallization.[1]

Data Presentation

Table 1: Summary of a Typical Multi-Step Synthesis of this compound Derivatives

StepReactantsReagentsSolventTemperatureTypical YieldReference
Protection 3-Methoxypyridin-2-one, Benzyl bromideK₂CO₃DMFReflux~75%[1]
Thionation 1-Benzyl-3-methoxypyridin-2-oneLawesson's ReagentTolueneReflux~82%[1]
Deprotection 1-Benzyl-3-methoxypyridin-2-thioneBBr₃DCM-78 °C to RTVariable[1]

Visualizations

Synthesis_Workflow Start 3-Methoxypyridin-2-one Protection Protection (N-Benzylation) Start->Protection Intermediate1 1-Benzyl-3-methoxypyridin-2-one Protection->Intermediate1 Thionation Thionation Intermediate2 1-Benzyl-3-methoxypyridin-2-thione Thionation->Intermediate2 Deprotection Deprotection (O- and N-debenzylation) FinalProduct This compound Deprotection->FinalProduct Intermediate1->Thionation Intermediate2->Deprotection

Caption: Synthetic workflow for this compound.

Troubleshooting_Logic Problem Low Yield of Thionated Product Cause1 Incomplete Reaction? Problem->Cause1 Cause2 Reagent Quality? Problem->Cause2 Cause3 Side Reactions? Problem->Cause3 Solution1 Increase Time/Temp Cause1->Solution1 Solution2 Use Fresh Reagent Cause2->Solution2 Solution3 Ensure Anhydrous Conditions Cause3->Solution3

Caption: Troubleshooting logic for low thionation yield.

Side_Reactions Thiol This compound Disulfide Disulfide Byproduct Thiol->Disulfide Oxidation (Air) Unprotected Unprotected 3-Hydroxypyridin-2-one ThionatedHydroxyl Thionated Hydroxyl Byproduct Unprotected->ThionatedHydroxyl Lawesson's Reagent

References

Validation & Comparative

A Comparative In Vitro Efficacy Analysis of 3-Hydroxypyridine-2-thiol Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of 3-Hydroxypyridine-2-thiol Derivatives with Standard Inhibitors Against Key Therapeutic Targets.

This guide provides a comprehensive in vitro comparison of this compound (3HPT) based compounds against established inhibitors for two critical classes of therapeutic targets: Histone Deacetylases (HDACs) and Matrix Metalloproteinases (MMPs). The data presented is curated from peer-reviewed studies to facilitate an objective evaluation of the efficacy and selectivity of these compounds.

Executive Summary

This compound derivatives have emerged as a promising class of zinc-binding compounds with significant therapeutic potential, particularly in oncology. Their unique structural features offer a platform for developing selective inhibitors of zinc-dependent enzymes. This guide focuses on their in vitro performance as HDAC and MMP inhibitors, benchmarked against the clinically used HDAC inhibitor Vorinostat (SAHA) and the broad-spectrum MMP inhibitor Marimastat.

Data Presentation: Quantitative Efficacy Comparison

The following tables summarize the in vitro inhibitory activities (IC50 values) of representative this compound based compounds and their respective standard-of-care comparators.

Table 1: In Vitro Anticancer Activity of this compound Derivatives and Vorinostat (SAHA)

CompoundCancer Cell LineIC50 (µM)Reference
3HPT Derivative 12f DU-145 (Prostate)13.59 ± 2.91[1]
LNCaP (Prostate)7.75 ± 0.73[1]
Jurkat (T-cell leukemia)3.19 ± 0.30[1][2]
3HPT Derivative 12g LNCaP (Prostate)16.23 ± 1.11[1]
Jurkat (T-cell leukemia)10.62 ± 0.67[1]
3HPT Derivative 17a LNCaP (Prostate)13.11 ± 1.51[1]
Jurkat (T-cell leukemia)4.68 ± 0.34[1]
Vorinostat (SAHA) DU-145 (Prostate)2.49 ± 0.2[1]
LNCaP (Prostate)2.31 ± 0.74[1]
Jurkat (T-cell leukemia)1.49 ± 0.10[1]

Table 2: In Vitro HDAC Inhibition by 3-Hydroxypyridin-2-thione Derivatives and Vorinostat (SAHA)

CompoundHDAC IsoformIC50 (nM)Reference
3-Hydroxypyridin-2-thione (3-HPT) HDAC1No Inhibition[2][3]
HDAC6681[3]
HDAC83675[3]
3HPT Derivative 12d HDAC8800[1][2]
3HPT Derivative 12f HDAC6306[1][2]
Vorinostat (SAHA) HDAC1, HDAC3, HDAC6195.00 ± 16.12, 181.05 ± 28.92, 105.10 ± 25.46

Table 3: In Vitro MMP Inhibition by a Hydroxythiopyrone Derivative and Marimastat

CompoundMMP IsoformIC50 (nM)Reference
Hydroxythiopyrone Derivative 3-S MMP-3>50,000
Marimastat MMP-15
MMP-26
MMP-713
MMP-93
MMP-149

Note: Data for a representative hydroxythiopyrone is presented due to limited specific IC50 values for this compound derivatives against MMPs in the reviewed literature. Hydroxythiopyrones share a similar zinc-binding motif.

Experimental Protocols

Detailed methodologies for the key in vitro assays are provided below to ensure reproducibility and aid in the critical evaluation of the presented data.

MTT Cell Viability Assay

This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for attachment.

  • Compound Treatment: Treat cells with serial dilutions of the test compounds (3HPT derivatives or SAHA) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.

In Vitro HDAC Activity Assay (Fluorometric)

This assay measures the enzymatic activity of HDACs and the inhibitory potential of test compounds.

Principle: The assay utilizes a substrate containing an acetylated lysine residue linked to a fluorophore. In the presence of an active HDAC enzyme, the acetyl group is removed. A developer solution then cleaves the deacetylated substrate, releasing the fluorophore and generating a fluorescent signal that is proportional to the HDAC activity.

Protocol:

  • Reagent Preparation: Prepare assay buffer, a stock solution of the fluorogenic HDAC substrate, and serial dilutions of the test compounds (3HPT derivatives or SAHA).

  • Enzyme Reaction: In a 96-well black plate, combine the HDAC enzyme, assay buffer, and either the test compound or a vehicle control.

  • Substrate Addition: Initiate the reaction by adding the fluorogenic HDAC substrate to each well.

  • Incubation: Incubate the plate at 37°C for a predetermined time, ensuring the reaction remains in the linear range.

  • Development: Stop the reaction and develop the fluorescent signal by adding the developer solution. Incubate at room temperature.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm).

  • Data Analysis: Calculate the percentage of HDAC inhibition for each compound concentration relative to the vehicle control and determine the IC50 values.

In Vitro MMP Activity Assay (Fluorometric)

This assay quantifies the enzymatic activity of MMPs and the inhibitory effects of test compounds.

Principle: The assay employs a FRET (Förster Resonance Energy Transfer) peptide substrate containing a fluorophore and a quencher. In its intact state, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by an active MMP, the fluorophore and quencher are separated, resulting in an increase in fluorescence that is proportional to the MMP activity.

Protocol:

  • Reagent Preparation: Prepare assay buffer, a stock solution of the fluorogenic MMP substrate, and serial dilutions of the test compounds (e.g., Marimastat or 3HPT derivatives).

  • Enzyme Activation (if necessary): Some MMPs are supplied as pro-enzymes and require activation with an agent like APMA (4-aminophenylmercuric acetate).

  • Inhibitor Incubation: In a 96-well black plate, pre-incubate the active MMP enzyme with the test compounds or a vehicle control in the assay buffer.

  • Substrate Addition: Initiate the enzymatic reaction by adding the fluorogenic MMP substrate to each well.

  • Kinetic Measurement: Immediately begin measuring the fluorescence intensity at regular intervals using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 325/393 nm).

  • Data Analysis: Determine the reaction velocity (rate of fluorescence increase) for each concentration. Calculate the percentage of MMP inhibition relative to the vehicle control and determine the IC50 values.

Mandatory Visualizations

The following diagrams illustrate key signaling pathways and experimental workflows relevant to the evaluation of this compound based compounds.

HDAC_Inhibition_Pathway cluster_0 Cell Nucleus Histone Histone Chromatin Chromatin Histone->Chromatin Condensed Acetylated Histone Acetylated Histone Acetylated Histone->Histone Deacetylation Acetylated Histone->Chromatin Relaxed HDAC HDAC HDAC->Histone HAT HAT HAT->Acetylated Histone Acetylation 3HPT_Compound 3-HPT Compound 3HPT_Compound->HDAC Inhibits Gene Expression Gene Expression Chromatin->Gene Expression Leads to Gene Repression Gene Repression Chromatin->Gene Repression Leads to

Caption: Simplified signaling pathway of HDAC inhibition by 3-HPT compounds.

MTT_Assay_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_Overnight Incubate Overnight Seed_Cells->Incubate_Overnight Add_Compounds Add Test Compounds & Controls Incubate_Overnight->Add_Compounds Incubate_48_72h Incubate for 48-72h Add_Compounds->Incubate_48_72h Add_MTT Add MTT Reagent Incubate_48_72h->Add_MTT Incubate_2_4h Incubate for 2-4h Add_MTT->Incubate_2_4h Add_Solubilizer Add Solubilization Buffer Incubate_2_4h->Add_Solubilizer Read_Absorbance Read Absorbance (570 nm) Add_Solubilizer->Read_Absorbance Analyze_Data Calculate IC50 Values Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Experimental workflow for the MTT cell viability assay.

MMP_Inhibition_Mechanism cluster_1 Extracellular Matrix MMP Active MMP ECM_Protein ECM Protein Substrate MMP->ECM_Protein Cleavage Degraded_Protein Degraded Fragments ECM_Protein->Degraded_Protein 3HPT_Compound 3-HPT Compound 3HPT_Compound->MMP Inhibits Zinc_Ion Zinc_Ion->MMP Cofactor

Caption: Mechanism of MMP inhibition by chelating the active site zinc ion.

References

A Comparative Guide to 3-Hydroxypyridine-2-thiol and Other Zinc-Binding Groups in HDAC Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel and improved histone deacetylase (HDAC) inhibitors for therapeutic applications, particularly in oncology, has led to the exploration of various zinc-binding groups (ZBGs). The ZBG is a critical pharmacophoric element that chelates the catalytic zinc ion in the active site of HDAC enzymes, thereby inhibiting their function. While hydroxamic acids have been the most prevalent ZBG, leading to several FDA-approved drugs, concerns over their metabolic liabilities and potential for off-target effects have spurred the development of alternative ZBGs.[1][2][3][4] This guide provides a comprehensive comparison of a promising alternative, 3-hydroxypyridine-2-thiol (3-HPT), with other established ZBGs, supported by experimental data.

Performance Comparison of Zinc-Binding Groups

The efficacy of an HDAC inhibitor is determined by several factors, including its potency against various HDAC isoforms, selectivity, and pharmacokinetic properties. This section compares 3-HPT with other common ZBGs based on these parameters.

Inhibitory Activity and Selectivity

The inhibitory activity (IC50) and selectivity profile are crucial for determining the therapeutic window and potential side effects of an HDAC inhibitor. The following table summarizes the IC50 values of representative HDAC inhibitors featuring different ZBGs against a panel of HDAC isoforms.

Zinc-Binding GroupCompoundHDAC1 (nM)HDAC2 (nM)HDAC3 (nM)HDAC6 (nM)HDAC8 (nM)Reference(s)
This compound 3-HPT >10,000--6813675[1][2][3]
Compound 12f >10,000--3063100[4]
Hydroxamic Acid Vorinostat (SAHA) -----[5]
Tubastatin A >16,000>16,000>16,00015900[6]
Benzamide CI-994 9009001200>100,000>20,000[1][7][8][9]
MS-275 (Entinostat) 243453248>100,00044,900[2][10][11][12]
Thiol Romidepsin -----[13]

Key Observations:

  • This compound (3-HPT) containing inhibitors exhibit a remarkable selectivity profile, showing potent inhibition of HDAC6 and HDAC8 while being largely inactive against HDAC1.[1][2][3][4] This selectivity is a significant advantage, as HDAC6 is primarily a cytoplasmic enzyme involved in protein quality control and cell motility, while HDAC1 is a nuclear enzyme with broad effects on gene transcription. Targeting specific HDAC isoforms may lead to a more favorable therapeutic index.

  • Hydroxamic acid based inhibitors, such as Vorinostat and Tubastatin A, are generally potent but often lack isoform selectivity, acting as pan-HDAC inhibitors.[5] While this broad activity can be beneficial in some contexts, it can also lead to more widespread side effects. Tubastatin A is a notable exception, displaying high selectivity for HDAC6.[14][6]

  • Benzamide inhibitors, like CI-994 and MS-275, typically show selectivity for Class I HDACs (HDAC1, 2, and 3).[1][2][7][8][9][10][11][15][12][13] This class-selectivity can be advantageous in targeting cancers where Class I HDACs are overexpressed.

  • Thiols , as seen in the natural product Romidepsin, represent another class of ZBGs. Romidepsin is a potent inhibitor of Class I HDACs.[13]

Pharmacokinetics and In Vivo Efficacy

The pharmacokinetic profile of an HDAC inhibitor is critical for its clinical utility. While comprehensive head-to-head in vivo comparative data for 3-HPT-based inhibitors is still emerging, some general trends can be observed for different ZBGs.

  • Hydroxamic acids often suffer from poor pharmacokinetic properties, including rapid metabolism and clearance, which can limit their oral bioavailability and in vivo efficacy.[1][2][3][4][16]

  • Benzamides generally exhibit more favorable pharmacokinetic profiles compared to hydroxamates, with improved oral bioavailability.[17]

  • This compound has been proposed as a ZBG that may overcome some of the pharmacokinetic liabilities associated with hydroxamic acids.[4] Further in vivo studies are needed to fully characterize the pharmacokinetic and pharmacodynamic properties of 3-HPT-containing HDAC inhibitors. One study on a sulfur-based HDAC8 inhibitor showed significant in vivo efficacy in a neuroblastoma xenograft mouse model.[6]

  • A study on a hydrazide-based HDAC inhibitor demonstrated superior oral bioavailability (112%) and significant in vivo anti-leukemic activity.[17]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the comparison of different zinc-binding groups.

HDAC Inhibition Assay (SAMDI Mass Spectrometry)

Self-Assembled Monolayers for Desorption/Ionization (SAMDI) mass spectrometry is a label-free, high-throughput method used to measure enzyme activity.[18][19]

Protocol:

  • Preparation of Peptide Arrays: Peptide substrates are immobilized on a gold surface functionalized with a self-assembled monolayer (SAM) of alkanethiolates.[20]

  • Enzyme Reaction: The peptide array is treated with the HDAC enzyme (e.g., HDAC1, HDAC6, or HDAC8) in the presence of various concentrations of the inhibitor. The reaction is incubated at 37°C for a specified time.[20]

  • Sample Preparation for MS: The array is washed to remove unbound enzyme and inhibitor. A matrix solution (e.g., α-cyano-4-hydroxycinnamic acid) is applied to each spot on the array.

  • Mass Spectrometry Analysis: The array is analyzed by MALDI-TOF mass spectrometry. The mass spectra will show peaks corresponding to the acetylated (substrate) and deacetylated (product) peptides.

  • Data Analysis: The extent of deacetylation is quantified by comparing the peak intensities of the substrate and product. IC50 values are determined by plotting the percentage of inhibition against the inhibitor concentration.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[15]

Protocol:

  • Cell Seeding: Cancer cells (e.g., Jurkat, LNCaP) are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to attach overnight.

  • Compound Treatment: Cells are treated with various concentrations of the HDAC inhibitors for a specified period (e.g., 48 or 72 hours).

  • MTT Incubation: MTT solution (5 mg/mL in PBS) is added to each well and the plate is incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells). IC50 values are calculated from the dose-response curves.

Western Blot Analysis of Histone Acetylation

Western blotting is used to detect changes in the acetylation levels of histones, a direct downstream effect of HDAC inhibition.[7][11][21]

Protocol:

  • Cell Lysis: Cells treated with HDAC inhibitors are harvested and lysed in RIPA buffer containing protease and HDAC inhibitors.

  • Protein Quantification: The protein concentration of the lysates is determined using a BCA or Bradford assay.

  • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for an acetylated histone (e.g., anti-acetyl-Histone H3 or anti-acetyl-α-tubulin) overnight at 4°C.

  • Secondary Antibody Incubation: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Loading Control: The membrane is stripped and re-probed with an antibody against a loading control protein (e.g., total Histone H3 or β-actin) to ensure equal protein loading.

Visualizations

Signaling Pathway of HDAC Inhibition

HDAC_Inhibition_Pathway HDACi HDAC Inhibitor (e.g., 3-HPT) HDACs HDACs HDACi->HDACs Inhibition Histones Histones HDACs->Histones Deacetylation Ac_Histones Acetylated Histones Histones->Ac_Histones Acetylation (HATs) Chromatin Chromatin Relaxation Ac_Histones->Chromatin Gene_Expression Tumor Suppressor Gene Expression Chromatin->Gene_Expression Cell_Cycle Cell Cycle Arrest Gene_Expression->Cell_Cycle Apoptosis Apoptosis Gene_Expression->Apoptosis

Caption: Mechanism of action of HDAC inhibitors.

Experimental Workflow for HDAC Inhibitor Evaluation

HDAC_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_cellulo Cell-Based Assays cluster_in_vivo In Vivo Studies Inhibitor HDAC Inhibitor (Varying ZBGs) HDAC_Assay HDAC Inhibition Assay (e.g., SAMDI-MS) Inhibitor->HDAC_Assay Cell_Culture Cancer Cell Lines Inhibitor->Cell_Culture Animal_Model Xenograft Animal Model Inhibitor->Animal_Model IC50 Determine IC50 & Selectivity HDAC_Assay->IC50 Viability_Assay Cell Viability Assay (e.g., MTT) Cell_Culture->Viability_Assay Western_Blot Western Blot (Histone Acetylation) Cell_Culture->Western_Blot Cellular_Effects Assess Antiproliferative and Cellular Effects Viability_Assay->Cellular_Effects Western_Blot->Cellular_Effects PK_Study Pharmacokinetic Analysis Animal_Model->PK_Study Efficacy_Study In Vivo Efficacy (Tumor Growth Inhibition) Animal_Model->Efficacy_Study In_Vivo_Data Evaluate Therapeutic Potential PK_Study->In_Vivo_Data Efficacy_Study->In_Vivo_Data

Caption: Workflow for evaluating HDAC inhibitors.

Conclusion

The choice of a zinc-binding group is a critical determinant of the potency, selectivity, and overall druglikeness of an HDAC inhibitor. While hydroxamic acids have historically dominated the field, the emergence of alternative ZBGs like this compound offers exciting new possibilities for developing more targeted and effective cancer therapies. The selective inhibition of HDAC6 and HDAC8 by 3-HPT-based compounds, coupled with their potential for improved pharmacokinetic properties, makes them a highly promising class of HDAC inhibitors. Further research, particularly comprehensive in vivo studies, will be crucial to fully elucidate the therapeutic potential of this novel ZBG in comparison to established alternatives. This guide provides a foundational understanding for researchers to navigate the complex landscape of HDAC inhibitor design and to inform the development of next-generation epigenetic drugs.

References

A Comparative Analysis of 3-Hydroxypyridine-2-thiol and Hydroxamic Acids: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of different metal-binding pharmacophores is critical for the rational design of novel therapeutics. This guide provides a detailed comparative analysis of two important zinc-binding groups: 3-Hydroxypyridine-2-thiol (3-HPT) and hydroxamic acids. By examining their physicochemical properties, metal chelation capabilities, biological activities, and associated experimental protocols, this document aims to equip researchers with the necessary information to select the appropriate moiety for their drug discovery endeavors.

Executive Summary

Hydroxamic acids are a well-established and widely utilized class of compounds, renowned for their potent metal-chelating properties, particularly for iron (Fe³⁺) and zinc (Zn²⁺). This has led to their successful application in various therapeutic areas, most notably as inhibitors of zinc-dependent enzymes like histone deacetylases (HDACs) in cancer therapy. In contrast, this compound is a more recently explored pharmacophore that also demonstrates significant potential as a zinc-binding group, particularly in the context of selective HDAC inhibition. This guide presents a side-by-side comparison of these two functional groups, supported by available experimental data, to highlight their respective strengths and potential applications.

Physicochemical and Metal Chelation Properties

A fundamental aspect of any metal-binding group is its inherent physicochemical characteristics, which dictate its interaction with metal ions and its broader pharmacological profile.

PropertyThis compoundHydroxamic Acids
Structure A pyridine ring with a hydroxyl group at the 3-position and a thiol group at the 2-position.General structure R-C(=O)N(OH)R', where R and R' are organic residues.
pKa Data not readily available.Generally in the range of 8.5 to 9.5 for the hydroxyl group.[1]
Metal Ion Preference Primarily investigated for Zn²⁺ binding.[1][2][3]Strong affinity for Fe³⁺ and Zn²⁺.[4]
Chelation Mode Acts as a bidentate chelator.Typically acts as a bidentate O,O'-chelator.

Note: Specific quantitative data for this compound is limited in the public domain.

Hydroxamic acids are weak acids, and their deprotonated form, the hydroxamate, is a potent chelator.[1] The thiol group in 3-HPT is also expected to be deprotonated when binding to zinc in an enzyme active site, contributing to its chelating ability.[5][6] A computational study comparing thiol and hydroxamate as zinc binding groups in HDACs revealed that the hydroxamate group is likely neutral when bound, while the thiol group is deprotonated.[5][6]

Biological Activity: A Focus on HDAC Inhibition

Both 3-HPT and hydroxamic acids have demonstrated significant activity as inhibitors of histone deacetylases (HDACs), a class of zinc-dependent enzymes that are crucial regulators of gene expression and are important targets in cancer therapy.

FeatureThis compoundHydroxamic Acids
HDAC Inhibition Selective inhibitor of HDAC6 and HDAC8, with no activity against HDAC1.[1][2][3]Generally pan-HDAC inhibitors, affecting multiple HDAC isoforms.[7]
IC₅₀ (HDAC6) 680 nM[1][2]Varies depending on the specific hydroxamic acid derivative (e.g., SAHA).
IC₅₀ (HDAC8) 3700 nM (3.7 µM)[1][2]Varies depending on the specific hydroxamic acid derivative.
IC₅₀ (HDAC1) Inactive[1][2]Varies depending on the specific hydroxamic acid derivative (e.g., SAHA is a potent inhibitor).
Other Biological Activities Derivatives induce apoptosis in various cancer cell lines.[3][8]Broad range of activities including anti-cancer, anti-inflammatory, and antimicrobial.

The selectivity profile of 3-HPT for specific HDAC isoforms is a notable advantage, as it may lead to therapies with fewer off-target effects compared to the pan-inhibitory nature of many hydroxamic acids.[1][2][3]

Experimental Protocols

To facilitate further research and comparative studies, this section provides detailed methodologies for key experiments.

Metal Chelation Assay (Ferrozine-Based for Iron)

This protocol is adapted for determining the iron (Fe²⁺) chelating activity of a compound.

Principle: The assay is based on the competition between the test compound and ferrozine for the binding of ferrous ions. Ferrozine forms a stable, magenta-colored complex with Fe²⁺, which can be measured spectrophotometrically at 562 nm. A decrease in the color intensity indicates the chelating activity of the test compound.

Materials:

  • Test compound (3-HPT or hydroxamic acid derivative)

  • Ferrozine

  • Ferrous chloride (FeCl₂)

  • HEPES buffer (or other suitable buffer)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a solution of the test compound at various concentrations.

  • In a 96-well plate, add the test compound solution.

  • Add FeCl₂ solution to each well to initiate the reaction.

  • Incubate the mixture at room temperature for a specified time.

  • Add ferrozine solution to each well.

  • Incubate for a further period to allow for color development.

  • Measure the absorbance at 562 nm using a microplate reader.

  • EDTA can be used as a positive control.

  • Calculate the percentage of iron chelation using the following formula: % Chelation = [(Abs_control - Abs_sample) / Abs_control] * 100

In Vitro HDAC Inhibition Assay (Fluorometric)

This protocol describes a common method for assessing the inhibitory activity of compounds against HDAC enzymes.

Principle: A fluorogenic substrate containing an acetylated lysine is incubated with the HDAC enzyme. Deacetylation by the enzyme allows a developing agent to cleave the substrate, releasing a fluorescent molecule. The intensity of the fluorescence is proportional to the enzyme activity, and a decrease in fluorescence in the presence of a test compound indicates inhibition.

Materials:

  • Recombinant HDAC enzyme (e.g., HDAC1, HDAC6, HDAC8)

  • Fluorogenic HDAC substrate

  • HDAC assay buffer

  • Developing agent

  • Test compound (3-HPT or hydroxamic acid derivative)

  • 96-well black microplate

  • Fluorometric microplate reader

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a 96-well black microplate, add the HDAC assay buffer, the test compound, and the recombinant HDAC enzyme.

  • Incubate the plate to allow the compound to interact with the enzyme.

  • Add the fluorogenic HDAC substrate to initiate the enzymatic reaction.

  • Incubate at 37°C for a defined period.

  • Stop the reaction and develop the fluorescent signal by adding the developing agent.

  • Measure the fluorescence at the appropriate excitation and emission wavelengths.

  • A known HDAC inhibitor (e.g., Trichostatin A or SAHA) should be used as a positive control.

  • Calculate the percentage of inhibition and determine the IC₅₀ value by plotting the inhibition percentage against the logarithm of the compound concentration.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of the compounds on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cancer cell line (e.g., Jurkat, HeLa)

  • Cell culture medium and supplements

  • Test compound (3-HPT derivative or hydroxamic acid)

  • MTT solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plate

  • Spectrophotometric microplate reader

Procedure:

  • Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and incubate for a desired period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for a few hours at 37°C.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength between 500 and 600 nm.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.

Visualizing the Science

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

cluster_3hpt This compound cluster_ha Hydroxamic Acid struct_3hpt Chemical Structure struct_ha General Structure start Start prepare_reagents Prepare Reagents (Compound, Enzyme, Substrate) start->prepare_reagents reaction_setup Set up Reaction in 96-well Plate prepare_reagents->reaction_setup incubation Incubate at 37°C reaction_setup->incubation add_developer Add Developer incubation->add_developer measure_fluorescence Measure Fluorescence add_developer->measure_fluorescence data_analysis Data Analysis (IC50 Determination) measure_fluorescence->data_analysis end End data_analysis->end HDACi HDAC Inhibitor (3-HPT or Hydroxamic Acid) HDAC HDAC Enzyme HDACi->HDAC Inhibits OpenChromatin Open Chromatin (Transcriptional Activation) HDACi->OpenChromatin AcetylatedHistones Acetylated Histones HDAC->AcetylatedHistones Deacetylates Histones Histones Chromatin Condensed Chromatin (Transcriptional Repression) Histones->Chromatin AcetylatedHistones->Histones GeneExpression Tumor Suppressor Gene Expression OpenChromatin->GeneExpression Apoptosis Apoptosis GeneExpression->Apoptosis

References

Unlocking Therapeutic Potential: A Comparative Guide to the Structure-Activity Relationships of 3-Hydroxypyridine-2-thiol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of 3-hydroxypyridine-2-thiol derivatives, detailing their structure-activity relationships (SAR) across various biological targets. This document summarizes key quantitative data, outlines experimental protocols, and visualizes essential concepts to facilitate the rational design of novel therapeutics.

The this compound scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. These compounds have garnered significant attention primarily as histone deacetylase (HDAC) inhibitors, but their therapeutic potential extends to anticancer and tyrosinase inhibition activities. This guide delves into the nuanced structure-activity relationships that govern the efficacy and selectivity of these derivatives against different biological targets.

Comparative Analysis of Biological Activities

The biological activity of this compound derivatives is profoundly influenced by the nature and position of substituents on the pyridine ring and the groups attached to the thiol moiety. The following sections provide a detailed comparison of their performance as HDAC inhibitors, anticancer agents, and tyrosinase inhibitors, supported by quantitative data from published studies.

Histone Deacetylase (HDAC) Inhibition

The 3-hydroxypyridine-2-thione (3HPT) moiety has been identified as a novel zinc-binding group (ZBG) for histone deacetylase (HDAC) inhibition.[1] SAR studies have revealed that derivatives of this class can be potent and selective inhibitors of specific HDAC isoforms, particularly HDAC6 and HDAC8, while showing no activity against HDAC1.[1][2] This selectivity is a desirable trait in the development of anticancer drugs with improved side-effect profiles.

The general pharmacophore for these HDAC inhibitors consists of the 3HPT core as the ZBG, a linker region, and a surface recognition "cap" group. Modifications to the linker and cap regions have been extensively explored to optimize potency and selectivity.[1][2]

Key SAR Observations for HDAC Inhibition:

  • Zinc-Binding Group: The 3-hydroxypyridine-2-thione moiety is essential for activity, effectively chelating the zinc ion in the active site of HDAC enzymes. The corresponding 3-hydroxypyridin-2-one analogs are inactive.[3]

  • Linker Region: The nature of the linker connecting the 3HPT core to the cap group influences isoform selectivity. For instance, replacement of a proximal phenyl ring with a 1,2,3-triazole ring can abrogate HDAC6 inhibition while improving HDAC8 inhibition.[2]

  • Cap Group: The surface recognition group plays a crucial role in determining the potency and selectivity of the inhibitors. Aromatic and diaryl cap groups have been shown to be effective.[2] Substitutions on the cap group can fine-tune the inhibitory activity. For example, a cyano group at the meta-position of a phenyl cap group was found to be the most potent for HDAC6 inhibition in one study.[2]

Table 1: Inhibitory Activity (IC50) of this compound Derivatives against HDACs

CompoundLinker/Cap GroupHDAC1 IC50 (µM)HDAC6 IC50 (µM)HDAC8 IC50 (µM)Reference
10d Triazole-linked phenyl> 100.3562.831[2]
14e Triazole-linked m-cyanophenyl> 100.1173.125[2]
7b Benzyl> 100.6813.675[3]
7c Biphenyl> 100.8524.115[3]
SAHA (Reference Drug)0.090.0110.11[2]

Note: The compound numbers are as originally reported in the cited literature.

Anticancer Activity

The anticancer properties of this compound derivatives are often linked to their HDAC inhibitory activity.[1][2] By inhibiting HDACs, these compounds can induce cell cycle arrest, apoptosis, and inhibit tumor growth in various cancer cell lines.[4] Notably, some 3HPT-derived HDAC inhibitors have shown efficacy against cancer cell lines that are resistant to the clinically approved HDAC inhibitor SAHA (Vorinostat).[2]

Table 2: Antiproliferative Activity (GI50) of Lead this compound Derivatives against Cancer Cell Lines

CompoundLNCaP (Prostate) GI50 (µM)PC3 (Prostate) GI50 (µM)DU145 (Prostate) GI50 (µM)Jurkat J-γ1 (T-cell leukemia) GI50 (µM)Reference
10d 1.82.53.21.5[2]
14e 1.11.92.80.9[2]
SAHA 2.13.54.1Inactive[2]

Note: The compound numbers are as originally reported in the cited literature.

Tyrosinase Inhibition

Recent studies have explored 3-hydroxypyridinone derivatives, close analogs of the thiol-containing compounds, as inhibitors of tyrosinase, a key enzyme in melanin biosynthesis.[5] Overactivity of tyrosinase can lead to hyperpigmentation disorders. The ability of these compounds to chelate copper ions in the active site of tyrosinase is believed to be the mechanism of inhibition. While specific SAR studies on this compound derivatives as tyrosinase inhibitors are less common, the existing data on their pyridinone counterparts suggest a promising avenue for research.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are representative protocols for the key experiments cited in this guide.

In Vitro Fluorometric HDAC Enzyme Inhibition Assay

This assay determines the inhibitory activity of test compounds against specific HDAC isoforms.

Materials:

  • Recombinant human HDAC1, HDAC6, and HDAC8 enzymes

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Developer solution (e.g., containing Trichostatin A and trypsin)

  • Test compounds dissolved in DMSO

  • 96-well black microplates

  • Fluorometric microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In the wells of a 96-well plate, add the assay buffer, the diluted test compound (or DMSO for control), and the diluted HDAC enzyme.

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding the fluorogenic HDAC substrate to all wells.

  • Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

  • Stop the reaction and develop the fluorescent signal by adding the developer solution.

  • Incubate at room temperature for 15 minutes, protected from light.

  • Measure the fluorescence with an excitation wavelength of 355-360 nm and an emission wavelength of 460 nm.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control and determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration.[6]

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

Materials:

  • Cancer cell lines (e.g., LNCaP, PC3, DU145, Jurkat)

  • Cell culture medium and supplements

  • Test compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well clear microplates

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds for a specified duration (e.g., 48-72 hours).

  • After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) values.[7]

Mushroom Tyrosinase Inhibition Assay

This assay evaluates the ability of compounds to inhibit the activity of mushroom tyrosinase, a commonly used model enzyme.

Materials:

  • Mushroom tyrosinase

  • L-DOPA (substrate)

  • Phosphate buffer (e.g., 0.1 M, pH 6.8)

  • Test compounds dissolved in DMSO

  • Kojic acid (positive control)

  • 96-well clear microplates

  • Microplate reader

Procedure:

  • In the wells of a 96-well plate, add the phosphate buffer, test compound solution (or DMSO for control), and mushroom tyrosinase solution.

  • Pre-incubate the mixture at a controlled temperature (e.g., 25°C or 37°C) for 10 minutes.

  • Initiate the reaction by adding the L-DOPA solution.

  • Immediately measure the absorbance at 475 nm at regular intervals to monitor the formation of dopachrome.

  • Calculate the initial rate of the reaction. The percentage of tyrosinase inhibition is calculated by comparing the reaction rate in the presence of the inhibitor to that of the control.

  • Determine the IC50 value from the dose-response curve.[8]

Visualizing Key Concepts

To further clarify the relationships and processes discussed, the following diagrams are provided.

HDAC_Inhibition_Pathway cluster_0 HDAC Active Site cluster_1 Inhibition Histone_Tail Acetylated Histone Tail HDAC HDAC Enzyme Histone_Tail->HDAC Deacetylation Deacetylated_Histone Deacetylated Histone (Chromatin Condensation) HDAC->Deacetylated_Histone Results in Inactive_HDAC Inactive HDAC HDAC->Inactive_HDAC Inhibition Zinc_Ion Zn²⁺ 3HPT_Derivative This compound Derivative 3HPT_Derivative->Zinc_Ion Chelates

Caption: Mechanism of HDAC inhibition by this compound derivatives.

SAR_Logic Core_Scaffold This compound Core (Zinc-Binding Group) Linker Linker Region Modification Core_Scaffold->Linker Cap Cap Group Modification Core_Scaffold->Cap Biological_Activity Potency & Selectivity (HDAC, Anticancer, etc.) Linker->Biological_Activity Cap->Biological_Activity

Caption: Logical relationship in the SAR of this compound derivatives.

Experimental_Workflow_MTT Cell_Seeding 1. Seed Cells in 96-well Plate Compound_Treatment 2. Treat with 3-HPT Derivatives Cell_Seeding->Compound_Treatment MTT_Addition 3. Add MTT Reagent Compound_Treatment->MTT_Addition Incubation 4. Incubate (2-4 hours) MTT_Addition->Incubation Formazan_Solubilization 5. Solubilize Formazan Crystals Incubation->Formazan_Solubilization Absorbance_Reading 6. Read Absorbance at 570 nm Formazan_Solubilization->Absorbance_Reading Data_Analysis 7. Calculate Cell Viability (GI50) Absorbance_Reading->Data_Analysis

Caption: General experimental workflow for the MTT assay.

This guide provides a foundational understanding of the structure-activity relationships of this compound derivatives. The presented data and protocols are intended to aid researchers in the design and evaluation of new, more potent, and selective therapeutic agents based on this versatile scaffold. Further exploration into a broader range of biological targets and in vivo studies will be crucial in fully elucidating the therapeutic potential of this promising class of compounds.

References

Unveiling the Selectivity of 3-Hydroxypyridine-2-thiol for Histone Deacetylase Isoforms

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the isoform selectivity of histone deacetylase (HDAC) inhibitors is paramount for developing targeted therapeutics with improved efficacy and reduced side effects. This guide provides a comparative analysis of the HDAC isoform selectivity of 3-Hydroxypyridine-2-thiol (3-HPT), a novel zinc-binding group (ZBG), against established HDAC inhibitors.

Executive Summary

This compound (3-HPT) has emerged as a promising scaffold in the design of novel HDAC inhibitors. Experimental data reveals that 3-HPT displays a distinct selectivity profile, primarily inhibiting Class IIb and Class I HDACs, with a notable lack of activity against HDAC1. This guide presents a quantitative comparison of 3-HPT's inhibitory activity with that of the well-characterized pan-HDAC inhibitors, Suberoylanilide Hydroxamic Acid (SAHA) and Trichostatin A (TSA).

Comparative Selectivity Profile

The inhibitory potency of 3-HPT and comparator compounds against various HDAC isoforms is summarized in Table 1. The data highlights the unique selectivity of 3-HPT for HDAC6 and HDAC8 over HDAC1.

CompoundHDAC1 (IC50, nM)HDAC2 (IC50, nM)HDAC3 (IC50, nM)HDAC4 (IC50, nM)HDAC6 (IC50, nM)HDAC8 (IC50, nM)HDAC10 (IC50, nM)
This compound (3-HPT) No Inhibition[1]Not ReportedNot ReportedNot Reported680[1]3700[1]Not Reported
SAHA (Vorinostat) 10 - 6125119 - 20>10,0003.582758
Trichostatin A (TSA) 4.99 - 6Not Reported5.2127.6 - 388.6 - 16.4Not Reported24.3

Table 1: Comparative IC50 Values of HDAC Inhibitors. This table summarizes the half-maximal inhibitory concentration (IC50) values for this compound, SAHA, and Trichostatin A against a panel of HDAC isoforms. Lower values indicate greater potency. Data for 3-HPT on several isoforms were not available in the reviewed literature.

Experimental Methodologies

The determination of HDAC inhibitory activity is crucial for assessing the potency and selectivity of compounds like 3-HPT. A commonly employed method is the in vitro fluorometric HDAC enzymatic activity assay.

In Vitro Fluorometric HDAC Enzymatic Activity Assay Protocol

This protocol outlines the general steps for determining the in vitro inhibitory activity of a test compound on a specific HDAC isoform.

1. Reagent Preparation:

  • Prepare a stock solution of the test compound (e.g., 3-HPT) in a suitable solvent like DMSO.
  • Prepare serial dilutions of the test compound in HDAC assay buffer.
  • Prepare a solution of the recombinant human HDAC enzyme in cold HDAC assay buffer.
  • Prepare the fluorogenic HDAC substrate solution in HDAC assay buffer.

2. Assay Plate Setup:

  • Add HDAC assay buffer to all wells of a 96-well microplate.
  • Add the serially diluted test compound, a positive control (e.g., SAHA or TSA), or a vehicle control (e.g., DMSO) to the appropriate wells.
  • Add the diluted recombinant HDAC enzyme to all wells except for the "no enzyme" control wells.

3. Enzymatic Reaction:

  • Gently mix the contents of the plate and pre-incubate at 37°C for 15 minutes.
  • Initiate the reaction by adding the fluorogenic HDAC substrate solution to all wells.
  • Gently mix and incubate the plate at 37°C for a defined period (e.g., 60 minutes), protected from light.

4. Signal Development and Measurement:

  • Stop the enzymatic reaction by adding a developer solution containing a potent HDAC inhibitor (e.g., Trichostatin A) and a protease (e.g., trypsin) to each well. The developer cleaves the deacetylated substrate, releasing a fluorescent molecule.
  • Incubate the plate at room temperature for a defined period (e.g., 15-20 minutes) to allow for signal development.
  • Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 355-360 nm excitation and 460 nm emission).

5. Data Analysis:

  • Subtract the background fluorescence (from "no enzyme" control wells) from all other readings.
  • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

The IC50 values for this compound presented in this guide were determined using a Self-Assembled Monolayers for Desorption/Ionization Mass Spectrometry (SAMDI-MS) based assay.[1] This label-free method allows for high-throughput screening and quantitative analysis of enzyme activity.

Visualizing the Experimental Workflow and Selectivity

To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.

HDAC_Inhibition_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis reagents Prepare Reagents (Enzyme, Substrate, Inhibitor) plate Set up 96-well Plate reagents->plate Add to wells pre_incubate Pre-incubate with Inhibitor (15 min, 37°C) plate->pre_incubate reaction Initiate Reaction with Substrate (60 min, 37°C) pre_incubate->reaction develop Stop & Develop Signal reaction->develop measure Measure Fluorescence develop->measure analyze Calculate IC50 measure->analyze

Caption: Experimental workflow for a fluorometric HDAC inhibition assay.

HDAC_Selectivity_Comparison cluster_class_i Class I HDACs cluster_class_iib Class IIb HDACs 3-HPT 3-HPT HDAC1 HDAC1 3-HPT->HDAC1 No Inhibition HDAC8 HDAC8 3-HPT->HDAC8 Inhibition HDAC6 HDAC6 3-HPT->HDAC6 Inhibition

Caption: Selectivity profile of this compound for HDAC isoforms.

Conclusion

This compound demonstrates a unique and selective inhibitory profile against HDAC isoforms, with notable activity against HDAC6 and HDAC8 and a lack of inhibition against HDAC1. This selectivity distinguishes it from pan-HDAC inhibitors like SAHA and TSA. The development of isoform-selective inhibitors is a critical step towards more targeted and effective epigenetic therapies. Further investigation into the complete selectivity profile of 3-HPT across all HDAC isoforms is warranted to fully elucidate its therapeutic potential.

References

Comparative Guide to Analytical Methods for 3-Hydroxypyridine-2-thiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies applicable to the quantification and characterization of 3-Hydroxypyridine-2-thiol. Due to a scarcity of publicly available, fully validated analytical methods specifically for this compound, this document presents a framework based on established methods for closely related pyridinethiol and substituted pyridine compounds. The included protocols and data serve as a foundation for developing and validating analytical procedures tailored to this specific analyte.

The selection of an appropriate analytical technique is contingent on various factors, including the required sensitivity, selectivity, the nature of the sample matrix, and the available instrumentation. The primary methods discussed are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry.

Data Presentation: Comparative Summary of Analytical Techniques

The following table summarizes the key performance characteristics of representative analytical methods that can be adapted for the analysis of this compound. These values are derived from methods validated for analogous compounds and serve as a general guideline.

ParameterHPLC-UV (Representative)HPLC-MS/MS (Representative)GC-MS (Representative)UV-Vis Spectrophotometry (Thiol Assay)
Principle Chromatographic separation followed by UV absorbance detection.Chromatographic separation followed by mass-based detection and quantification.Chromatographic separation of volatile (or derivatized) compounds followed by mass-based detection.Measurement of light absorbance by a colored product of a thiol-specific reaction.
Selectivity Moderate to HighVery HighHighLow to Moderate
Sensitivity (LOD/LOQ) Moderate (ng/mL to µg/mL range)Very High (pg/mL to ng/mL range)High (ng/mL range)Low (µM range)
Linearity Range Typically 2-3 orders of magnitudeTypically 3-4 orders of magnitudeTypically 2-3 orders of magnitudeTypically 1-2 orders of magnitude
Accuracy (% Recovery) 95 - 105%90 - 110%85 - 115%90 - 110%
Precision (%RSD) < 2%< 10%< 15%< 5%
Key Application Routine quality control, purity assessment, content uniformity.Trace-level quantification, impurity profiling, bioanalytical studies.Analysis of volatile impurities or after derivatization for thermostable analytes.Rapid, simple quantification of total thiol content.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These are representative protocols and must be fully validated for the specific application and matrix involving this compound.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is adapted from a reverse-phase HPLC procedure for 2-Mercaptopyridine.[1] It is suitable for quantifying the main compound and potential non-volatile impurities.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and an aqueous buffer. For example, Acetonitrile:Water:Phosphoric Acid (e.g., 30:70:0.1 v/v/v). The exact ratio should be optimized for best resolution. For mass spectrometry compatibility, replace phosphoric acid with 0.1% formic acid.[1]

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 25 °C.

  • Detection: UV detector at a wavelength selected from the UV spectrum of this compound (e.g., near 254 nm, a common wavelength for aromatic compounds).[2]

Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of mobile phase to obtain a 1 mg/mL solution.

  • Working Standards: Prepare a series of dilutions from the stock solution to cover the expected concentration range of the samples (e.g., 1, 5, 10, 25, 50, 100 µg/mL) for the linearity study.

  • Sample Solution: Prepare the sample by dissolving it in the mobile phase to achieve a concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

Validation Parameters to be Assessed:

  • Specificity: Analyze a blank (mobile phase), a placebo (matrix without analyte), and the analyte to ensure no interfering peaks at the retention time of this compound.

  • Linearity: Inject the working standards in triplicate and plot the peak area against concentration. Calculate the correlation coefficient (r²), which should be ≥ 0.999.[3]

  • Accuracy: Perform recovery studies by spiking a placebo with known concentrations of the analyte (e.g., 80%, 100%, 120% of the target concentration).

  • Precision:

    • Repeatability: Analyze at least six replicate injections of a single standard solution. The Relative Standard Deviation (%RSD) should be ≤ 2%.

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for identifying and quantifying volatile impurities or for the analysis of this compound after derivatization to increase its volatility and thermal stability. The thiol group often requires derivatization (e.g., silylation) for good chromatographic performance.

Derivatization (Example with Silylation):

  • Evaporate a known amount of the sample or standard to dryness under a stream of nitrogen.

  • Add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS) and 50 µL of a solvent like pyridine or acetonitrile.

  • Heat the mixture at 70°C for 30 minutes to ensure complete derivatization.

GC-MS Conditions:

  • Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at 70 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.

  • Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Mode: Full scan (e.g., m/z 40-550) for identification of unknown impurities and Selected Ion Monitoring (SIM) for quantification of the target analyte for higher sensitivity.

Validation: Validation would follow similar principles as HPLC, focusing on specificity (mass spectral separation), linearity of the response of a specific ion fragment, accuracy, and precision.

UV-Vis Spectrophotometry (based on Thiol Reaction)

This colorimetric method provides a simple and rapid way to quantify total thiol content and can be adapted for this compound. It is based on the reaction of the thiol group with Ellman's reagent (5,5'-dithiobis-(2-nitrobenzoic acid) or DTNB), which produces a yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB), measurable at 412 nm.[4]

Procedure:

  • Reagents:

    • Reaction Buffer: 0.1 M sodium phosphate, pH 8.0, containing 1 mM EDTA.

    • DTNB Stock Solution: 10 mM DTNB in the reaction buffer.

  • Standard Curve:

    • Prepare a series of known concentrations of a standard thiol (e.g., cysteine or the this compound reference standard) in the reaction buffer.

    • To 1 mL of each standard concentration, add 50 µL of the DTNB stock solution.

    • Incubate for 15 minutes at room temperature, protected from light.

    • Measure the absorbance at 412 nm against a reagent blank (buffer + DTNB).

    • Plot absorbance vs. concentration to generate a standard curve.

  • Sample Analysis:

    • Dissolve the sample containing this compound in the reaction buffer to a concentration within the linear range of the standard curve.

    • Treat 1 mL of the sample solution with DTNB in the same manner as the standards.

    • Measure the absorbance at 412 nm.

    • Determine the thiol concentration in the sample from the standard curve.

Validation: This method's validation should confirm its linearity, accuracy (via spiking), and precision. Its specificity is limited as it measures all free thiols in the sample.

Visualizations

G General Analytical Workflow cluster_prep Sample Handling & Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Reporting Sample Obtain Sample Prepare Prepare Sample (Weigh, Dissolve, Dilute) Sample->Prepare Filter Filter / Clean-up (SPE, LLE) Prepare->Filter Derivatize Derivatization (Optional, for GC-MS) Filter->Derivatize Inject Inject into Analytical Instrument Derivatize->Inject Separate Chromatographic Separation (HPLC / GC) Inject->Separate Detect Detection (UV / MS) Separate->Detect Acquire Data Acquisition Detect->Acquire Integrate Peak Integration & Quantification Acquire->Integrate Report Generate Report (Validation & Results) Integrate->Report

Caption: General workflow for analysis of this compound.

G Comparison of Analytical Principles cluster_Chroma Chromatographic Methods (Separation + Detection) cluster_Spectro Spectroscopic Method (Direct Measurement) Analyte Sample Containing This compound HPLC HPLC Analyte->HPLC Liquid Phase GC GC Analyte->GC Vapor Phase (after derivatization) UVVis UV-Vis Spectrophotometry Analyte->UVVis Solution Phase (after reaction) UV_Det UV Detection HPLC->UV_Det MS_Det MS Detection HPLC->MS_Det MS_Det2 MS_Det2 GC->MS_Det2 MS Detection Color_Det Color_Det UVVis->Color_Det Colorimetric Detection

Caption: Logical flow of the compared analytical techniques.

G Role of Thiols in Redox Homeostasis ROS Reactive Oxygen Species (ROS) Thiol Thiol (R-SH) (e.g., this compound) ROS->Thiol oxidizes CellDamage Cellular Damage (Oxidative Stress) ROS->CellDamage causes Disulfide Oxidized Disulfide (R-S-S-R) Thiol->Disulfide forms Thiol->CellDamage prevents Disulfide->Thiol reduces Reductase Reductase Enzymes (e.g., Glutathione Reductase) Reductase->Disulfide NADP NADP+ Reductase->NADP NADPH NADPH NADPH->Reductase

Caption: Simplified pathway showing the antioxidant role of thiols.

References

In Vivo Validation of 3-Hydroxypyridine-2-thiol: A Comparative Guide to a Promising Therapeutic Agent

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct in vivo validation studies for 3-Hydroxypyridine-2-thiol as a standalone therapeutic agent are not extensively available in publicly accessible research. However, based on the known mechanisms of thiol-containing compounds and the demonstrated in vitro efficacy of closely related molecules, this guide provides a comparative framework for its potential in vivo applications and a roadmap for its future evaluation. We will draw comparisons with other thiol-based drugs and related heterocyclic compounds that have undergone in vivo testing.

Introduction to this compound and its Therapeutic Potential

This compound belongs to a class of organic compounds containing a thiol group, which is known for its antioxidant and anti-inflammatory properties. The thiol group can scavenge reactive oxygen species (ROS) and interfere with ROS-mediated inflammatory pathways[1]. The pyridine ring, a common scaffold in medicinal chemistry, is present in numerous approved drugs. The combination of these two moieties suggests that this compound could have significant therapeutic potential in a range of diseases.

While direct in vivo data is pending, a gold(I) complex of a related compound, pyridine-2-thiol N-oxide, has shown potent in vitro activity against Leishmania and Trypanosoma cruzi, the parasites responsible for leishmaniasis and Chagas disease, respectively. This complex was found to be more active than the reference drug Nifurtimox and exhibited selective anti-parasitic activity with low cytotoxicity to mammalian cells, making it a promising candidate for future in vivo studies[2]. This suggests that metal complexes of this compound could also be a fruitful area of investigation.

Comparative Analysis of Thiol-Based Therapeutics

To understand the potential in vivo performance of this compound, we can examine the data from other thiol-containing drugs that have been validated in vivo.

Therapeutic AgentTarget IndicationKey In Vivo Efficacy FindingsNoteworthy Side Effects / Toxicity
N-acetylcysteine (NAC) Acetaminophen overdose, Mucolytic agentReduces liver injury in models of acetaminophen toxicity.Generally well-tolerated, but can cause gastrointestinal issues at high doses.
Captopril Hypertension, Heart failureLowers blood pressure and improves cardiac function in animal models and humans.Can cause cough, hyperkalemia, and hypotension.
2,3-Dimercaprol Heavy metal poisoningActs as a chelating agent to remove heavy metals from the body.Can cause hypertension, tachycardia, and nephrotoxicity.
Cysteamine CystinosisReduces cystine accumulation in cells.Can cause gastrointestinal distress and skin rashes.

Potential Mechanisms of Action and Signaling Pathways

The primary mechanism by which thiol drugs are thought to exert their therapeutic effects is through the cleavage of disulfide bridges in proteins[1]. This can have a range of downstream effects, including the inhibition of viral entry and the modulation of inflammatory pathways.

G cluster_0 Cell Membrane cluster_1 Mechanism of Action Thiol_Drug This compound (or other thiol drug) Cleavage Cleavage of Disulfide Bridge Thiol_Drug->Cleavage Induces Target_Protein Target Protein (e.g., viral spike protein, inflammatory mediator) Disulfide_Bridge S-S Target_Protein->Disulfide_Bridge contains Disulfide_Bridge->Cleavage Inactive_Protein Inactive Target Protein Cleavage->Inactive_Protein Results in

Caption: Proposed mechanism of action for thiol-containing drugs like this compound.

Experimental Protocols for In Vivo Validation

The following are generalized protocols for the in vivo validation of a novel therapeutic agent, based on standard practices in preclinical research.

Animal Model Selection
  • Disease Model: A relevant animal model that mimics the human disease of interest must be chosen. For example, for antiparasitic activity, mice infected with Leishmania or Trypanosoma cruzi would be used[2].

  • Strain and Gender: The choice of animal strain (e.g., BALB/c mice) and gender will depend on the specific disease model and should be consistent throughout the study.

  • Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

Drug Formulation and Administration
  • Formulation: The therapeutic agent must be formulated in a vehicle that is non-toxic and ensures bioavailability. Common vehicles include saline, phosphate-buffered saline (PBS), or a solution containing a small percentage of a solubilizing agent like DMSO.

  • Route of Administration: The route of administration (e.g., oral, intravenous, intraperitoneal) should be chosen based on the desired pharmacokinetic profile and the clinical setting.

  • Dosing Regimen: A dose-response study should be conducted to determine the optimal dose and frequency of administration.

Efficacy and Toxicity Assessment
  • Efficacy Endpoints: These are specific, measurable outcomes that indicate the effectiveness of the treatment. For an antiparasitic drug, this could be a reduction in parasite load in target organs.

  • Toxicity Monitoring: Animals should be monitored for signs of toxicity, including weight loss, changes in behavior, and any adverse reactions. Blood samples may be collected for hematological and biochemical analysis.

  • Histopathology: At the end of the study, tissues may be collected for histopathological examination to assess both the therapeutic effect and any potential organ damage.

G Start Start: In Vivo Study Animal_Model Select & Acclimatize Animal Model Start->Animal_Model Grouping Randomize into Treatment & Control Groups Animal_Model->Grouping Treatment Administer this compound or Vehicle Control Grouping->Treatment Monitoring Monitor for Efficacy & Toxicity Treatment->Monitoring Data_Collection Collect Endpoint Data (e.g., parasite load, tumor size) Monitoring->Data_Collection Analysis Statistical Analysis of Results Data_Collection->Analysis Conclusion Conclusion: Therapeutic Efficacy & Safety Profile Analysis->Conclusion

Caption: A generalized workflow for the in vivo validation of a therapeutic agent.

Future Directions and Conclusion

While the direct in vivo validation of this compound is yet to be reported, the available evidence from related compounds strongly suggests its potential as a therapeutic agent. Future research should focus on:

  • In vivo efficacy studies: Testing the compound in relevant animal models of parasitic infections, viral diseases, and inflammatory conditions.

  • Pharmacokinetic and pharmacodynamic (PK/PD) studies: Determining the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.

  • Toxicology studies: A comprehensive assessment of the safety profile of this compound.

  • Development of metal complexes: Exploring the therapeutic potential of metal complexes of this compound, inspired by the promising results of the gold(I) complex of pyridine-2-thiol N-oxide[2].

References

A Comparative Guide to the Stability of 3-Hydroxypyridine-2-thiol and Other Thiol Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the stability of 3-Hydroxypyridine-2-thiol (also known as N-hydroxypyridine-2(1H)-thione or Pyrithione) and other common thiol compounds such as glutathione and cysteine. Due to a lack of direct quantitative comparative studies in the existing literature, this guide focuses on the fundamental principles governing thiol stability, offering a qualitative comparison based on structural characteristics and known chemical behaviors. Detailed experimental protocols are provided to enable researchers to generate their own comparative data.

Introduction to Thiol Stability

Thiols are a class of organosulfur compounds characterized by the presence of a sulfhydryl (-SH) group. The stability of these compounds is of paramount importance in numerous biological and pharmaceutical contexts. The thiol group is susceptible to oxidation, which can lead to the formation of disulfides (R-S-S-R) and further oxidized species such as sulfenic (R-SOH), sulfinic (R-SO₂H), and sulfonic (R-SO₃H) acids.[1][2][3] This oxidative degradation can result in a loss of biological activity and the formation of potentially toxic byproducts. Factors influencing thiol stability include the compound's structure, pKa of the thiol group, redox potential, and the surrounding chemical environment (e.g., pH, presence of oxidants, and metal ions).[4][5]

Comparison of Thiol Compound Stability

Key Factors Influencing Thiol Stability:

  • pKa of the Thiol Group: The acidity of the thiol proton (pKa) is a critical determinant of its reactivity. A lower pKa means the thiol is more readily deprotonated to form the more nucleophilic and easily oxidized thiolate anion (R-S⁻).[4][5]

  • Redox Potential: The standard redox potential (E°) of a thiol/disulfide couple indicates its tendency to be oxidized. A more negative redox potential signifies a stronger reducing agent and, consequently, a greater susceptibility to oxidation.

  • Molecular Structure: The chemical environment surrounding the thiol group, including the presence of electron-withdrawing or -donating groups, can influence its stability.[6]

Qualitative Comparison:

Thiol CompoundStructureKey Structural Features & Predicted Stability
This compound 1-hydroxy-1,2-dihydropyridine-2-thioneExists in tautomeric equilibrium with its thiol form, 2-mercaptopyridine N-oxide. The pyridine ring is electron-withdrawing, which could influence the pKa of the thiol group. Its stability is also notably affected by light, leading to photochemical degradation.[7][8]
Glutathione (GSH) γ-L-Glutamyl-L-cysteinylglycineA tripeptide containing a cysteine residue. The pKa of its thiol group is approximately 8.66. It is the most abundant intracellular thiol and a key component of cellular antioxidant defense systems.[9][10]
Cysteine (2R)-2-amino-3-sulfanylpropanoic acidAn amino acid with a thiol side chain. The pKa of the thiol group in free cysteine is around 8.3. In proteins, the local environment can significantly alter this pKa.[11] It is a fundamental building block of proteins and participates in numerous biological processes.

Note: The table above provides a qualitative comparison. Direct experimental data from forced degradation studies are necessary for a quantitative assessment of their relative stabilities.

Data Presentation: A Template for Quantitative Comparison

To facilitate direct comparison, researchers can perform forced degradation studies and summarize the findings in a structured table. The following serves as a template for presenting such data.

Table 1: Comparative Stability of Thiol Compounds under Forced Degradation Conditions (Illustrative Data)

Stress ConditionParametersDuration% Degradation (this compound)% Degradation (Glutathione)% Degradation (Cysteine)Major Degradation Products
Acid Hydrolysis 0.1 M HCl, 60 °C24 hData to be generatedData to be generatedData to be generatedTo be identified
Base Hydrolysis 0.1 M NaOH, RT24 hData to be generatedData to be generatedData to be generatedTo be identified
Oxidative 3% H₂O₂, RT24 hData to be generatedData to be generatedData to be generatedDisulfides, Sulfonic acids
Thermal 80 °C, Solid State7 daysData to be generatedData to be generatedData to be generatedTo be identified
Photochemical UV light (e.g., 305 nm)1 hData to be generatedData to be generatedData to be generatedPyridylthiyl radical, etc.

Experimental Protocols

The following are detailed methodologies for key experiments to assess and compare the stability of thiol compounds.

Protocol 1: Forced Degradation Studies

Forced degradation studies are essential for understanding the intrinsic stability of a molecule and identifying potential degradation products.[4]

Objective: To evaluate the stability of thiol compounds under various stress conditions.

Materials:

  • Thiol compounds (this compound, Glutathione, Cysteine)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • High-purity water

  • Suitable organic solvent (e.g., methanol, acetonitrile)

  • HPLC system with a suitable detector (e.g., UV-Vis or MS)

  • pH meter

  • Thermostatic oven

  • Photostability chamber

Procedure:

  • Stock Solution Preparation: Prepare stock solutions of each thiol compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.2 M HCl to achieve a final acid concentration of 0.1 M. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.2 M NaOH to achieve a final base concentration of 0.1 M. Incubate at room temperature for 24 hours.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 6% H₂O₂ to achieve a final peroxide concentration of 3%. Incubate at room temperature for 24 hours.

    • Thermal Degradation: Place a solid sample of each thiol compound in a thermostatically controlled oven at 80°C for 7 days.

    • Photodegradation: Expose a solution of each thiol compound to light in a photostability chamber according to ICH Q1B guidelines.

  • Sample Analysis:

    • At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis.

    • Analyze the samples using a validated stability-indicating HPLC method to determine the percentage of degradation and to profile the degradation products.

Protocol 2: Thiol Quantification using Ellman's Assay

Ellman's reagent (5,5'-dithiobis-(2-nitrobenzoic acid) or DTNB) is widely used for the quantification of free thiol groups.

Objective: To determine the concentration of free thiols remaining after a stability study.

Materials:

  • DTNB solution (4 mg/mL in reaction buffer)

  • Reaction Buffer (e.g., 0.1 M sodium phosphate, pH 8.0, containing 1 mM EDTA)

  • Thiol standard (e.g., L-cysteine)

  • Spectrophotometer

Procedure:

  • Standard Curve Preparation: Prepare a series of known concentrations of the thiol standard in the reaction buffer.

  • Sample Preparation: Dilute the samples from the stability study to a concentration that falls within the range of the standard curve.

  • Reaction:

    • In a microplate well or cuvette, add a fixed volume of each standard or sample.

    • Add reaction buffer to a final volume of 950 µL.

    • Initiate the reaction by adding 50 µL of the DTNB solution.

  • Incubation and Measurement:

    • Incubate at room temperature for 15 minutes.

    • Measure the absorbance at 412 nm.

  • Calculation: Plot the absorbance of the standards versus their known concentrations to generate a standard curve. Use this curve to determine the concentration of free thiols in the test samples.

Visualization of Thiol Stability and Redox Signaling

Factors Influencing Thiol Stability

The stability of a thiol compound is a multifactorial property. The following diagram illustrates the key intrinsic and extrinsic factors that influence the degradation of thiols.

Thiol_Stability_Factors Factors Influencing Thiol Stability cluster_intrinsic Intrinsic Factors cluster_extrinsic Extrinsic Factors pKa pKa of Thiol Group Thiol_Stability Thiol Stability (R-SH) pKa->Thiol_Stability Redox_Potential Redox Potential Redox_Potential->Thiol_Stability Molecular_Structure Molecular Structure (e.g., steric hindrance, electronic effects) Molecular_Structure->Thiol_Stability pH pH pH->Thiol_Stability Temperature Temperature Temperature->Thiol_Stability Oxidants Presence of Oxidants (e.g., O₂, H₂O₂) Oxidants->Thiol_Stability Metal_Ions Presence of Metal Ions Metal_Ions->Thiol_Stability Light Light Exposure Light->Thiol_Stability Degradation Degradation Products (R-S-S-R, R-SO₂H, etc.) Thiol_Stability->Degradation Degradation Pathways

Caption: Key intrinsic and extrinsic factors influencing the stability of thiol compounds.

Redox Signaling Pathways Involving Thiols

Thiol compounds, particularly glutathione and thioredoxin, are central to cellular redox signaling. Their stability and redox state are crucial for maintaining cellular homeostasis.

Glutathione Redox Cycle:

The glutathione system is a major antioxidant defense mechanism that detoxifies reactive oxygen species (ROS).

Glutathione_Cycle Glutathione Redox Cycle GSH 2 GSH (Reduced Glutathione) GPx Glutathione Peroxidase (GPx) GSH->GPx GSSG GSSG (Oxidized Glutathione) GR Glutathione Reductase (GR) GSSG->GR GPx->GSSG H2O 2 H₂O GPx->H2O GR->GSH NADP NADP⁺ GR->NADP H2O2 H₂O₂ H2O2->GPx NADPH NADPH + H⁺ NADPH->GR

Caption: The glutathione redox cycle for detoxification of hydrogen peroxide.

Thioredoxin System:

The thioredoxin system is another critical antioxidant system involved in redox signaling and the reduction of oxidized proteins.[12][13][14][15]

Thioredoxin_System Thioredoxin System Trx_red Trx-(SH)₂ (Reduced Thioredoxin) Trx_ox Trx-S₂ (Oxidized Thioredoxin) Trx_red->Trx_ox Protein_red Reduced Protein (2 Protein-SH) Trx_red->Protein_red Reduction TrxR Thioredoxin Reductase (TrxR) Trx_ox->TrxR TrxR->Trx_red Reduction NADP NADP⁺ TrxR->NADP Protein_ox Oxidized Protein (Protein-S-S) Protein_ox->Trx_red NADPH NADPH + H⁺ NADPH->TrxR

Caption: The thioredoxin system for the reduction of oxidized proteins.

Conclusion

The stability of thiol compounds is a critical consideration in research and drug development. While direct comparative data for this compound is currently lacking, an understanding of the fundamental principles of thiol chemistry allows for a qualitative assessment of its potential stability relative to other thiols like glutathione and cysteine. The experimental protocols provided in this guide offer a framework for generating the necessary quantitative data to make informed decisions in the selection and handling of these important compounds. The visualization of factors influencing thiol stability and the key redox signaling pathways underscores the central role of thiol chemistry in biological systems.

References

Comparative Analysis of 3-Hydroxypyridine-2-thiol in Histone Deacetylase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of the experimental results for 3-Hydroxypyridine-2-thiol (3-HPT), focusing on its application as a histone deacetylase (HDAC) inhibitor. We present a comparative analysis of its performance against relevant alternatives, supported by experimental data, detailed protocols, and mechanistic diagrams.

Introduction to this compound as an HDAC Inhibitor

This compound, also known as 3-hydroxypyridin-2-thione, has emerged as a novel zinc-binding group (ZBG) for the inhibition of histone deacetylases.[1][2][3] HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histone proteins.[4] Their dysregulation is implicated in various diseases, particularly cancer, making them a key target for therapeutic intervention. Unlike many existing HDAC inhibitors that utilize a hydroxamic acid moiety, 3-HPT offers an alternative chemical scaffold with distinct properties.[1][3]

Performance Comparison: 3-HPT vs. Alternatives

The inhibitory activity of 3-HPT and its derivatives has been evaluated against several HDAC isoforms, revealing a unique selectivity profile. A direct comparison with its corresponding oxygen analog, 3-hydroxypyridin-2-one (3-HP), highlights the critical role of the thione group for activity.

Table 1: Comparative Inhibitory Activity (IC50) of 3-HPT and Analogs against HDAC Isoforms
CompoundTarget HDAC IsoformIC50 (nM)Reference
This compound (3-HPT) HDAC1Inactive (>10,000)[3][4]
HDAC6681[3][4]
HDAC83675[3][4]
3-Hydroxypyridin-2-one (3-HP) HDAC1, HDAC6, HDAC8Inactive[3]
Compound 10d (3-HPT derivative) HDAC1Inactive[5]
HDAC6Potent (specific value not provided in abstract)[5]
HDAC8Potent (specific value not provided in abstract)[5]
Compound 14e (3-HPT derivative) HDAC1Inactive[5]
HDAC6Potent (specific value not provided in abstract)[5]
HDAC8Potent (specific value not provided in abstract)[5]

Key Findings:

  • 3-HPT demonstrates selective inhibitory activity against HDAC6 and HDAC8, while being inactive against HDAC1.[3][4]

  • The oxygen analog, 3-hydroxypyridin-2-one, is inactive against all tested HDAC isoforms, underscoring the importance of the sulfur atom for zinc binding and inhibitory function.[3]

  • Derivatization of the 3-HPT scaffold has led to the development of potent and selective inhibitors of HDAC6 and HDAC8 with anti-cancer properties.[5]

Mechanism of Action: HDAC Inhibition

The primary mechanism of action for 3-HPT as an HDAC inhibitor involves its function as a bidentate chelator of the zinc ion (Zn²⁺) located in the active site of the enzyme. This interaction is crucial for the catalytic activity of class I, II, and IV HDACs. By binding to the zinc ion, 3-HPT blocks the access of the acetylated lysine substrate to the active site, thereby preventing the deacetylation reaction.

HDAC_Inhibition_Pathway cluster_0 HDAC Active Site cluster_1 Inhibition by 3-HPT HDAC_Enzyme HDAC Enzyme (with Zn²⁺ in active site) Deacetylated_Histone Deacetylated Histone (Product) HDAC_Enzyme->Deacetylated_Histone Deacetylation Inhibited_Complex HDAC-3HPT Complex (Inactive) Acetylated_Histone Acetylated Histone (Substrate) Acetylated_Histone->HDAC_Enzyme Binding Gene_Silencing Gene Silencing Deacetylated_Histone->Gene_Silencing Leads to 3HPT This compound (Inhibitor) 3HPT->HDAC_Enzyme Chelation of Zn²⁺ Gene_Expression Gene Expression Inhibited_Complex->Gene_Expression Allows

Mechanism of HDAC inhibition by this compound.

Experimental Protocols

Synthesis of 3-Hydroxypyridin-2-thione (3-HPT)

A common method for the synthesis of 3-HPT involves the thionation of its oxygen analog, 3-hydroxypyridin-2-one.

Materials:

  • 3-Hydroxypyridin-2-one

  • Lawesson's reagent or Phosphorus Pentasulfide (P₄S₁₀)

  • Anhydrous solvent (e.g., toluene, pyridine)

  • Inert atmosphere (e.g., Argon or Nitrogen)

Procedure:

  • Dissolve 3-hydroxypyridin-2-one in the anhydrous solvent in a round-bottom flask under an inert atmosphere.

  • Add Lawesson's reagent or P₄S₁₀ to the solution. The molar ratio may need to be optimized but is typically in the range of 0.5 to 1 equivalent with respect to the starting material.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Note: This is a generalized protocol. Specific reaction conditions such as temperature, reaction time, and purification methods may vary and should be optimized based on the specific derivative being synthesized.

In Vitro HDAC Inhibition Assay (Fluorogenic Assay)

This protocol outlines a general procedure for determining the IC50 values of 3-HPT and its derivatives against specific HDAC isoforms.

Materials:

  • Recombinant human HDAC enzyme (e.g., HDAC1, HDAC6, HDAC8)

  • Fluorogenic HDAC substrate (e.g., Fluor-de-Lys™)

  • Assay buffer

  • Developer solution

  • This compound and its derivatives dissolved in DMSO

  • Positive control inhibitor (e.g., Trichostatin A, SAHA)

  • 96-well black microplates

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compounds (3-HPT and derivatives) and the positive control in assay buffer. The final DMSO concentration should be kept constant (e.g., <1%).

  • In a 96-well black microplate, add the diluted compounds. Include wells for a negative control (assay buffer with DMSO) and a no-enzyme control.

  • Add the diluted HDAC enzyme to all wells except the no-enzyme control.

  • Incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow for compound-enzyme interaction.

  • Initiate the enzymatic reaction by adding the fluorogenic HDAC substrate to all wells.

  • Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

  • Stop the reaction and generate the fluorescent signal by adding the developer solution.

  • Incubate the plate at room temperature for a short period (e.g., 10-15 minutes) to allow the signal to stabilize.

  • Measure the fluorescence intensity using a fluorescence plate reader at the appropriate excitation and emission wavelengths.

  • Calculate the percentage of inhibition for each compound concentration relative to the negative control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a suitable dose-response curve.

HDAC_Assay_Workflow Start Start: Prepare Reagents Serial_Dilution 1. Prepare Serial Dilutions of 3-HPT & Controls Start->Serial_Dilution Plate_Setup 2. Add Compounds to 96-well Plate Serial_Dilution->Plate_Setup Add_Enzyme 3. Add HDAC Enzyme Plate_Setup->Add_Enzyme Pre_Incubation 4. Pre-incubate at 37°C Add_Enzyme->Pre_Incubation Add_Substrate 5. Add Fluorogenic Substrate Pre_Incubation->Add_Substrate Incubation 6. Incubate at 37°C Add_Substrate->Incubation Add_Developer 7. Add Developer Solution Incubation->Add_Developer Signal_Stabilization 8. Incubate at RT Add_Developer->Signal_Stabilization Read_Fluorescence 9. Measure Fluorescence Signal_Stabilization->Read_Fluorescence Data_Analysis 10. Calculate % Inhibition & IC50 Read_Fluorescence->Data_Analysis End End: Results Data_Analysis->End

Workflow for in vitro HDAC inhibition assay.

Conclusion

This compound represents a promising and selective inhibitor of histone deacetylases, particularly isoforms HDAC6 and HDAC8. Its performance, when compared to its oxygen analog, unequivocally demonstrates the necessity of the thione functionality for its inhibitory activity. The detailed protocols and mechanistic insights provided in this guide are intended to support researchers in the further evaluation and development of 3-HPT-based compounds for therapeutic applications.

References

Assessing Off-Target Effects of 3-Hydroxypyridine-2-thiol Based Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of inhibitor compounds is paramount to developing safe and effective therapeutics. This guide provides a comparative assessment of the off-target effects of a novel class of inhibitors based on the 3-Hydroxypyridine-2-thiol (3-HPT) scaffold. These inhibitors have shown significant promise as selective modulators of specific histone deacetylase (HDAC) isoforms. Here, we compare their performance with the well-established pan-HDAC inhibitor, Suberoylanilide Hydroxamic Acid (SAHA), and provide supporting experimental data and detailed protocols.

Introduction to this compound (3-HPT) Based Inhibitors

The 3-hydroxypyridine-2-thione (3-HPT) moiety has been identified as a novel zinc-binding group for the development of histone deacetylase (HDAC) inhibitors.[1][2][3][4] Unlike the hydroxamic acid group found in many pan-HDAC inhibitors like SAHA, the 3-HPT scaffold has been shown to confer selectivity, particularly for HDAC6 and HDAC8, while demonstrating a remarkable lack of activity against HDAC1.[1][3][4] This selectivity presents a significant advantage in potentially reducing the off-target effects and associated toxicities observed with pan-HDAC inhibitors.[5]

Comparative Analysis of Inhibitor Selectivity

The primary advantage of 3-HPT based inhibitors lies in their isoform selectivity within the HDAC family. This is a critical aspect of their off-target effect profile.

Table 1: Comparison of IC50 Values for HDAC Inhibition
CompoundHDAC1 IC50 (nM)HDAC6 IC50 (nM)HDAC8 IC50 (nM)Reference(s)
3-HPT No Inhibition6813675[1][3][4]
Compound 10d (3-HPT derivative) InactivePotent InhibitionPotent Inhibition[6]
Compound 14e (3-HPT derivative) InactivePotent InhibitionPotent Inhibition[6]
SAHA (Vorinostat) ~90Similar to HDAC1~450 (5-fold reduced activity)[7][8][9]
C2-n-hexyl SAHA >30,0006202000[10]

Note: "Potent inhibition" for compounds 10d and 14e is stated in the source, but specific IC50 values were not provided in the abstract.[6] SAHA demonstrates broad activity across multiple HDAC isoforms.[10]

Experimental Protocols

To aid researchers in evaluating the off-target effects of their own compounds, we provide detailed methodologies for key experiments.

In Vitro HDAC Inhibition Assay

This assay is used to determine the potency of an inhibitor against specific HDAC isoforms.

Objective: To measure the half-maximal inhibitory concentration (IC50) of a test compound against purified HDAC enzymes.

Materials:

  • Purified recombinant HDAC enzymes (e.g., HDAC1, HDAC6, HDAC8)

  • Fluorogenic HDAC substrate (e.g., Fluor de Lys™)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Developer solution (e.g., Trichostatin A and trypsin in buffer)

  • Test compound (3-HPT inhibitor or alternative) and control inhibitor (e.g., SAHA)

  • 384-well black microplates

  • Plate reader capable of fluorescence detection

Procedure:

  • Prepare serial dilutions of the test compound and control inhibitor in assay buffer.

  • Add the purified HDAC enzyme to each well of the microplate.

  • Add the diluted compounds to the wells containing the enzyme and incubate for a specified time (e.g., 15 minutes) at room temperature.

  • Initiate the enzymatic reaction by adding the fluorogenic HDAC substrate to each well.

  • Allow the reaction to proceed for a set time (e.g., 60 minutes) at 37°C.

  • Stop the reaction by adding the developer solution.

  • Incubate for a further period (e.g., 15 minutes) at room temperature to allow for the development of the fluorescent signal.

  • Measure the fluorescence intensity using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control.

  • Determine the IC50 value by fitting the dose-response data to a sigmoidal curve.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify target engagement of an inhibitor within a cellular context.[10]

Objective: To determine if a test compound binds to its target protein in intact cells by measuring changes in the protein's thermal stability.

Materials:

  • Cultured cells expressing the target protein (e.g., HDAC6 or HDAC8)

  • Cell culture medium and supplements

  • Test compound and vehicle control (e.g., DMSO)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer with protease inhibitors

  • Equipment for heating cell suspensions (e.g., PCR cycler)

  • Centrifuge

  • SDS-PAGE and Western blotting reagents and equipment

  • Antibody specific to the target protein

Procedure:

  • Treat cultured cells with the test compound or vehicle control for a specified time (e.g., 1-2 hours).

  • Harvest the cells and resuspend them in PBS.

  • Aliquot the cell suspension into PCR tubes.

  • Heat the cell aliquots to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a PCR cycler. One aliquot should be left at room temperature as a non-heated control.

  • Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Separate the soluble protein fraction from the precipitated protein aggregates by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

  • Collect the supernatant (soluble fraction) and determine the protein concentration.

  • Analyze the amount of the target protein in the soluble fraction by SDS-PAGE and Western blotting using a target-specific antibody.

  • Quantify the band intensities from the Western blot.

  • Plot the amount of soluble target protein as a function of temperature for both the compound-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.

Signaling Pathways and Experimental Workflows

Understanding the signaling pathways affected by these inhibitors is crucial for interpreting their biological effects.

HDAC6 and HDAC8 Downstream Signaling

HDAC6 and HDAC8 are involved in various cellular processes. Their inhibition can impact multiple signaling pathways.[1][11] For instance, HDAC6 is known to regulate cell motility through its deacetylation of α-tubulin and cortactin. It also plays a role in protein quality control through its interaction with the ubiquitin-proteasome system. HDAC8 has been implicated in cell cycle progression and has been shown to influence the Wnt signaling pathway.[12]

HDAC6_Signaling HDAC6 Signaling Pathways HDAC6 HDAC6 alpha_tubulin α-tubulin HDAC6->alpha_tubulin Deacetylates cortactin Cortactin HDAC6->cortactin Deacetylates HSP90 HSP90 HDAC6->HSP90 Deacetylates Ubiquitinated_Proteins Ubiquitinated Proteins HDAC6->Ubiquitinated_Proteins Binds Microtubule_Dynamics Microtubule Dynamics alpha_tubulin->Microtubule_Dynamics Cell_Motility Cell Motility cortactin->Cell_Motility Protein_Folding Protein Folding & Stability HSP90->Protein_Folding Aggresome_Formation Aggresome Formation Ubiquitinated_Proteins->Aggresome_Formation Microtubule_Dynamics->Cell_Motility Proteasome_Degradation Proteasome Degradation Aggresome_Formation->Proteasome_Degradation

Caption: Key downstream targets and cellular processes regulated by HDAC6.

HDAC8_Signaling HDAC8 Signaling Pathways HDAC8 HDAC8 SMC3 SMC3 (Cohesin) HDAC8->SMC3 Deacetylates p53 p53 HDAC8->p53 Deacetylates beta_catenin β-catenin HDAC8->beta_catenin Regulates Cell_Cycle_Progression Cell Cycle Progression SMC3->Cell_Cycle_Progression Apoptosis Apoptosis p53->Apoptosis Wnt_Signaling Wnt Signaling beta_catenin->Wnt_Signaling Gene_Transcription Gene Transcription Wnt_Signaling->Gene_Transcription Off_Target_Workflow Workflow for Off-Target Effect Assessment Start Start: Inhibitor of Interest In_Vitro_Screening In Vitro Screening (e.g., HDAC panel) Start->In_Vitro_Screening Broad_Screening Broad Off-Target Screening (e.g., Kinome Scan, Proteomics) In_Vitro_Screening->Broad_Screening Cellular_Target_Engagement Cellular Target Engagement (e.g., CETSA) Broad_Screening->Cellular_Target_Engagement Phenotypic_Screening Phenotypic Screening (Cell Viability, Apoptosis) Cellular_Target_Engagement->Phenotypic_Screening Pathway_Analysis Downstream Pathway Analysis (Western Blot, RNA-seq) Phenotypic_Screening->Pathway_Analysis In_Vivo_Studies In Vivo Toxicity & Efficacy Pathway_Analysis->In_Vivo_Studies End End: Off-Target Profile In_Vivo_Studies->End

References

Comparative Docking Analysis of 3-Hydroxypyridine-2-thiol: A Methodological Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methodologies involved in conducting comparative molecular docking studies, with a specific focus on the potential interactions of 3-Hydroxypyridine-2-thiol with various protein targets. While a direct comparative study on this compound against a range of proteins is not extensively available in current literature, this document outlines the standard protocols and data presentation formats necessary for such an investigation. The principles and experimental workflows described herein are based on established computational drug discovery practices.

Data Presentation: A Framework for Comparison

A crucial aspect of comparative docking studies is the clear and concise presentation of quantitative data. The following table provides a template for summarizing key metrics, allowing for straightforward comparison of the binding affinities of this compound with different target proteins. In a typical study, this table would be populated with data obtained from docking simulations.

Target ProteinPDB IDLigandBinding Affinity (kcal/mol)Interacting ResiduesHydrogen BondsHydrophobic Interactions
Example: Coagulation Factor Xa[PDB ID]This compound-X.X[List of Residues][Number][List of Residues]
Example: Bromodomain-containing protein 4 (BRD4)[PDB ID]This compound-Y.Y[List of Residues][Number][List of Residues]
Example: Cyclooxygenase-2 (COX-2)[PDB ID]This compound-Z.Z[List of Residues][Number][List of Residues]

Note: The data in this table is illustrative. Actual values would be generated from computational docking experiments.

Experimental Protocols: A Step-by-Step Guide to Molecular Docking

The following is a generalized protocol for performing a comparative molecular docking study. This methodology is based on common practices in the field and can be adapted for specific research questions and software packages.

1. Ligand and Protein Preparation:

  • Ligand Preparation: The three-dimensional structure of this compound is generated using chemical drawing software such as ChemDraw or Marvin Sketch. The structure is then optimized to its lowest energy conformation using a suitable force field (e.g., MMFF94). Polar hydrogen atoms are added, and the structure is saved in a format compatible with the docking software (e.g., .pdbqt for AutoDock Vina).

  • Protein Preparation: The 3D crystallographic structures of the target proteins are obtained from the Protein Data Bank (PDB). Water molecules and any co-crystallized ligands are typically removed. Polar hydrogens are added to the protein structure, and Gasteiger charges are computed. The prepared protein structure is also saved in a compatible format.

2. Docking Simulation:

  • Grid Box Generation: A grid box is defined around the active site of the target protein. The size and center of the grid box are crucial parameters and should be large enough to encompass the entire binding pocket. For instance, a grid with dimensions of 60 x 60 x 60 Å centered on the active site is a common starting point.

  • Docking Algorithm: A molecular docking program such as AutoDock Vina is employed to perform the docking calculations. The software explores various conformations and orientations of the ligand within the defined grid box and calculates the binding affinity for each pose using a scoring function. The Lamarckian Genetic Algorithm is a frequently used search algorithm in AutoDock.

  • Analysis of Docking Results: The results are analyzed to identify the best binding pose, which is typically the one with the lowest binding energy. The interactions between the ligand and the protein, including hydrogen bonds and hydrophobic interactions, are visualized and analyzed using software like Discovery Studio Visualizer or PyMOL.

Visualizing the Workflow

A clear understanding of the experimental workflow is essential for reproducible research. The following diagram, generated using the DOT language, illustrates the key steps in a comparative molecular docking study.

docking_workflow cluster_prep Preparation Stage cluster_docking Docking Stage cluster_analysis Analysis Stage ligand_prep Ligand Preparation (this compound) grid_gen Grid Box Generation ligand_prep->grid_gen protein_prep Target Protein Preparation (from PDB) protein_prep->grid_gen docking_sim Molecular Docking Simulation (e.g., AutoDock Vina) grid_gen->docking_sim results_analysis Binding Affinity & Pose Analysis docking_sim->results_analysis interaction_analysis Interaction Analysis (H-bonds, Hydrophobic) results_analysis->interaction_analysis

Caption: A generalized workflow for a comparative molecular docking study.

Signaling Pathways and Logical Relationships

To illustrate a potential signaling pathway that could be investigated, the following diagram outlines a hypothetical scenario where this compound inhibits a key protein in a disease-related pathway.

signaling_pathway cluster_ligand Ligand cluster_protein Target Protein cluster_pathway Signaling Cascade ligand This compound protein Target Protein (e.g., Kinase, Protease) ligand->protein Binding & Inhibition downstream Downstream Signaling protein->downstream Activation response Cellular Response (e.g., Proliferation, Inflammation) downstream->response

Caption: Hypothetical inhibition of a signaling pathway by this compound.

This guide serves as a foundational resource for researchers embarking on comparative docking studies of this compound. By following these standardized protocols and data presentation formats, the scientific community can build a more comprehensive understanding of the therapeutic potential of this compound.

Benchmarking 3-Hydroxypyridine-2-thiol: A Comparative Guide to a Novel HDAC Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 3-Hydroxypyridine-2-thiol (3-HPT), a novel histone deacetylase (HDAC) inhibitor, against established HDAC inhibitors. The following sections present quantitative data on inhibitory activity, detailed experimental protocols for assessing HDAC inhibition, and visualizations of relevant signaling pathways and experimental workflows to support your research and drug discovery efforts.

Comparative Analysis of HDAC Inhibitory Activity

This compound has been identified as a novel zinc-binding group (ZBG) for HDAC inhibition, demonstrating selectivity for specific HDAC isoforms.[1][2][3] The inhibitory potency of 3-HPT and a selection of well-characterized HDAC inhibitors are summarized in the table below. The data is presented as half-maximal inhibitory concentrations (IC50), providing a quantitative measure of each compound's efficacy against specific HDAC isoforms.

CompoundHDAC1 (IC50, nM)HDAC6 (IC50, nM)HDAC8 (IC50, nM)Class Selectivity
This compound No Inhibition681[1]3675[1]Class IIb Selective
Vorinostat (SAHA) 10[1][4]--Pan-HDAC
Romidepsin (FK228) 36[5][6]1400[5][6]-Class I > Class II
Panobinostat (LBH589) ~5--Pan-HDAC
Belinostat (PXD101) 4182216Pan-HDAC

Experimental Protocols

Accurate assessment of HDAC inhibition is critical for the characterization of novel compounds. The following is a detailed protocol for a standard in vitro fluorometric HDAC inhibition assay, a widely used method for determining the potency of HDAC inhibitors.

In Vitro Fluorometric HDAC Inhibition Assay

This assay measures the enzymatic activity of HDACs by monitoring the deacetylation of a fluorogenic substrate. The protocol is adaptable for various HDAC isoforms.

Materials:

  • Recombinant human HDAC1, HDAC6, or HDAC8 enzyme

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Developer solution (containing Trichostatin A as a stop reagent and a trypsin-like protease)

  • Test compound (this compound) and reference inhibitors (e.g., Vorinostat)

  • DMSO (for compound dilution)

  • 96-well black microplates

  • Microplate reader with fluorescence detection capabilities (Excitation: 350-360 nm, Emission: 450-465 nm)

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of the test and reference compounds in DMSO.

    • Perform serial dilutions of the stock solutions in Assay Buffer to achieve a range of desired concentrations. Ensure the final DMSO concentration in the assay does not exceed 1%.

  • Enzyme Preparation:

    • Dilute the recombinant HDAC enzyme to the desired working concentration in cold Assay Buffer. The optimal concentration should be determined empirically to ensure the reaction is within the linear range.

  • Assay Setup:

    • In a 96-well black microplate, add the following to each well:

      • Assay Buffer

      • Diluted test compound or reference inhibitor (or vehicle control - DMSO in Assay Buffer)

      • Diluted HDAC enzyme

    • Include "no enzyme" controls (containing only Assay Buffer and substrate) for background fluorescence subtraction.

    • Include "positive" controls with a known inhibitor and "negative" controls with vehicle only.

  • Enzymatic Reaction:

    • Initiate the reaction by adding the fluorogenic HDAC substrate to all wells.

    • Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes), protected from light. The incubation time should be optimized for each enzyme.

  • Reaction Termination and Signal Development:

    • Stop the enzymatic reaction by adding the Developer solution to each well. The Trichostatin A in the developer will inhibit further HDAC activity.

    • Incubate the plate at room temperature for 15-30 minutes, protected from light, to allow for the development of the fluorescent signal.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.

    • Subtract the background fluorescence from all readings.

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizing Molecular Mechanisms and Workflows

Graphical representations are essential for understanding complex biological pathways and experimental procedures. The following diagrams were generated using Graphviz (DOT language) to illustrate key concepts.

Signaling Pathways of HDAC6 and HDAC8 Inhibition

HDAC inhibitors exert their effects by preventing the deacetylation of both histone and non-histone proteins, leading to changes in gene expression and cellular processes.[4][5][7] 3-HPT's selectivity for HDAC6 and HDAC8 suggests a more targeted impact on specific cellular pathways.

HDAC_Signaling_Pathway cluster_outcomes Cellular Outcomes HDACi This compound (HDAC6/8 Inhibitor) HDAC6 HDAC6 HDACi->HDAC6 Inhibits HDAC8 HDAC8 HDACi->HDAC8 Inhibits aTubulin α-Tubulin HDAC6->aTubulin Deacetylates HSP90 HSP90 HDAC6->HSP90 Deacetylates NFkB NF-κB HDAC6->NFkB Regulates p53 p53 HDAC8->p53 Deacetylates AKT AKT HDAC8->AKT Deacetylates CytoskeletalReg Cytoskeletal Regulation aTubulin->CytoskeletalReg ProteinStability Protein Stability HSP90->ProteinStability GeneExpression Altered Gene Expression p53->GeneExpression CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest Apoptosis Apoptosis p53->Apoptosis GSK3b GSK-3β AKT->GSK3b Inhibits GSK3b->GeneExpression NFkB->GeneExpression Experimental_Workflow start Start: Novel Compound (e.g., 3-HPT) invitro_assay In Vitro HDAC Inhibition Assay (Fluorometric) start->invitro_assay determine_ic50 Determine IC50 Values (HDAC1, HDAC6, HDAC8, etc.) invitro_assay->determine_ic50 compare_known Compare IC50 with Known Inhibitors (e.g., Vorinostat, Romidepsin) determine_ic50->compare_known cell_based_assays Cell-Based Assays (e.g., Proliferation, Apoptosis) compare_known->cell_based_assays western_blot Western Blot Analysis (Acetylated protein levels) cell_based_assays->western_blot data_analysis Data Analysis and Conclusion western_blot->data_analysis end End: Benchmarking Complete data_analysis->end

References

Safety Operating Guide

Proper Disposal of 3-Hydroxypyridine-2-thiol: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of 3-Hydroxypyridine-2-thiol is a critical aspect of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, adherence to proper disposal protocols is paramount to mitigate risks and ensure a secure working environment. This guide provides a comprehensive, step-by-step operational plan for the disposal of this compound, based on the established handling procedures for related pyridine and thiol compounds. In the absence of a specific Safety Data Sheet (SDS) for this compound, a cautious approach is advised, treating the compound as hazardous waste.

Hazard Assessment and Waste Classification

Due to its chemical structure, featuring both a pyridine ring and a thiol group, this compound should be presumed to be a hazardous substance. Pyridine derivatives are often harmful if swallowed, inhaled, or in contact with skin, and can cause skin and eye irritation.[1] Thiols are also typically considered hazardous and may have an unpleasant odor.[2] Therefore, all waste containing this compound, including the pure compound, contaminated laboratory materials, and personal protective equipment (PPE), must be classified and handled as hazardous chemical waste.

Key Hazard and Disposal Information

The following table summarizes essential safety and disposal information extrapolated from related chemical compounds. This data should be utilized as a conservative guideline.

PropertyGuidelineCitation
Appearance Pale yellow to yellow-red solid (crystal - powder).
Primary Hazards May be harmful if swallowed, in contact with skin, or inhaled. Causes skin and eye irritation. May cause respiratory irritation.[3][4][5]
Personal Protective Equipment (PPE) Chemical safety goggles or face shield, protective gloves (e.g., nitrile), lab coat, and a dust respirator if handling in powdered form.[3][5]
Spill Management For solid spills, sweep up the material to collect it in an airtight container, avoiding dust dispersion. For liquid spills, use an inert absorbent material.[1][2]
Incompatible Materials Strong oxidizing agents, strong acids, strong bases, finely powdered metals, and acid chlorides.[3][4]
Disposal Method Dispose of contents and container to an approved waste disposal plant. Do not dispose of down the drain or in regular trash.[2][3][5][6]

Step-by-Step Disposal Protocol

The following protocol provides a detailed, procedural guide for the safe disposal of this compound waste from a laboratory setting.

1. Waste Segregation and Collection:

  • Solid Waste: Collect all solid this compound, contaminated weighing boats, spatulas, and other disposable labware into a dedicated, clearly labeled hazardous waste container. This container should be made of a compatible material such as high-density polyethylene (HDPE).[1]

  • Liquid Waste: If the compound is in a solution, collect the liquid waste in a separate, leak-proof, and clearly labeled hazardous waste container. Do not mix with other, incompatible waste streams.[1][2]

  • Contaminated PPE: Dispose of all contaminated PPE, including gloves, disposable lab coats, and shoe covers, in a designated hazardous waste bag.[1]

2. Labeling of Waste Containers:

  • All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity of the waste.

  • Include the date of waste generation on the label.

3. Storage of Hazardous Waste:

  • Store the sealed hazardous waste containers in a designated, well-ventilated, and secure waste accumulation area.[1][3]

  • Ensure that the storage area is away from incompatible materials.[3]

  • Keep containers tightly closed to prevent the release of vapors.[3]

4. Spill Management:

  • In the event of a spill, immediately evacuate the area and ensure it is well-ventilated.

  • Wear appropriate PPE before attempting to clean the spill.[2]

  • Contain and absorb liquid spills with an inert material like vermiculite or sand.[1][2]

  • For solid spills, carefully sweep the material to avoid creating dust and place it into a labeled hazardous waste container.

  • Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.[1]

  • Report the spill to your institution's Environmental Health and Safety (EHS) office.[2]

5. Final Disposal:

  • Arrange for the collection and disposal of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor.[1]

  • It may be possible to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber system; however, this should only be performed by qualified professionals.

  • Always consult and observe all federal, state, and local regulations when disposing of the substance.

Disposal Workflow Diagram

DisposalWorkflow cluster_collection Waste Collection & Segregation cluster_containment Containment & Labeling cluster_storage Interim Storage cluster_disposal Final Disposal SolidWaste Solid Waste (Pure compound, labware) LabeledContainer Label Hazardous Waste Container - Chemical Name - Date - Quantity SolidWaste->LabeledContainer LiquidWaste Liquid Waste (Solutions) LiquidWaste->LabeledContainer PPEWaste Contaminated PPE (Gloves, coats) PPEWaste->LabeledContainer StorageArea Designated Secure Waste Storage Area LabeledContainer->StorageArea Store Securely EHS Contact EHS or Licensed Contractor StorageArea->EHS Arrange Pickup FinalDisposal Approved Waste Disposal Facility EHS->FinalDisposal Transport

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 3-Hydroxypyridine-2-thiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety protocols and logistical information for the handling and disposal of 3-Hydroxypyridine-2-thiol (CAS Number: 23003-22-7). Adherence to these procedures is essential to ensure personal safety, maintain experimental integrity, and comply with regulatory standards.

Hazard Summary

This compound is a chemical that requires careful handling due to its potential health risks. According to safety data sheets, it can cause serious eye damage and may cause respiratory irritation.[1] It is also classified as harmful to aquatic life.[1] While extensive toxicological properties have not been fully investigated, it is crucial to handle this compound with the appropriate precautions to minimize exposure.[1]

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent contact and inhalation. The following table summarizes the recommended PPE for handling this compound.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene).To prevent skin contact.
Eye and Face Protection Safety glasses with side shields or chemical safety goggles. A face shield may be required for splash-prone procedures.[1]To protect against serious eye damage from dust or splashes.[1]
Respiratory Protection Use only in a well-ventilated area or outdoors.[1] If dust is generated, a NIOSH-approved N95 dust mask or higher is recommended.To prevent respiratory tract irritation from inhalation of dust.[1]
Body Protection A standard laboratory coat.To protect skin and personal clothing from contamination.

Operational and Disposal Plans

Strict adherence to the following operational and disposal plans is necessary for the safe management of this compound in a laboratory setting.

Operational Plan
StepProcedureSafety Precaution
1. Preparation Work in a well-ventilated area, preferably within a chemical fume hood.[1] Ensure easy access to an eyewash station and safety shower.Minimizes inhalation exposure and provides immediate first aid capability.
2. Weighing and Handling Avoid creating dust.[1] Use appropriate tools (e.g., spatula) for transfer. Keep the container tightly closed when not in use.[1]Reduces the risk of inhalation and contamination of the workspace.
3. Solution Preparation Slowly add the solid to the solvent to prevent splashing.Minimizes the risk of eye and skin contact.
4. Post-Handling Wash hands thoroughly after handling. Clean the work area and decontaminate any surfaces that may have come into contact with the chemical.Prevents accidental ingestion and cross-contamination.
Disposal Plan

All waste containing this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.

Waste StreamDisposal ProcedureRationale
Solid Waste Collect in a designated, labeled, and sealed hazardous waste container.Prevents environmental release and ensures proper disposal.[1]
Contaminated Labware (e.g., pipette tips, gloves) Dispose of in the solid hazardous waste container.Prevents cross-contamination and ensures all contaminated materials are handled as hazardous.
Liquid Waste (Solutions) Collect in a designated, labeled, and sealed hazardous waste container. Do not pour down the drain.[1]Prevents harm to aquatic life and contamination of water systems.[1]

Visual Safety Workflows

The following diagrams illustrate the key logical relationships and workflows for the safe handling of this compound.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal Prep Work in Fume Hood Check_Safety Verify Eyewash & Safety Shower Access Prep->Check_Safety Weigh Weigh Chemical (Avoid Dust) Check_Safety->Weigh Prepare_Solution Prepare Solution (Avoid Splashing) Weigh->Prepare_Solution Decontaminate Decontaminate Work Area Prepare_Solution->Decontaminate Wash Wash Hands Thoroughly Decontaminate->Wash Collect_Waste Collect Waste in Labeled Container Wash->Collect_Waste Dispose Dispose as Hazardous Waste Collect_Waste->Dispose

Caption: Safe handling workflow for this compound.

PPESelection Start Handling Task LabCoat Wear Lab Coat Start->LabCoat Gloves Wear Chemical-Resistant Gloves Goggles Wear Safety Goggles Gloves->Goggles SplashRisk Risk of Splash? Goggles->SplashRisk FaceShield Wear Face Shield DustRisk Risk of Dust Generation? FaceShield->DustRisk Respirator Use N95 Respirator End Proceed with Task Respirator->End LabCoat->Gloves SplashRisk->FaceShield Yes SplashRisk->DustRisk No DustRisk->Respirator Yes DustRisk->End No

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Hydroxypyridine-2-thiol
Reactant of Route 2
3-Hydroxypyridine-2-thiol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.